Technical Documentation Center

Reboxetine-d5 Mesylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Reboxetine-d5 Mesylate
  • CAS: 1285918-53-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of Reboxetine-d5 Mesylate

Prepared by: A Senior Application Scientist Foreword: The Imperative of Stable Isotope Labeled Standards in Modern Drug Development In the landscape of pharmaceutical research, the journey from drug discovery to clinical...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Foreword: The Imperative of Stable Isotope Labeled Standards in Modern Drug Development

In the landscape of pharmaceutical research, the journey from drug discovery to clinical application is paved with rigorous analytical challenges. Ensuring the safety and efficacy of a therapeutic agent hinges on our ability to accurately quantify its presence and the presence of its metabolites in complex biological matrices. It is here that stable isotope labeled (SIL) internal standards become indispensable tools. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium (²H or D), creates a molecule that is chemically identical to the parent drug but physically distinguishable by mass spectrometry.[1] This subtle yet profound modification allows the SIL standard to co-elute with the analyte during chromatographic separation, experiencing identical matrix effects and ionization suppression or enhancement, thereby providing a precise and accurate normalization for quantitative analysis.[2]

Deuteration can also strategically alter a drug's metabolic profile by leveraging the kinetic isotope effect (KIE).[] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for metabolic enzymes, such as the cytochrome P450 (CYP) family, to cleave.[4] This can slow the rate of metabolism at specific sites ("soft spots"), potentially improving a drug's pharmacokinetic properties.[4]

This guide focuses on Reboxetine-d5 Mesylate , a deuterated analog of Reboxetine, a potent and selective norepinephrine reuptake inhibitor (sNRI) used in the treatment of major depressive disorder.[5] Reboxetine is primarily metabolized by the CYP3A4 isoenzyme.[5][6] The "d5" designation in Reboxetine-d5 Mesylate indicates the substitution of five hydrogen atoms with deuterium on the ethoxy functional group. This specific labeling makes it an ideal internal standard for pharmacokinetic, bioavailability, and drug metabolism studies of Reboxetine, ensuring the highest level of analytical accuracy.[7][8]

This document provides a comprehensive overview of a robust synthetic pathway for Reboxetine-d5 Mesylate and the critical analytical techniques required for its full characterization, ensuring its identity, purity, and isotopic enrichment meet the stringent standards of the pharmaceutical industry.

Part 1: Strategic Synthesis of Reboxetine-d5 Mesylate

The synthesis of Reboxetine-d5 Mesylate requires a multi-step approach that strategically introduces the deuterated moiety at a late stage to maximize efficiency and isotopic incorporation. The pathway described here is adapted from established stereoselective syntheses of Reboxetine, with a critical modification for deuteration.[9] The core strategy involves the synthesis of a key phenolic intermediate, followed by etherification with a deuterated ethylating agent.

Synthetic Pathway Overview

The synthesis begins with the construction of the chiral morpholine backbone and culminates in the formation of the mesylate salt. The critical deuteration step is the Williamson ether synthesis using iodoethane-d5.

cluster_0 Core Synthesis cluster_1 Deuteration & Final Steps A N-benzyl-3-morpholinone C N-benzyl-2-aroylmorpholin-3-one A->C LDA Condensation B N-aroylmorpholine B->C LDA Condensation D (2R,3S)-N-benzyl-2-(hydroxy(phenyl)methyl)morpholin-3-one C->D Asymmetric Transfer Hydogenation (ATH) (S,S)-RuCl(TsDPEN)L3 E (2R,3S)-2-(hydroxyphenylmethyl)-N-benzylmorpholine D->E Reduction BH3.THF F (2R,3S)-2-(bromophenylmethyl)-N-benzylmorpholine E->F Bromination Ph3PBr2 G (S,S)-N-benzyl-2-((2-hydroxyphenoxy)(phenyl)methyl)morpholine F->G Phenol Coupling (Williamson Ether Synthesis Precursor) I (S,S)-N-benzyl-2-((2-(ethoxy-d5)phenoxy)(phenyl)methyl)morpholine G->I Etherification t-BuOK H Iodoethane-d5 H->I Etherification t-BuOK J (S,S)-Reboxetine-d5 I->J N-Debenzylation Chloroethyl Chloroformate L (S,S)-Reboxetine-d5 Mesylate J->L Salt Formation K Methanesulfonic Acid K->L Salt Formation

Caption: Synthetic pathway for (S,S)-Reboxetine-d5 Mesylate.

Step-by-Step Synthesis Protocol

This protocol is a representative method and should be performed by trained chemists with appropriate safety precautions.

  • Step 1: Synthesis of (2R,3S)-N-benzyl-2-(hydroxy(phenyl)methyl)morpholin-3-one (Intermediate D)

    • Rationale: This crucial step establishes the required stereochemistry of the final product. The use of an asymmetric transfer hydrogenation (ATH) catalyst provides high stereoselectivity.[9]

    • Procedure:

      • Condense N-benzyl-3-morpholinone with an appropriate N-aroylmorpholine in the presence of lithium diisopropylamide (LDA) to yield N-benzyl-2-aroylmorpholin-3-one.[9]

      • Perform an asymmetric transfer hydrogenation of the resulting ketone using a ruthenium-based catalyst, such as (S,S)–RuCl(TsDPEN)L₃, to produce the chiral alcohol with high diastereomeric and enantiomeric excess.[9]

  • Step 2: Synthesis of (S,S)-N-benzyl-2-((2-hydroxyphenoxy)(phenyl)methyl)morpholine (Intermediate G)

    • Rationale: This sequence reduces the lactam, converts the alcohol to a good leaving group (bromide), and couples it with the phenol that will ultimately bear the deuterated ethoxy group.

    • Procedure:

      • Reduce the lactam of intermediate D using borane-tetrahydrofuran complex (BH₃·THF) to yield the corresponding morpholine benzyl alcohol.[9]

      • Treat the alcohol with triphenylphosphine dibromide (Ph₃PBr₂) to convert the hydroxyl group into a bromide.[9]

      • Couple the resulting bromide with 2-ethoxyphenol is not used here. Instead, a precursor with a free hydroxyl group, catechol monoacetate or a similar protected catechol, is used. This is a critical deviation for the deuteration strategy. For simplicity, we assume direct coupling with a suitable phenol precursor to yield the key phenolic intermediate.

  • Step 3: Deuteration via Williamson Ether Synthesis (Formation of Intermediate I)

    • Rationale: This is the key step where the deuterium atoms are incorporated. Using a strong base to deprotonate the phenol followed by reaction with iodoethane-d5 ensures efficient formation of the deuterated ether.

    • Procedure:

      • Dissolve the phenolic intermediate G in a suitable anhydrous solvent (e.g., THF).

      • Add a strong base, such as potassium tert-butoxide (t-BuOK), at 0 °C to deprotonate the phenol.[9]

      • Add iodoethane-d5 (C₂D₅I) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

      • Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

  • Step 4: N-Debenzylation and Mesylate Salt Formation (Final Product L)

    • Rationale: The final steps involve removing the N-benzyl protecting group and forming the stable, crystalline mesylate salt, which is the common pharmaceutical form.

    • Procedure:

      • Treat the N-benzyl protected intermediate I with chloroethyl chloroformate followed by methanolysis to remove the benzyl group, yielding the free secondary amine, (S,S)-Reboxetine-d5.[9]

      • Dissolve the purified Reboxetine-d5 free base in a suitable solvent like ethyl acetate or isopropanol.

      • Add one equivalent of methanesulfonic acid. The Reboxetine-d5 Mesylate salt will precipitate.

      • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product as a white to off-white solid.[7]

Part 2: Comprehensive Characterization and Quality Control

A rigorous analytical workflow is essential to validate the successful synthesis of Reboxetine-d5 Mesylate. This process confirms the chemical identity, assesses purity, and, most importantly, verifies the isotopic enrichment and location of the deuterium atoms.

cluster_checks cluster_details start Synthesized Reboxetine-d5 Mesylate ms Mass Spectrometry (MS) - Confirms Molecular Weight - Verifies Isotopic Incorporation start->ms nmr NMR Spectroscopy - Confirms Structure - Locates Deuterium Atoms start->nmr hplc HPLC-UV - Determines Chemical Purity - Quantifies Impurities start->hplc lcms LC-MS/MS - Determines Isotopic Purity - d0-d5 distribution start->lcms hrms High-Resolution MS (HRMS) - Confirms Elemental Formula ms->hrms final Fully Characterized Reboxetine-d5 Mesylate hrms->final h1_nmr ¹H NMR - Absence of ethoxy H signals nmr->h1_nmr h2_nmr ²H NMR - Presence of ethoxy D signal nmr->h2_nmr c13_nmr ¹³C NMR - C-D coupling patterns nmr->c13_nmr h1_nmr->final h2_nmr->final c13_nmr->final hplc->final lcms->final

Caption: Analytical workflow for the characterization of Reboxetine-d5 Mesylate.

Identity Confirmation

Mass spectrometry provides the most direct evidence of successful deuteration by confirming the expected increase in molecular weight.

  • Expected Results: The monoisotopic mass of unlabeled Reboxetine (C₁₉H₂₃NO₃) is 313.1678 g/mol . The mesylate salt has a molecular weight of 409.5 g/mol . Reboxetine-d5 Mesylate (C₂₀H₂₂D₅NO₆S) has an expected molecular weight of approximately 414.53 g/mol .[7] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million (ppm) of the theoretical value.

CompoundChemical FormulaTheoretical Monoisotopic Mass (M+H)⁺Observed Mass (Example)
Reboxetine (free base)C₁₉H₂₃NO₃314.1751-
Reboxetine-d5 (free base)C₁₉H₁₈D₅NO₃319.2066319.2064

NMR is a powerful tool for unambiguous structure elucidation and confirming the precise location of the deuterium labels.

  • ¹H NMR: The proton NMR spectrum of Reboxetine-d5 Mesylate will be nearly identical to that of its unlabeled counterpart, with one critical difference: the complete or near-complete disappearance of the signals corresponding to the ethoxy group protons (typically a quartet around 4.0 ppm and a triplet around 1.4 ppm). The integration of any residual proton signals in this region is used to calculate the isotopic enrichment.

  • ²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. A successful synthesis will show signals in the regions where the ethoxy protons would normally appear in the ¹H NMR spectrum, confirming the location of the deuterium labels.

  • ¹³C NMR: The carbon signals for the deuterated ethyl group will appear as multiplets (due to C-D coupling) and will have a lower intensity compared to the unlabeled standard, providing further structural confirmation.

Purity Assessment

HPLC with UV detection is the standard method for determining the chemical purity of the synthesized compound.

  • Protocol: HPLC Purity Method

    • System: Agilent 1260 Infinity II or equivalent HPLC system with a UV detector.

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: Isocratic elution with a mixture of methanol and 0.02 M phosphate buffer (pH 7.0) in a 55:45 (v/v) ratio.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV at 277 nm.[10]

    • Sample Preparation: Dissolve the Reboxetine-d5 Mesylate in the mobile phase to a concentration of approximately 20 µg/mL.

    • Analysis: Inject 10 µL and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity of ≥98% is typically required.

While NMR provides an estimate, LC-MS/MS is the definitive technique to determine the isotopic distribution (the percentage of d5, d4, d3, etc.).

  • Rationale: By monitoring the mass-to-charge ratio (m/z) for the parent compound (d0) and all deuterated variants (d1 through d5), the precise isotopic enrichment can be calculated.

  • Procedure:

    • Develop a sensitive Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer.

    • Infuse a solution of Reboxetine-d5 Mesylate and monitor the ion signals corresponding to the [M+H]⁺ ions for Reboxetine-d0 through Reboxetine-d5.

    • The isotopic purity is expressed as the percentage of the d5 signal relative to the sum of all signals (d0 to d5). A minimum of 98% isotopic enrichment is the standard for high-quality internal standards.[8]

SpeciesDescriptionExpected Abundance
d0Unlabeled Reboxetine< 0.1%
d1-d4Partially deuterated species< 1.9% (combined)
d5 Fully deuterated species > 98%

Conclusion

The synthesis and rigorous characterization of Reboxetine-d5 Mesylate represent a critical capability in the field of drug development. A well-defined synthetic route, culminating in strategic deuteration, provides access to this essential analytical tool. The subsequent characterization, employing a suite of orthogonal techniques including MS, NMR, and HPLC, serves as a self-validating system that guarantees the material's identity, chemical purity, and isotopic integrity. The availability of such a high-quality, fully characterized internal standard is paramount for the successful execution of regulated bioanalytical studies, ultimately supporting the development of safer and more effective therapies.

References

  • Wikipedia. (n.d.). Reboxetine. Retrieved from [Link]

  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7(Suppl 1), S23–S35. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(11), 7685–7712. Retrieved from [Link]

  • Özkul, A., Kılınç, T., & Celebier, M. (2006). A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets. Journal of AOAC International, 90(1), 82–87. Retrieved from [Link]

  • ResearchGate. (n.d.). Formal synthesis of reboxetine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reboxetine. PubChem Compound Summary for CID 127151. Retrieved from [Link]

  • Theobald, D. S., & Fleishaker, J. C. (1995). Enantioseparation of the antidepressant reboxetine. Journal of Chromatography B: Biomedical Applications, 674(1), 143-148. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reboxetine Mesylate. PubChem Compound Summary for CID 127150. Retrieved from [Link]

  • Zhang, Y., et al. (2024). High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring. Frontiers in Pharmacology, 15, 1358984. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • ResearchGate. (2007). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. Retrieved from [Link]

  • Fleishaker, J. C. (2000). Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients With Depression. Clinical Pharmacokinetics, 39(6), 413–427. Retrieved from [Link]

  • Buteau, K. C., & Tantillo, D. J. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 661–680. Retrieved from [Link]

  • Google Patents. (2017). WO2017045648A1 - Preparation method for deuterated compound.
  • El-Gindy, A., El-Yazby, F., & Maher, M. M. (2004). Analysis of reboxetine, a novel antidepressant drug, in pharmaceutical tablets by capillary electrophoresis and derivative spectrophotometry. Il Farmaco, 59(9), 727–733. Retrieved from [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]

  • Ovid. (n.d.). Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients with Depression. Retrieved from [Link]

  • Peraman, R., et al. (2021). Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. Molecules, 26(11), 3166. Retrieved from [Link]

  • Scilit. (n.d.). Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients with Depression. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Reboxetine-d5 Mesylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the core physicochemical properties of Reboxetine-d5 Mesylate, a deuterated analog of the selective norepine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of Reboxetine-d5 Mesylate, a deuterated analog of the selective norepinephrine reuptake inhibitor, Reboxetine Mesylate. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support research and development activities.

Introduction: The Significance of Deuteration in Reboxetine

Reboxetine is a well-established antidepressant that functions by selectively inhibiting the reuptake of norepinephrine in the brain.[1][2] The introduction of deuterium atoms into the reboxetine molecule to create Reboxetine-d5 Mesylate is a strategic modification primarily for its application as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[3] The five deuterium atoms on the ethoxy group create a distinct mass shift, allowing for clear differentiation from the non-deuterated analyte while maintaining nearly identical physicochemical properties and chromatographic behavior.

Beyond its use as an internal standard, the principles of deuteration are increasingly explored to positively modulate the pharmacokinetic profiles of parent drugs. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This can lead to slower metabolism at the site of deuteration, potentially resulting in improved metabolic stability, increased half-life, and altered pharmacokinetic properties.[3][4] While this guide focuses on the physicochemical properties of Reboxetine-d5 Mesylate, it is crucial for the research scientist to consider these potential pharmacokinetic implications.

Chemical Identity and Structure

A thorough understanding of the chemical identity is the foundation of all physicochemical characterization.

PropertyReboxetine-d5 MesylateReboxetine Mesylate (for comparison)
Chemical Name (2R)-rel-2-[(R)-(2-Ethoxy-d5-phenoxy)phenylmethyl]morpholine Methanesulfonate(2R)-rel-2-[(R)-(2-Ethoxyphenoxy)phenylmethyl]morpholine Methanesulfonate
Synonyms Davedax-d5, Edronax-d5Davedax, Edronax, Vestra
Molecular Formula C₂₀H₂₂D₅NO₆SC₂₀H₂₇NO₆S
Molecular Weight 414.53 g/mol [5][6]409.50 g/mol [7]
CAS Number 1285918-53-7[5][6]98769-84-7[7]
Appearance White to off-white solid[3]Crystalline solid
Storage -20°C, sealed storage, away from moisture[3]2-8°C, protect from light

Chemical Structure:

MeltingPoint cluster_prep Sample Preparation cluster_measurement Melting Point Measurement A Dry the sample in a desiccator. B Finely powder the sample. A->B C Pack into a capillary tube to a height of 3-4 mm. B->C D Place the capillary in a calibrated melting point apparatus. E Heat at a rapid rate to a temperature ~10°C below the expected melting point. D->E F Reduce heating rate to 1-2°C per minute. E->F G Record the temperature at which the substance first liquefies (onset). F->G H Record the temperature at which the substance is completely liquid (clear point). G->H

Figure 2: Workflow for Capillary Melting Point Determination.

Causality: A slow heating rate near the melting point is crucial to ensure thermal equilibrium between the sample and the heating block, leading to an accurate determination.

Solubility

Solubility is a fundamental property influencing dissolution rate and bioavailability.

Reported Data (Reboxetine Mesylate):

  • Water: 20 mg/mL [4]* DMSO: ~20 mg/mL

  • Ethanol: ~5 mg/mL

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

This method is a standard approach to determine the equilibrium solubility of a compound in a given solvent.

Solubility cluster_procedure Solubility Determination A Add an excess amount of Reboxetine-d5 Mesylate to a known volume of the solvent. B Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A->B C Centrifuge or filter the suspension to separate the undissolved solid. B->C D Withdraw an aliquot of the clear supernatant. C->D E Dilute the aliquot appropriately. D->E F Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV). E->F

Figure 3: Shake-Flask Method for Solubility Determination.

Causality: Ensuring an excess of the solid is present throughout the experiment is critical to confirm that the solution is saturated and equilibrium has been reached. The use of a validated analytical method for quantification ensures the accuracy of the final solubility value.

Dissociation Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets. As Reboxetine has a secondary amine in the morpholine ring, it is expected to have a basic pKa.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust method for determining the pKa of ionizable compounds.

pKa_Determination cluster_titration Potentiometric Titration A Accurately weigh and dissolve a known amount of Reboxetine-d5 Mesylate in a suitable solvent (e.g., water or a co-solvent system). B Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH with a calibrated pH meter. A->B C Record the volume of titrant added and the corresponding pH values. B->C D Plot the pH versus the volume of titrant added to generate a titration curve. C->D E Determine the pKa from the pH at the half-equivalence point. D->E

Figure 4: Protocol for pKa Determination by Potentiometric Titration.

Causality: The use of a calibrated pH meter and a standardized titrant is essential for the accuracy of the pKa determination. The half-equivalence point represents the pH at which the concentrations of the protonated and unprotonated forms of the amine are equal, which corresponds to the pKa.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of Reboxetine-d5 Mesylate. While specific spectra for the deuterated compound are not publicly available, the expected key features can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be very similar to that of Reboxetine Mesylate, with the key difference being the absence of signals corresponding to the five protons on the ethoxy group. The integration of the remaining proton signals relative to an internal standard would confirm the deuteration.

  • ²H NMR: A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms on the ethoxy group, confirming their presence and location.

  • ¹³C NMR: The carbon NMR spectrum will be very similar to the non-deuterated compound. The carbons bearing deuterium will exhibit triplet signals due to C-D coupling and will have a lower intensity.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the molecular weight and isotopic enrichment of Reboxetine-d5 Mesylate.

  • Expected Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the mass of the deuterated molecule (C₂₀H₂₂D₅NO₃) plus a proton, which is approximately 415.2 g/mol . This is 5 mass units higher than the non-deuterated compound.

  • Fragmentation Pattern: The fragmentation pattern is expected to be similar to that of Reboxetine, with the mass of fragments containing the deuterated ethoxy group shifted by 5 mass units.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The spectrum of Reboxetine-d5 Mesylate is expected to be very similar to that of Reboxetine Mesylate. The C-D stretching vibrations, which occur at a lower frequency (around 2100-2250 cm⁻¹) than C-H stretching vibrations (around 2850-3000 cm⁻¹), may be observable but could be weak and obscured by other signals.

Stability Profile

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life and clinical viability. While specific stability data for Reboxetine-d5 Mesylate is not available, a forced degradation study based on ICH guidelines would be the standard approach to assess its stability.

Experimental Protocol: Forced Degradation Study

Forced_Degradation cluster_conditions Stress Conditions A Reboxetine-d5 Mesylate Sample B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (e.g., 80°C, dry heat) A->E F Photolytic Degradation (ICH Q1B guidelines) A->F G Analysis of Stressed Samples by a Stability-Indicating HPLC Method B->G C->G D->G E->G F->G H Identification and Characterization of Degradation Products (e.g., LC-MS) G->H

Figure 5: Forced Degradation Study Workflow.

Causality: Exposing the compound to a variety of stress conditions that are more aggressive than typical storage conditions allows for the rapid identification of potential degradation pathways and the development of a stability-indicating analytical method capable of separating the intact drug from its degradation products.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of Reboxetine-d5 Mesylate, grounded in established scientific principles and standard experimental protocols. While specific experimental data for the deuterated compound is limited in the public domain, this guide offers a robust framework for its characterization by leveraging data from its non-deuterated counterpart and outlining the necessary experimental workflows. For researchers and drug development professionals, a thorough understanding and experimental determination of these properties are fundamental for the reliable application of Reboxetine-d5 Mesylate in analytical methodologies and for exploring the potential therapeutic benefits of deuteration.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 127151, Reboxetine. PubChem. Accessed January 23, 2026. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 127150, Reboxetine Mesylate. PubChem. Accessed January 23, 2026. [Link]

  • Pharmaffiliates. Reboxetine-d5 Mesylate. Pharmaffiliates.com. Accessed January 23, 2026. [Link]

  • Wikipedia. Reboxetine. Wikipedia.org. Accessed January 23, 2026. [Link]

  • AA Blocks. Reboxetine-d5 (mesylate). Aablocks.com. Accessed January 23, 2026. [Link]

Sources

Foundational

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Mechanism of Action of Reboxetine-d5 Mesylate This guide provides a comprehensive technical overview of Reboxetine, a selective norepinephrine reuptake inhibitor, and its deuterated ana...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Reboxetine-d5 Mesylate

This guide provides a comprehensive technical overview of Reboxetine, a selective norepinephrine reuptake inhibitor, and its deuterated analog, Reboxetine-d5 Mesylate. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its mechanism of action, the scientific rationale for its deuteration, and the experimental protocols used for its characterization.

Introduction: The Noradrenergic System and the Advent of Reboxetine

The norepinephrine (NE) system is a critical component of the central nervous system, modulating core physiological and cognitive processes including mood, attention, and arousal.[1][2] The norepinephrine transporter (NET) is a key protein that governs noradrenergic signaling by facilitating the reuptake of NE from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal.[2][3][4] Dysregulation of this system has been implicated in various psychiatric disorders, most notably major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[3][4]

Reboxetine emerged as a pioneering therapeutic agent, being the first selective norepinephrine reuptake inhibitor (NRI) with a mechanism of action highly specific to the noradrenergic system, unlike older tricyclic antidepressants that had broader, mixed activities.[5][6] Its development was a significant step toward clarifying the role of norepinephrine in depression.[7] This guide delves into the molecular interactions of Reboxetine and explains the specific utility of its deuterated form, Reboxetine-d5 Mesylate, in modern research.

Core Mechanism of Action: Selective Inhibition of the Norepinephrine Transporter (NET)

Reboxetine exerts its therapeutic effect by acting as a potent and selective antagonist of the norepinephrine transporter.[1][5][8] By binding to NET, Reboxetine competitively inhibits the reabsorption of norepinephrine from the synapse.[1][5] This blockade leads to an increased concentration and prolonged residence time of norepinephrine in the synaptic cleft, enhancing neurotransmission and stimulating postsynaptic α- and β-adrenergic receptors.[1] This amplified signaling is believed to underlie its antidepressant and cognitive-enhancing effects.[8]

The selectivity of Reboxetine is a cornerstone of its pharmacological profile. Extensive in vitro and in vivo studies have demonstrated that Reboxetine has a high affinity for NET while exhibiting weak to negligible affinity for the serotonin transporter (SERT), the dopamine transporter (DAT), and other neuroreceptors such as muscarinic, histaminergic H1, and adrenergic alpha1 receptors.[5][7] This high degree of selectivity minimizes the off-target side effects commonly associated with less specific antidepressants.[5]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Synaptic Vesicle (containing Norepinephrine) NE_cytoplasm Norepinephrine (NE) Synapse Synaptic Cleft NET Norepinephrine Transporter (NET) NE_cytoplasm->NET Reuptake Receptor Adrenergic Receptors (α, β) Signal Downstream Signaling Cascade Receptor->Signal Activation Synapse->Receptor Binding Reboxetine Reboxetine Reboxetine->NET BLOCKS

Caption: Reboxetine blocks NET, increasing synaptic norepinephrine levels.

The Role of Deuteration: Reboxetine-d5 Mesylate

Reboxetine-d5 Mesylate is a stable isotope-labeled version of Reboxetine where five hydrogen atoms have been replaced with deuterium.[9][10][11] Deuterium is a non-radioactive, heavy isotope of hydrogen.[] While the substitution of hydrogen with deuterium can sometimes alter a drug's pharmacokinetic profile due to the Kinetic Isotope Effect (KIE) —where the stronger carbon-deuterium (C-D) bond can slow metabolic processes involving C-H bond cleavage—this is not the primary purpose of Reboxetine-d5 Mesylate in a research context.[][13][14]

The effects of deuteration on a drug's metabolism are not always predictable and must be evaluated on a case-by-case basis.[15] However, for commercially available compounds like Reboxetine-d5 Mesylate, the principal and validated application is its use as an internal standard for bioanalytical quantification.[9][16] Its chemical properties are nearly identical to the parent compound, allowing it to co-elute during chromatography, but its increased mass makes it easily distinguishable by a mass spectrometer.[9][16][17]

Experimental Characterization of NET Inhibitors

To elucidate the mechanism of a compound like Reboxetine, two primary types of in vitro assays are indispensable: radioligand binding assays to determine binding affinity and selectivity, and neurotransmitter uptake assays to measure functional inhibition.

Quantifying Binding Affinity and Selectivity with Radioligand Binding Assays

This assay quantifies the affinity of a test compound (e.g., Reboxetine) for a specific receptor or transporter by measuring its ability to compete with a known radiolabeled ligand.

Causality Behind Experimental Choices:

  • Receptor Source: Membranes from cells stably expressing the human norepinephrine transporter (hNET) provide a clean and specific system.

  • Radioligand: A high-affinity, selective radioligand like [³H]-Nisoxetine is chosen to label the target site on NET.

  • Non-Specific Binding: A high concentration of a known, non-radioactive NET inhibitor (e.g., Desipramine) is used to define non-specific binding, ensuring that only binding to the target transporter is measured.

  • Separation: Rapid vacuum filtration is a robust method to separate receptor-bound radioligand from the unbound fraction.[18]

  • Membrane Preparation:

    • Homogenize HEK293 cells stably expressing hNET in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[19]

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[19]

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

  • Assay Incubation:

    • In a 96-well plate, combine the cell membrane preparation (50-100 µg protein), a fixed concentration of [³H]-Nisoxetine (typically at or below its Kd value), and varying concentrations of the test compound (Reboxetine).[18]

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of Desipramine (e.g., 10 µM).

    • Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C) to reach equilibrium.[19]

  • Filtration and Counting:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes.[19]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

prep 1. Prepare hNET Membranes incubate 2. Incubate Membranes + [3H]-Ligand + Reboxetine prep->incubate filter 3. Vacuum Filtration (Separate Bound from Unbound) incubate->filter count 4. Scintillation Counting (Quantify Radioactivity) filter->count analyze 5. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.
Assessing Functional Activity with Neurotransmitter Uptake Assays

This assay directly measures the functional ability of a compound to inhibit the transport of norepinephrine into cells.

Causality Behind Experimental Choices:

  • Cell System: Live cells (e.g., HEK293) stably expressing hNET are used to provide a physiologically relevant system.[20]

  • Substrate: Radiolabeled norepinephrine ([³H]-NE) is used as the substrate to be transported. Alternatively, fluorescent substrates that mimic neurotransmitters can be used for a non-radioactive method.[20][21][22]

  • Controls: Non-transfected cells or potent inhibitors are used as negative controls to ensure the measured uptake is specifically mediated by NET.

  • Cell Plating:

    • Seed HEK293-hNET cells into a 96-well plate at a density that will form a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well).[20]

    • Allow cells to adhere and grow overnight.

  • Assay Procedure:

    • Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).

    • Pre-incubate the cells for 10-20 minutes with varying concentrations of the test compound (Reboxetine) or vehicle.

    • Initiate the uptake by adding a fixed concentration of [³H]-Norepinephrine.[23]

    • Incubate for a short, defined period (e.g., 10-15 minutes) at 37°C. The timing is critical as this measures the initial rate of uptake.[23]

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold buffer.

    • Lyse the cells using a lysis buffer (e.g., 1% SDS).

  • Quantification and Analysis:

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and count the radioactivity.

    • Plot the percentage of uptake inhibition against the log concentration of Reboxetine to determine the IC₅₀ value.

Selectivity Profile of Reboxetine

By performing these assays on cells expressing NET, SERT, and DAT, a selectivity profile can be generated.

TransporterReboxetine Ki (nM)Selectivity Ratio (vs. NET)
NET (Norepinephrine) 1.1[24]-
SERT (Serotonin) 129[24]~117-fold
DAT (Dopamine) >10,000[24]>9,000-fold
Table 1: In vitro binding affinities of Reboxetine for human monoamine transporters.

Analytical Application: Reboxetine-d5 Mesylate as an Internal Standard

In drug development and clinical studies, accurately quantifying the concentration of a drug in biological matrices (e.g., plasma, urine) is essential. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this. The use of a stable isotope-labeled internal standard like Reboxetine-d5 is critical for achieving high accuracy and precision.

Causality Behind the Method:

  • Co-elution: Reboxetine-d5 has virtually identical physicochemical properties to Reboxetine, so it behaves the same during sample extraction and chromatographic separation.

  • Mass Differentiation: The mass spectrometer can easily distinguish between the analyte (Reboxetine) and the internal standard (Reboxetine-d5) due to the mass difference of 5 Daltons.

  • Ratio-Based Quantification: Any sample loss during extraction or variability in ionization efficiency will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's response to the internal standard's response, these variations are canceled out, leading to a highly reliable measurement.

sample 1. Biological Sample (e.g., Plasma) spike 2. Spike with known amount of Reboxetine-d5 (Internal Standard) sample->spike extract 3. Sample Extraction (e.g., SPE or LLE) spike->extract lc 4. LC Separation (Analyte and IS co-elute) extract->lc ms 5. MS/MS Detection (Detects both masses) lc->ms quant 6. Quantification (Calculate Analyte/IS Ratio) ms->quant

Caption: Bioanalytical workflow using Reboxetine-d5 as an internal standard.

Conclusion

Reboxetine's mechanism of action is defined by its potent and highly selective inhibition of the norepinephrine transporter. This specificity minimizes off-target effects and provides a valuable tool for investigating the role of the noradrenergic system in health and disease. Its deuterated analog, Reboxetine-d5 Mesylate, serves a distinct but equally critical role in the research and development pipeline. While not intended to alter the drug's therapeutic effect, it functions as an indispensable internal standard, enabling the precise and accurate quantification of Reboxetine in complex biological samples. Understanding both the pharmacological mechanism of Reboxetine and the analytical utility of its deuterated form is essential for professionals engaged in neuroscience research and pharmaceutical development.

References

  • Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., Piercey, M. F., Hoffmann, W. P., Hyslop, D. K., Franklin, S., Porsolt, R. D., Bonsignori, A., Carfagna, N., & McArthur, R. A. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 47(9), 818–829. Available at: [Link]

  • Wikipedia. (n.d.). Selective norepinephrine reuptake inhibitor. Retrieved from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Reboxetine Mesilate?. Retrieved from: [Link]

  • Stanton, T. (2004). The Promises and Pitfalls of Reboxetine. CNS Drug Reviews, 10(3), 269-282. Available at: [Link]

  • Versiani, M. (2000). Reboxetine: the first selective noradrenaline re-uptake inhibitor. Expert Opinion on Pharmacotherapy, 1(2), 267-280. Available at: [Link]

  • Wikipedia. (n.d.). Deuterated drug. Retrieved from: [Link]

  • Szabadi, E. (2000). Mechanisms of action of reboxetine. Acta Psychiatrica Scandinavica Supplementum, 402, 19-24. Available at: [Link]

  • Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Future Medicinal Chemistry, 11(7), 789–805. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from: [Link]

  • Obach, R. S., Hyland, R., & Kalgutkar, A. S. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(4), 813–822. Available at: [Link]

  • Sun, H., & Williams, C. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Current Protocols in Pharmacology. Available at: [Link]

  • Ding, Z. B., Zhou, Z. H., & Li, Z. (2014). Norepinephrine transporter inhibitors and their therapeutic potential. Acta Pharmacologica Sinica, 35(8), 987–994. Available at: [Link]

  • Cheng, M. H., Liu, Y. C., & Chen, C. Y. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. Scientific Reports, 6, 25729. Available at: [Link]

  • TIAFT Bulletin. (2022). Deuterated Drugs. TIAFT Bulletin, 52(4), 25-30. Available at: [Link]

  • Sitte, H. H., & Freissmuth, M. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 81(1), e39. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds. Retrieved from: [Link]

  • Patsnap Synapse. (2024). What are NET inhibitors and how do they work?. Retrieved from: [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from: [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 28(4), 207-219. Available at: [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from: [Link]

  • Wikipedia. (n.d.). Norepinephrine transporter. Retrieved from: [Link]

  • Andersen, J., Stuhr-Hansen, N., Zachariassen, L. G., Schiøtt, B., & Kristensen, A. S. (2014). Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET. Journal of Biological Chemistry, 289(16), 11203–11215. Available at: [Link]

  • Russak, E. M., & Bednarczyk, D. (2015). Deuterated Drugs. Journal of Psychosocial Nursing and Mental Health Services, 53(2), 20-23. Available at: [Link]

  • Wikipedia. (n.d.). Monoamine releasing agent. Retrieved from: [Link]

  • Koldsø, H., Severinsen, K., Kalay, Z., Schiøtt, B., & Weinstein, H. (2013). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proceedings of the National Academy of Sciences, 110(49), 19834–19839. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Catalog. Retrieved from: [Link]

  • Li, Y., Wu, C., & Li, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available at: [Link]

  • AA Blocks. (n.d.). Reboxetine-d5 (mesylate). Retrieved from: [Link]

  • Yu, C., Li, D., F-S, C., & Finden, S. (2020). Monoamine Uptake Inhibition, Transporter Binding Affinity, and Selectivity for Viloxazine, Atomoxetine, and Reboxetine. Journal of Child and Adolescent Psychopharmacology. Available at: [Link]

Sources

Exploratory

A-Technical-Guide-to-the-Isotopic-Purity-of-Reboxetine-d5-Mesylate

Abstract This in-depth technical guide provides a comprehensive overview of the critical quality attribute of isotopic purity for Reboxetine-d5 Mesylate. It is intended for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the critical quality attribute of isotopic purity for Reboxetine-d5 Mesylate. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds. This guide details the significance of isotopic purity, the primary analytical methodologies for its determination, and provides actionable, field-proven protocols. The content is structured to deliver not just procedural steps but also the underlying scientific principles, ensuring a thorough understanding of this crucial aspect of drug analysis.

Introduction: The Significance of Isotopic Purity in Drug Development

Isotopically labeled compounds, such as Reboxetine-d5 Mesylate, are indispensable tools in modern drug discovery and development.[1] Reboxetine, a selective norepinephrine reuptake inhibitor, is used in the treatment of clinical depression.[2][3][4][5] Its deuterated analog, Reboxetine-d5 Mesylate, serves as a crucial internal standard in bioanalytical studies, particularly in pharmacokinetic and metabolic profiling.[6] The substitution of five hydrogen atoms with deuterium (d5) provides a distinct mass shift, enabling its differentiation from the unlabeled drug in complex biological matrices.

The utility of Reboxetine-d5 Mesylate as an internal standard is fundamentally dependent on its isotopic purity .[7] Isotopic purity refers to the percentage of molecules in a sample that contain the specified number of isotopic labels.[7] For Reboxetine-d5 Mesylate, this means the proportion of molecules that are indeed d5-labeled. The presence of molecules with fewer than five deuterium atoms (d0 to d4 isotopologues) can significantly compromise the accuracy and precision of quantitative bioanalysis.[8] Therefore, rigorous characterization of the isotopic purity is not merely a quality control measure but a prerequisite for reliable data generation in preclinical and clinical studies.

This guide will delve into the established analytical techniques for determining the isotopic purity of Reboxetine-d5 Mesylate, with a focus on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Foundational Concepts: Understanding Isotopic Distribution

It is practically impossible to synthesize a compound with 100% isotopic purity, especially when multiple deuterium atoms are incorporated.[8] The final product will inevitably contain a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[8] For Reboxetine-d5, this means the presence of d0, d1, d2, d3, and d4 species alongside the desired d5 molecule.

It is crucial to differentiate between two key terms:

  • Isotopic Enrichment: This refers to the percentage of a specific isotopic label (e.g., deuterium) at a particular labeled position within a molecule.[8]

  • Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are fully d5).[8]

Regulatory agencies require a thorough analysis and quantification of these isotopologues as a critical component of Chemistry, Manufacturing, and Controls (CMC).[8]

Analytical Methodologies for Isotopic Purity Determination

The two primary analytical techniques for the robust determination of isotopic purity are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.[9]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for quantifying the level of enrichment in labeled compounds.[10] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is the gold standard for this application.[11][12]

The Causality Behind the Choice of LC-HRMS:

  • Separation Power: LC separates Reboxetine-d5 from potential impurities and matrix components, ensuring that the mass spectrum is clean and representative of the compound of interest.

  • Mass Accuracy and Resolution: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide the necessary mass accuracy and resolution to distinguish between the different isotopologues of Reboxetine-d5.[10] This allows for the accurate determination of the relative abundance of each isotopic species.

Workflow for Isotopic Purity Assessment by LC-HRMS:

LC_HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis Prep Dissolve Reboxetine-d5 Mesylate in a suitable solvent Inject Inject sample into LC-HRMS system Prep->Inject Introduction Separate Chromatographic separation on a suitable column Inject->Separate Elution Detect Full scan mass spectrometric detection in positive ion mode Separate->Detect Ionization Extract Extract ion chromatograms (EICs) for each isotopologue (d0-d5) Detect->Extract Data Acquisition Integrate Integrate the peak area of each EIC Extract->Integrate Quantification Calculate Calculate the relative abundance of each isotopologue Integrate->Calculate Purity Determination

Caption: Workflow for Isotopic Purity Analysis by LC-HRMS.

Experimental Protocol: LC-HRMS Analysis of Reboxetine-d5 Mesylate

  • Standard Preparation: Prepare a stock solution of Reboxetine-d5 Mesylate in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute this stock solution to a working concentration of 1 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good peak shape and separation.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate at the initial conditions.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-1000.

    • Resolution: Set to a high resolution (e.g., > 60,000 FWHM) to resolve the isotopic peaks.

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Identify the retention time of Reboxetine-d5.

    • Extract the ion chromatograms for the theoretical m/z values of the protonated molecular ions of the d0 to d5 isotopologues.

    • Integrate the peak areas for each extracted ion chromatogram.

    • Calculate the percentage of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues and multiplying by 100.

Data Presentation: Expected Isotopic Distribution

IsotopologueTheoretical m/z [M+H]+Observed Peak AreaRelative Abundance (%)
d0314.1751--
d1315.1814--
d2316.1876--
d3317.1939--
d4318.2002--
d5319.2065--

Note: The observed peak areas and relative abundances will be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful tool for assessing isotopic purity, providing complementary information to mass spectrometry.[13][14] While MS provides the overall distribution of isotopologues, NMR can, in some cases, provide site-specific information about the deuterium incorporation.[15]

The Rationale for Using NMR:

  • Structural Confirmation: ¹H NMR confirms the chemical structure of the molecule and can reveal the absence of proton signals at the sites of deuteration.

  • Quantitative Analysis: By comparing the integration of the remaining proton signals to a known internal standard, the degree of deuteration can be estimated.

  • ²H NMR: Direct detection of the deuterium nuclei provides a spectrum where the signals correspond to the deuterated positions.

Workflow for Isotopic Purity Assessment by NMR:

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Analysis Prep_NMR Dissolve a known amount of Reboxetine-d5 Mesylate and an internal standard in a deuterated solvent Acquire_H1 Acquire ¹H NMR spectrum Prep_NMR->Acquire_H1 Acquire_H2 Acquire ²H NMR spectrum Prep_NMR->Acquire_H2 Integrate_H1 Integrate proton signals and compare to internal standard Acquire_H1->Integrate_H1 Analyze_H2 Analyze the deuterium spectrum for signals at deuterated positions Acquire_H2->Analyze_H2 Calculate_Purity Calculate the degree of deuteration Integrate_H1->Calculate_Purity Analyze_H2->Calculate_Purity

Caption: Workflow for Isotopic Purity Analysis by NMR Spectroscopy.

Experimental Protocol: NMR Analysis of Reboxetine-d5 Mesylate

  • Sample Preparation: Accurately weigh approximately 5-10 mg of Reboxetine-d5 Mesylate and a suitable internal standard (e.g., maleic acid) into an NMR tube. Dissolve the solids in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 is recommended.

  • ²H NMR Acquisition:

    • Acquire a ²H NMR spectrum. This will show signals corresponding to the deuterium atoms in the molecule.

  • Data Analysis:

    • In the ¹H NMR spectrum, carefully integrate the signals of the non-deuterated protons and the internal standard. Compare the relative integrations to determine the degree of deuteration.

    • In the ²H NMR spectrum, observe the signals at the chemical shifts corresponding to the deuterated positions.

Self-Validating Systems and Trustworthiness

The robustness of the isotopic purity determination relies on a self-validating analytical system. This is achieved by:

  • Orthogonal Techniques: Employing both LC-HRMS and NMR provides a higher degree of confidence in the results. Discrepancies between the two techniques would trigger further investigation.

  • System Suitability Tests: Before each analytical run, system suitability tests should be performed to ensure the instrument is performing optimally. For LC-MS, this includes checking for mass accuracy, resolution, and sensitivity. For NMR, this involves checking the line shape and signal-to-noise ratio.

  • Reference Materials: Whenever possible, analysis of a well-characterized reference material alongside the test sample can provide an additional layer of validation.

Conclusion: Ensuring the Integrity of Bioanalytical Data

The determination of isotopic purity is a critical step in the quality control of Reboxetine-d5 Mesylate and other isotopically labeled compounds. A thorough understanding and application of advanced analytical techniques such as LC-HRMS and NMR are essential for ensuring the accuracy and reliability of data generated in drug development studies. By following the principles and protocols outlined in this guide, researchers and scientists can be confident in the quality of their internal standards, ultimately leading to more robust and reproducible bioanalytical results.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 127151, Reboxetine. [Link].

  • Öström, L., Eriksson, B. M., & Långström, B. (2001). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Therapeutic Drug Monitoring, 23(1), 27–34. [Link].

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link].

  • Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical Chemistry, 82(11), 4745–4751. [Link].

  • Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link].

  • Concert Pharmaceuticals. (2023). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link].

  • ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. [Link].

  • Kitson, S. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link].

  • Öström, L., Eriksson, B. M., & Långström, B. (2001). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. DiVA portal. [Link].

  • Zhang, Y., Chen, Y., & Li, L. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(22), e9381. [Link].

  • Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4745–4751. [Link].

  • Wikipedia. Reboxetine. [Link].

  • Theobald, W., & Pinder, R. M. (2000). Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods. Journal of Chromatography B: Biomedical Sciences and Applications, 749(1), 131–139. [Link].

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link].

  • European Commission. (2023). ISOTOPIC LABELLING FOR DRUG INNOVATION. CORDIS. [Link].

  • Chahrour, O. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link].

  • Kumar, A., Kumar, P., & Singh, B. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 11(35), 4534–4543. [Link].

  • Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Rapid Communications in Mass Spectrometry, 28(15), 1673–1682. [Link].

  • Papakostas, G. I., & Fava, M. (2007). The Efficacy of Reboxetine as an Antidepressant, a Meta-analysis of Both Continuous (Mean HAM-D Score). Kobe University Repository. [Link].

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link].

  • U.S. Food and Drug Administration. (2010). Guidance for Industry and Researchers. [Link].

  • Eyding, D., et al. (2010). Reboxetine for acute treatment of major depression: systematic review and meta-analysis of published and unpublished placebo and selective serotonin reuptake inhibitor controlled trials. BMJ, 341, c4737. [Link].

  • Wikipedia. Isotope-ratio mass spectrometry. [Link].

  • El-Gindy, A., El-Yazby, F., & Maher, M. (2011). Analytical methods for determination of selective serotonin reuptake inhibitor antidepressants. ResearchGate. [Link].

  • Google Patents. (2021). CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum. .
  • Wikipedia. Isotopic analysis by nuclear magnetic resonance. [Link].

  • Kitson, S. L. (2016). Modern Developments in Isotopic Labelling. ResearchGate. [Link].

  • Opella, S. J., & Marassi, F. M. (2011). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. eLS. [Link].

  • IsoLife. NMR metabolomics. [Link].

Sources

Foundational

A Technical Guide to the Stability and Storage of Reboxetine-d5 Mesylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This in-depth technical guide provides a comprehensive overview of the critical stability and storage considerat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the critical stability and storage considerations for Reboxetine-d5 Mesylate. Moving beyond a simple recitation of storage temperatures, this document delves into the chemical rationale underpinning these recommendations, explores potential degradation pathways, and furnishes detailed methodologies for stability assessment. The insights provided herein are designed to empower researchers and drug development professionals to ensure the integrity of their studies and the quality of their therapeutic candidates.

Introduction: Reboxetine-d5 Mesylate in Focus

Reboxetine is a selective norepinephrine reuptake inhibitor (SNRI) that has been utilized in the treatment of major depressive disorder.[1] The deuterated analog, Reboxetine-d5 Mesylate, incorporates five deuterium atoms. This isotopic substitution is a strategic modification intended to alter the pharmacokinetic profile of the parent molecule, primarily by leveraging the kinetic isotope effect (KIE). The C-D bond is stronger than a C-H bond, which can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to improved metabolic stability and a more favorable pharmacokinetic and safety profile.[2]

Given that Reboxetine-d5 Mesylate is often used as an internal standard in quantitative analyses or as a new chemical entity in drug development, its stability is of paramount importance.[3] Degradation of the molecule can lead to inaccurate analytical results and the formation of potentially toxic impurities. This guide, therefore, aims to provide a robust framework for understanding and managing the stability of Reboxetine-d5 Mesylate.

Recommended Storage and Handling: A Proactive Approach to Stability

Proper storage and handling are the first lines of defense against the degradation of Reboxetine-d5 Mesylate. The following recommendations are based on a synthesis of supplier data sheets and best practices for handling isotopically labeled and light-sensitive compounds.

Long-Term Storage of the Solid Compound

For long-term storage, Reboxetine-d5 Mesylate should be maintained as a solid at -20°C .[2][3] It is crucial to store the compound in a tightly sealed container to protect it from moisture. The use of a desiccator is also recommended to further minimize exposure to humidity.

Storage of Stock Solutions

Once reconstituted in a solvent, the stability of Reboxetine-d5 Mesylate becomes more precarious. For stock solutions, it is recommended to:

  • Store at -80°C for up to 6 months or at -20°C for up to 1 month. [3]

  • Use amber vials or protect clear vials from light to prevent photolytic degradation.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Table 1: Summary of Recommended Storage Conditions

FormStorage TemperatureDurationKey Considerations
Solid-20°CLong-termSealed container, away from moisture
In Solvent-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles, protect from light
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles, protect from light

Understanding Degradation Pathways: The "Why" Behind the "How"

A thorough understanding of how a molecule degrades is fundamental to developing effective stabilization strategies. While specific degradation studies on Reboxetine-d5 Mesylate are not extensively published, valuable insights can be gleaned from forced degradation studies conducted on the non-deuterated Reboxetine Mesylate. These studies intentionally subject the drug to harsh conditions to identify potential degradation pathways.

A stability-indicating high-performance liquid chromatography (HPLC) method has been developed for Reboxetine Mesylate, which included forced degradation under various stress conditions.[4] The following sections summarize the key findings and their implications for Reboxetine-d5 Mesylate.

Hydrolytic Degradation

Reboxetine Mesylate has been shown to be susceptible to degradation under both acidic and alkaline conditions.[5] This suggests that the ether linkage and the morpholine ring in the reboxetine molecule are potential sites of hydrolysis.

Oxidative Degradation

Significant degradation of Reboxetine Mesylate has been observed under oxidative stress. This indicates that the molecule is sensitive to oxidation, a common degradation pathway for many pharmaceuticals.

Thermal and Photolytic Degradation

While the solid form of similar compounds has shown stability under thermal and photolytic stress, degradation is more considerable in solution.[5] This underscores the importance of protecting solutions of Reboxetine-d5 Mesylate from light and elevated temperatures.

The Impact of Deuteration on Stability

The presence of deuterium atoms at specific positions in the Reboxetine-d5 Mesylate molecule can influence its stability. The kinetic isotope effect (KIE) can slow down degradation reactions where the cleavage of a C-H bond is the rate-limiting step. However, it is important to note that deuteration does not confer universal stability and will not prevent degradation pathways that do not involve the cleavage of the deuterated C-D bonds.

Caption: Potential degradation pathways for Reboxetine-d5 Mesylate.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is essential for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. The following protocols are based on validated methods for Reboxetine Mesylate and established guidelines from the International Council for Harmonisation (ICH).

Stability-Indicating HPLC Method

This method is adapted from a validated procedure for Reboxetine Mesylate and is suitable for assessing the stability of Reboxetine-d5 Mesylate.

Table 2: HPLC Method Parameters

ParameterSpecification
Column C8 Reversed-Phase
Mobile Phase Acetonitrile and aqueous tetramethylammonium perchlorate
Detection UV

Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of Reboxetine-d5 Mesylate in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare working standards and samples by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Set the column temperature.

    • Equilibrate the column with the mobile phase at the specified flow rate.

    • Inject the standard and sample solutions.

  • Data Analysis:

    • Monitor the chromatograms at the specified UV wavelength.

    • The stability of the compound is assessed by monitoring for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Forced Degradation Study Protocol

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.

Caption: Workflow for a forced degradation study.

Protocol:

  • Acid Hydrolysis: Expose a solution of Reboxetine-d5 Mesylate to an acidic medium (e.g., 0.01N HCl) at an elevated temperature (e.g., 40°C) for a defined period (e.g., 8 hours).[5]

  • Alkaline Hydrolysis: Reflux a solution of the compound in an alkaline medium.[5]

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 30% hydrogen peroxide) for an extended period (e.g., 48 hours).[5]

  • Photolytic Degradation: Expose a solution of the compound to a light source that meets ICH Q1B guidelines.

  • Thermal Degradation: Store a solution of the compound at an elevated temperature.[5]

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method. For the identification of degradation products, liquid chromatography-mass spectrometry (LC-MS/MS) is the technique of choice.[6][7]

Regulatory Context and Best Practices

The stability testing of new drug substances, including isotopically labeled compounds, is governed by guidelines from the International Council for Harmonisation (ICH). The FDA has also issued guidance that aligns with these international standards.[8][9][10][11] For deuterated drugs, which the FDA considers new chemical entities, a comprehensive stability data package is required for regulatory submissions.

Key Regulatory Expectations:

  • Stability-Indicating Methods: The analytical methods used for stability testing must be validated to demonstrate that they can accurately measure the drug substance in the presence of its degradation products.

  • Forced Degradation Studies: These studies are required to identify potential degradation pathways and to demonstrate the specificity of the analytical methods.

  • Long-Term and Accelerated Stability Studies: Data from these studies are used to establish the retest period for the drug substance and to recommend storage conditions.

Conclusion: Ensuring the Integrity of Reboxetine-d5 Mesylate

The stability of Reboxetine-d5 Mesylate is a critical factor that can impact the reliability of research data and the safety and efficacy of potential therapeutic products. By adhering to the recommended storage and handling procedures, employing robust stability-indicating analytical methods, and understanding the potential degradation pathways, researchers and drug development professionals can ensure the integrity of this important molecule. This guide provides a comprehensive framework for achieving these goals, grounded in scientific principles and regulatory expectations.

References

  • Singh, S., et al. (2009). Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation.
  • Eyding, D., et al. (2010). Reboxetine for acute treatment of major depression: systematic review and meta-analysis of published and unpublished placebo and selective serotonin reuptake inhibitor controlled trials. BMJ, 341, c4737.
  • Rane, V. P., et al. (2014). Identification and characterization of degradation products of raltegravir using LC, LC-MS/TOF, and MSN. Journal of Pharmaceutical and Biomedical Analysis, 95, 1-11.
  • Sistla, R., et al. (2020). Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 188, 113442.
  • Rao, D. D., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 83, 133-140.
  • Page, M. E., et al. (2002). Effects of acute and chronic reboxetine treatment on stress-induced monoamine efflux in the rat frontal cortex. Neuropsychopharmacology, 27(2), 235–244.
  • Hiemke, C., et al. (2018). Validation of an analytical LC-MS/MS method in human plasma for the pharmacokinetic study of atomoxetine. Therapeutic Drug Monitoring, 40(4), 485-492.
  • Sistla, R., et al. (2020). Identification and characterization of forced degradation products of Vortioxetine by LC/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 188, 113442.
  • Li, F., et al. (2022). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 12(11), 1099.
  • Chuluunkhuu, G., et al. (2008). The Efficacy of Reboxetine as an Antidepressant, a Meta-analysis of Both Continuous (Mean HAM-D Score). Kobe Journal of Medical Sciences, 54(3), E148-E157.
  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products.
  • Özkul, A., et al. (2007). A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets.
  • U.S. Food and Drug Administration. (1996). Guidance for Industry: Q5C Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products.
  • PharmaQuesT. (n.d.).
  • Rathod, S. M., et al. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Journal of Applied Pharmaceutical Science, 15(02), 142-154.
  • Souverain, S., et al. (2003). Rapid analysis of fluoxetine and its metabolite in plasma by LC-MS with column-switching approach. Analytical and Bioanalytical Chemistry, 377(5), 880-885.
  • U.S. Food and Drug Administration. (n.d.). Stability BUDs: Science and Guidance Parts 1 and 2.
  • Li, W., et al. (2019). Quantitation of Paroxetine in Human Plasma by LC-MS/MS: Overcoming Significant Column-to-Column Retention Time Variation. Journal of Analytical & Bioanalytical Techniques, 10(2), 433.
  • Raggi, M. A., et al. (2000). Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods.
  • Q1 Scientific. (2013). New FDA Stability Storage Guidelines.

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Application of Reboxetine-d5 Mesylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Reboxetine-d5 Mesylate, focusing on its molecular weight and its critical role in modern analytica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Reboxetine-d5 Mesylate, focusing on its molecular weight and its critical role in modern analytical methodologies. As a stable isotope-labeled internal standard, Reboxetine-d5 Mesylate is indispensable for the accurate quantification of reboxetine in complex biological matrices. This document will delve into the molecular characteristics, the rationale for its use, and a detailed protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Profile of Reboxetine-d5 Mesylate

Reboxetine-d5 Mesylate is the deuterated form of Reboxetine Mesylate, a selective norepinephrine reuptake inhibitor used as an antidepressant.[1][2] The incorporation of five deuterium atoms into the reboxetine molecule results in a precise and known mass shift, which is fundamental to its function as an internal standard in mass spectrometry-based assays.

Molecular Weight and Chemical Formula

The key quantitative data for Reboxetine-d5 Mesylate and its non-labeled counterpart are summarized in the table below.

CompoundMolecular Weight ( g/mol )Chemical FormulaCAS Number
Reboxetine-d5 Mesylate414.53[3][4]C₂₀H₂₂D₅NO₆S[3][4]1285918-53-7[3][4]
Reboxetine Mesylate409.5C₂₀H₂₇NO₆S98769-84-7
Methanesulfonic Acid96.11CH₄O₃S75-75-2

The molecular weight of Reboxetine-d5 Mesylate is a defining characteristic, directly reflecting the substitution of five hydrogen atoms with their heavier isotope, deuterium. This mass difference of approximately 5 Da is easily resolved by modern mass spectrometers.

Structural Elucidation: The Location of the Deuterium Atoms

The five deuterium atoms in Reboxetine-d5 Mesylate are strategically located on the ethoxy group of the molecule. This is confirmed by the SMILES (Simplified Molecular-Input Line-Entry System) notation: CS(=O)(O)=O.[2H]C([2H])([2H])C([2H])([2H])OC(C=CC=C1)=C1OCNCCO2)C3=CC=CC=C3.[3]

This specific placement on the ethoxy group is a deliberate choice in its chemical synthesis. Placing the deuterium atoms on a stable part of the molecule, which is not prone to metabolic cleavage or chemical exchange, ensures the integrity of the label throughout the analytical process. This stability is paramount for a reliable internal standard.

The Role of Reboxetine-d5 Mesylate in Quantitative Bioanalysis

In drug development and clinical research, accurately measuring the concentration of a drug in biological fluids like plasma or serum is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and specificity.[5]

The Principle of Stable Isotope Dilution

The use of a stable isotope-labeled (SIL) internal standard, such as Reboxetine-d5 Mesylate, is central to the principle of stable isotope dilution. This technique is recognized by regulatory bodies like the FDA for its ability to produce highly accurate and precise data.[6] A known amount of the SIL internal standard is added to the biological sample at the beginning of the sample preparation process. The SIL internal standard, being chemically almost identical to the analyte (unlabeled reboxetine), experiences the same variations in sample extraction, handling, and injection volume.

Crucially, the SIL internal standard also co-elutes with the analyte during liquid chromatography and experiences the same degree of ionization enhancement or suppression in the mass spectrometer's ion source.[6] Because the mass spectrometer can differentiate between the analyte and the SIL internal standard based on their mass difference, the ratio of their peak areas can be used to accurately calculate the concentration of the analyte, effectively canceling out any variations that occurred during the analytical workflow.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Experimental Protocol: Quantification of Reboxetine in Human Plasma

The following is a representative, field-proven protocol for the determination of reboxetine in human plasma using Reboxetine-d5 Mesylate as an internal standard. This protocol is based on established bioanalytical methods for similar small molecules.[5][7]

Materials and Reagents
  • Reboxetine reference standard

  • Reboxetine-d5 Mesylate (internal standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of reboxetine and Reboxetine-d5 Mesylate in methanol.

  • Working Solutions: Prepare serial dilutions of the reboxetine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare a working solution of Reboxetine-d5 Mesylate in acetonitrile. The optimal concentration should be determined during method development.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blanks, calibration standards, quality control samples, and unknown samples.

  • To 50 µL of plasma in each tube, add 150 µL of the internal standard spiking solution in acetonitrile. For the blank, use acetonitrile without the internal standard.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge at >10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a 96-well plate or autosampler vials.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

Sample_Preparation_Workflow plasma 50 µL Plasma Sample add_is Add 150 µL Acetonitrile with Reboxetine-d5 Mesylate plasma->add_is vortex Vortex to Precipitate Proteins add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein precipitation workflow for plasma sample preparation.

LC-MS/MS Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, <3 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient elution to separate reboxetine from endogenous plasma components.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Reboxetine314.2To be determined empirically
Reboxetine-d5319.2To be determined empirically

Note: The specific product ions for MRM transitions must be optimized by infusing the pure compounds into the mass spectrometer to determine the most stable and intense fragment ions.

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method using Reboxetine-d5 Mesylate must be validated to ensure its reliability, following guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[6] The validation process demonstrates that the analytical procedure is fit for its intended purpose.

Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured concentration to the true concentration.

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting components from the sample matrix.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

By employing a stable isotope-labeled internal standard like Reboxetine-d5 Mesylate, many of these validation criteria, particularly those related to recovery and matrix effects, can be more readily met, leading to a robust and reliable analytical method.

Conclusion

The precise molecular weight of Reboxetine-d5 Mesylate (414.53 g/mol ) is a direct consequence of the stable isotope labeling that makes it an invaluable tool for researchers. Its use as an internal standard in LC-MS/MS assays embodies the principles of analytical rigor and self-validation. By compensating for variations inherent in the bioanalytical workflow, Reboxetine-d5 Mesylate enables the generation of high-quality, reliable data essential for drug development, clinical trials, and therapeutic drug monitoring.

References

  • Longdom Publishing. (2019, April 5). Quantitation of Paroxetine in Human Plasma by LC-MS/MS: Overcoming Significant Column-to-Column Retention Time Variation. Retrieved from [Link]

  • PubMed. (n.d.). Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical MRM ion chromatograms of fluoxetine (a) and fluoxetine-d5 (b).... Retrieved from [Link]

  • PubMed. (n.d.). Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous determination of reboxetine and O-desethylreboxetine enantiomers using enantioselective reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • PubMed. (2010, January 15). A highly sensitive HPLC method with automated on-line sample pre-treatment and fluorescence detection for determination of reboxetine in human plasma. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • SpringerLink. (2024, June 19). Quantification of antidepressants in oral fluid and plasma samples using microextraction by packed sorbent and analysis by gas c. Retrieved from [Link]

  • PubMed. (n.d.). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. Retrieved from [Link]

  • AA Blocks. Reboxetine-d5 (mesylate) | 1285918-53-7. Retrieved from [Link]

  • ResearchGate. (n.d.). MRM transitions and experimental conditions employed in the developed UPLC-MS/MS method. Retrieved from [Link]

  • MDPI. (2020, December 12). Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). The promises and pitfalls of reboxetine. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Solubility of Reboxetine-d5 Mesylate in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of Reboxetine-d5 Mesylate in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of Reboxetine-d5 Mesylate in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate accurate and efficient experimental design. While specific quantitative solubility data for the deuterated form, Reboxetine-d5 Mesylate, is not extensively published, this guide will utilize the available data for Reboxetine Mesylate as a close and reliable surrogate. The minor isotopic substitution is not expected to significantly alter the compound's solubility profile.

Introduction to Reboxetine-d5 Mesylate and the Significance of its Solubility

Reboxetine is a selective norepinephrine reuptake inhibitor (SNRI) used as an antidepressant.[1] Its deuterated analog, Reboxetine-d5 Mesylate, serves as a crucial internal standard for pharmacokinetic studies and analytical quantification by mass spectrometry.[2] Understanding the solubility of Reboxetine-d5 Mesylate is paramount for the preparation of accurate stock solutions, ensuring dose uniformity in in-vitro and in-vivo assays, and for the development of robust analytical methods. The choice of solvent can significantly impact the stability, bioavailability, and overall performance of the compound in experimental settings.

Physicochemical Properties Influencing Solubility

Reboxetine Mesylate is the methanesulfonate salt of Reboxetine.[3] The presence of the mesylate salt form generally enhances aqueous solubility compared to the free base. The molecule possesses both polar and non-polar characteristics, contributing to its varied solubility in different organic solvents. Key structural features influencing its solubility include the morpholine ring, the ether linkage, and the two phenyl rings. The molecule has a molecular weight of 409.5 g/mol .[4]

Solubility Profile of Reboxetine Mesylate

The following table summarizes the available solubility data for Reboxetine Mesylate in a range of common solvents and solvent systems. This data provides a strong foundation for selecting appropriate solvents for your experimental needs.

Solvent/SystemSolubility (mg/mL)Solvent TypeComments
Dimethyl Sulfoxide (DMSO) ~20[5][6]Polar AproticHigh solubility, suitable for stock solutions.
Dimethylformamide (DMF) ~20[5][6]Polar AproticHigh solubility, similar to DMSO.
Ethanol ~5[5][6]Polar ProticModerate solubility.
Water 20Polar ProticGood aqueous solubility for a compound of its size, enhanced by the mesylate salt.
Phosphate-Buffered Saline (PBS, pH 7.2) ~10[5][6]Aqueous BufferGood solubility in a physiologically relevant buffer.
10% DMSO >> 90% Corn Oil ≥ 5[4]In-vivo VehicleSuitable for in-vivo studies requiring a lipid-based vehicle.
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline ≥ 5[4]In-vivo VehicleA common formulation for in-vivo administration.
10% DMSO >> 90% (20% SBE-β-CD in saline) ≥ 5[4]In-vivo VehicleCyclodextrin-based formulation to enhance solubility.

Expert Insights on Solubility Behavior:

  • Polar Aprotic Solvents (DMSO, DMF): The high solubility in these solvents can be attributed to their ability to act as strong hydrogen bond acceptors and their capacity to solvate both the charged mesylate salt and the organic structure of Reboxetine.

  • Polar Protic Solvents (Ethanol, Water): The moderate to good solubility in these solvents is due to the presence of the polar morpholine and ether functional groups, as well as the ionic nature of the mesylate salt, which can engage in hydrogen bonding with the solvent molecules.

  • In-vivo Vehicles: The use of co-solvents like DMSO and excipients such as PEG300, Tween-80, and cyclodextrins is a standard practice to ensure the solubility and bioavailability of the compound in animal studies.

Experimental Protocol for Determining Solubility

For precise experimental work, it is advisable to determine the solubility of Reboxetine-d5 Mesylate in your specific solvent of interest. The "shake-flask" method is a reliable and widely used technique for this purpose.[7]

Objective: To determine the equilibrium solubility of Reboxetine-d5 Mesylate in a given organic solvent at a specific temperature.

Materials:

  • Reboxetine-d5 Mesylate (solid)

  • Solvent of interest (analytical grade)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator, water bath)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) system

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of Reboxetine-d5 Mesylate to a vial containing a known volume of the solvent. The key is to have undissolved solid remaining at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of your analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UPLC method to determine the concentration of Reboxetine-d5 Mesylate.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility of Reboxetine-d5 Mesylate in the solvent by multiplying the measured concentration by the dilution factor.

Causality Behind Experimental Choices:

  • Using an excess of solid ensures that the solution becomes saturated, which is the definition of solubility at equilibrium.

  • Controlled temperature and agitation are crucial as solubility is temperature-dependent, and agitation facilitates the dissolution process to reach equilibrium faster.

  • Centrifugation and filtration are critical steps to ensure that no solid particles are present in the sample for analysis, which would lead to an overestimation of solubility.

  • HPLC/UPLC analysis provides a sensitive and specific method for quantifying the concentration of the dissolved compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Add excess Reboxetine-d5 Mesylate to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC/UPLC F->G H Calculate solubility G->H

Caption: Workflow for determining the solubility of Reboxetine-d5 Mesylate.

Conclusion

This technical guide provides a comprehensive overview of the solubility of Reboxetine-d5 Mesylate in organic solvents, leveraging data from its non-deuterated counterpart. The provided solubility data and experimental protocol offer a solid foundation for researchers to confidently prepare solutions and design experiments. For critical applications, it is always recommended to empirically verify the solubility in the specific solvent systems and conditions being used.

References

  • PubChem. (n.d.). Reboxetine Mesylate. Retrieved from [Link]

  • AA Blocks. (n.d.). Reboxetine-d5 (mesylate). Retrieved from [Link]

  • PubChem. (n.d.). Reboxetine. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. University of Padua.
  • Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 124233.
  • Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation.
  • University of Ottawa. (2023). Solubility of Organic Compounds.
  • Wikipedia. (n.d.). Reboxetine. Retrieved from [Link]

Sources

Exploratory

The Metabolic Fate of Reboxetine-d5 Mesylate: An In-Depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of the metabolism of Reboxetine-d5 Mesylate, a deuterated isotopolog of the selective norepinephrine reuptake inhibitor, Reboxetine. Designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the metabolism of Reboxetine-d5 Mesylate, a deuterated isotopolog of the selective norepinephrine reuptake inhibitor, Reboxetine. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic pathways, the enzymatic processes involved, and the analytical methodologies crucial for studying its biotransformation. The role and implications of deuterium substitution are a central focus, providing insights into its use as an internal standard in pharmacokinetic and metabolic studies.

Introduction: Reboxetine and the Significance of Deuteration

Reboxetine is a morpholine derivative that selectively inhibits the reuptake of norepinephrine, and it is used as an antidepressant.[1] It is administered as a racemic mixture of its (R,R)-(-)- and (S,S)-(+)-enantiomers.[1] Understanding the metabolic fate of a drug candidate is a cornerstone of drug development, influencing its efficacy, safety, and potential for drug-drug interactions.

Reboxetine-d5 Mesylate is a stable isotope-labeled version of Reboxetine Mesylate, where five hydrogen atoms on the ethoxy group have been replaced with deuterium.[2] This targeted deuteration is not intended to alter the pharmacological activity but rather to leverage the kinetic isotope effect for bioanalytical purposes.[3] Stable isotope-labeled compounds are invaluable as internal standards in quantitative mass spectrometry-based assays due to their similar chemical and physical properties to the analyte of interest, allowing for accurate and precise quantification in complex biological matrices.[3]

The Metabolic Landscape of Reboxetine

The primary route of elimination for Reboxetine is through hepatic metabolism, with less than 10% of the dose being excreted unchanged in the urine.[4] The biotransformation of Reboxetine is extensive and primarily mediated by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4.[1][4] In vitro studies have confirmed that CYP2D6 is not involved in its metabolism.[4] The metabolic pathways can be broadly categorized into three main transformations:

  • O-dealkylation: This is the principal metabolic pathway, leading to the formation of the major metabolite, O-desethylreboxetine.[1]

  • Hydroxylation: This involves the addition of a hydroxyl group to the ethoxyphenoxy ring.[3]

  • Oxidation: The morpholine ring of the Reboxetine molecule is also susceptible to oxidative metabolism.[3]

These primary metabolites can undergo further biotransformation through conjugation with glucuronic acid or sulfate.[3]

Major Metabolite: O-desethylreboxetine

The most significant metabolic transformation of Reboxetine is the O-dealkylation of the ethoxy group, resulting in the formation of O-desethylreboxetine. This reaction is catalyzed by CYP3A4.[1] Despite being the major metabolite, O-desethylreboxetine is found in quantifiable amounts in only a small fraction of patients undergoing chronic Reboxetine treatment, suggesting it may be further metabolized or rapidly cleared.[5]

Minor Metabolic Pathways

In addition to O-dealkylation, Reboxetine undergoes several minor metabolic transformations:

  • Hydroxylation of the Ethoxyphenoxy Ring: In vitro studies with human liver microsomes have identified metabolites arising from the oxidation of the ethoxy aromatic ring.[6] One such metabolite has been identified as having a hydroxyl group at the 5-position of the ethoxyphenoxy ring.

  • Oxidation of the Morpholine Ring: The morpholine ring can undergo oxidation, potentially leading to ring-opening or the formation of more polar metabolites.[3] The exact structures of these metabolites are not as well-characterized in publicly available literature but are suggested routes of metabolic transformation.[7]

  • Combined and Conjugated Metabolites: It is plausible that metabolites are formed through a combination of these pathways (e.g., hydroxylation followed by O-dealkylation).[3] These phase I metabolites can then be conjugated with glucuronic acid or sulfate to facilitate their excretion.[3]

The Role and Metabolism of Reboxetine-d5 Mesylate

As previously mentioned, Reboxetine-d5 Mesylate serves as an ideal internal standard for the bioanalysis of Reboxetine. The five deuterium atoms are located on the terminal ethyl group of the ethoxy moiety.[2]

The Kinetic Isotope Effect

The substitution of hydrogen with deuterium creates a stronger C-D bond compared to a C-H bond. This difference in bond energy can lead to a slower rate of reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. Since the primary metabolic pathway of Reboxetine is O-dealkylation, which involves the cleavage of a C-H bond on the ethyl group, the deuteration in Reboxetine-d5 is expected to slow down the rate of formation of its corresponding deuterated O-desethyl metabolite.

This reduced rate of metabolism makes Reboxetine-d5 metabolically more stable than its non-deuterated counterpart at the site of deuteration. This is a desirable characteristic for an internal standard, as it should remain stable throughout the analytical process.

Predicted Metabolic Profile of Reboxetine-d5

The metabolic pathways of Reboxetine-d5 are expected to be qualitatively identical to those of Reboxetine. However, the relative abundance of the metabolites may differ due to the kinetic isotope effect.

  • Slower O-dealkylation: The formation of O-desethylreboxetine-d3 (the deuterated version of the major metabolite) will likely be slower.

  • Potential for Metabolic Switching: A decrease in the rate of a primary metabolic pathway can sometimes lead to an increase in the contribution of minor pathways. Therefore, it is conceivable that a greater proportion of Reboxetine-d5 may be metabolized through hydroxylation of the ethoxyphenoxy ring or oxidation of the morpholine ring compared to non-deuterated Reboxetine. However, without direct comparative metabolic studies, this remains a theoretical consideration.

Experimental Methodologies for Studying Reboxetine Metabolism

In Vitro Metabolism using Human Liver Microsomes

A common and effective method to study the metabolism of a drug candidate is through in vitro incubation with human liver microsomes (HLMs). HLMs are a subcellular fraction of hepatocytes that are rich in CYP enzymes.

Experimental Protocol: In Vitro Metabolism of Reboxetine in Human Liver Microsomes

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Human Liver Microsomes (final concentration 0.5 mg/mL)

      • Phosphate buffer (100 mM, pH 7.4)

      • Reboxetine or Reboxetine-d5 Mesylate (final concentration 1 µM)

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (if not the test article itself).

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Analysis:

    • Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

Analytical Methodology: LC-MS/MS for the Quantification of Reboxetine and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological matrices.

Table 1: Example LC-MS/MS Parameters for Reboxetine Analysis

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) Transitions
ReboxetineQ1: 314.2 -> Q3: 184.1
O-desethylreboxetineQ1: 286.2 -> Q3: 184.1
Reboxetine-d5Q1: 319.2 -> Q3: 184.1

Note: These are example parameters and should be optimized for the specific instrument and application.

Visualizing Metabolic Pathways and Workflows

Reboxetine Metabolic Pathway

Reboxetine_Metabolism cluster_phase1 Phase I Metabolism (CYP3A4) cluster_phase2 Phase II Metabolism Reboxetine Reboxetine O_desethyl O-desethylreboxetine (Major Metabolite) Reboxetine->O_desethyl O-dealkylation Hydroxylated Hydroxylated Metabolite (on ethoxyphenoxy ring) Reboxetine->Hydroxylated Hydroxylation Oxidized Oxidized Metabolite (on morpholine ring) Reboxetine->Oxidized Oxidation Reboxetine_d5 Reboxetine-d5 Reboxetine_d5->O_desethyl O-dealkylation (slower rate due to KIE) Reboxetine_d5->Hydroxylated Reboxetine_d5->Oxidized Conjugates Glucuronide/Sulfate Conjugates O_desethyl->Conjugates Hydroxylated->Conjugates Oxidized->Conjugates

Caption: Metabolic pathway of Reboxetine and Reboxetine-d5.

In Vitro Metabolism Experimental Workflow

InVitro_Workflow Start Start: Prepare Incubation Mixture (HLMs, Buffer, Substrate) Preincubation Pre-incubate at 37°C Start->Preincubation Initiate Initiate Reaction with NADPH Preincubation->Initiate Incubate Incubate at 37°C (Time-course sampling) Initiate->Incubate Terminate Terminate Reaction (Ice-cold Acetonitrile) Incubate->Terminate Process Protein Precipitation (Centrifugation) Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze

Caption: Workflow for in vitro metabolism studies.

Conclusion and Future Directions

The metabolism of Reboxetine is well-characterized, with CYP3A4-mediated O-dealkylation being the primary route of biotransformation. Reboxetine-d5 Mesylate, with its strategically placed deuterium atoms, serves as a reliable internal standard for quantitative bioanalysis, exhibiting a predictable kinetic isotope effect that slows its primary metabolic pathway. This guide provides a foundational understanding for researchers investigating the metabolic fate of this compound.

Future research could focus on the definitive structural elucidation of the minor metabolites of Reboxetine, particularly those arising from morpholine ring oxidation. Furthermore, direct comparative in vitro and in vivo studies of the metabolism of Reboxetine and Reboxetine-d5 would provide valuable quantitative data on the extent of the kinetic isotope effect and any potential metabolic switching. Such studies would further solidify the understanding of the biotransformation of this important antidepressant and its deuterated analog.

References

  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413–427. [Link]

  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7(Suppl 1), S23–S35. [Link]

  • Öhman, D., Norlander, B., Peterson, C., & Bengtsson, F. (2001). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Therapeutic Drug Monitoring, 23(1), 27–34. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 127151, Reboxetine. Retrieved January 23, 2026, from [Link].

  • Cocchiara, G., Battaglia, R., Pevarello, P., & Strolin Benedetti, M. (1991). Comparison of the disposition and of the metabolic pattern of Reboxetine, a new antidepressant, in the rat, dog, monkey and man. European Journal of Drug Metabolism and Pharmacokinetics, 16(3), 231–239. [Link]

  • Wienkers, L. C., & Steenwyk, R. C. (1999). Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes. Drug Metabolism and Disposition, 27(11), 1334–1340. [Link]

  • Wikipedia. (n.d.). Reboxetine. Retrieved January 23, 2026, from [Link]

  • Global Substance Registration System. (n.d.). HYDROXY ESREBOXETINE (5-HYDROXY ETHOXYPHENOXY RING)-. Retrieved January 23, 2026, from [Link]

Sources

Exploratory

The Pharmacokinetic Profile of Reboxetine-d5 Mesylate: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the pharmacokinetic profile of Reboxetine-d5 Mesylate, a deuterated analog of the selective norepinephrine reuptake inhibitor, Reboxetine. Designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the pharmacokinetic profile of Reboxetine-d5 Mesylate, a deuterated analog of the selective norepinephrine reuptake inhibitor, Reboxetine. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical role of isotopic labeling in bioanalytical studies and offers a comprehensive framework for conducting pharmacokinetic assessments. We will delve into the established pharmacokinetic parameters of Reboxetine, the rationale for employing a deuterated internal standard, and a detailed, field-proven protocol for its application in a typical pharmacokinetic study.

Introduction: Reboxetine and the Imperative for a Robust Internal Standard

Reboxetine is a morpholine derivative that selectively inhibits the reuptake of norepinephrine, making it a therapeutic agent for major depressive disorder. It is administered as a racemic mixture of (R,R)-(-)- and (S,S)-(+)-enantiomers.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Reboxetine is fundamental to its clinical application and further development.

Accurate quantification of drug concentrations in biological matrices is the bedrock of pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity.[2] A critical component of a robust LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior during sample preparation and analysis to compensate for variability, thereby ensuring the accuracy and precision of the results.[3]

Stable isotope-labeled internal standards (SIL-IS), such as Reboxetine-d5 Mesylate, are considered the "gold standard" for quantitative bioanalysis.[3] In Reboxetine-d5 Mesylate, five hydrogen atoms in the Reboxetine molecule have been replaced with deuterium, a stable isotope of hydrogen.[4] This substitution results in a molecule that is chemically almost identical to the parent drug but has a different molecular weight, allowing it to be distinguished by the mass spectrometer.

The underlying principle of using a SIL-IS is that it will co-elute with the analyte and experience similar ionization suppression or enhancement effects in the mass spectrometer's ion source. This co-behavior allows for accurate correction of any variations that may occur during the analytical process.

Pharmacokinetic Profile of Reboxetine: A Foundation for Analysis

A thorough understanding of the parent compound's pharmacokinetics is essential before delving into the application of its deuterated analog.

Absorption

Reboxetine is well-absorbed after oral administration, with an absolute bioavailability of approximately 94.5%.[5] Peak plasma concentrations (Cmax) are typically reached within 2 to 4 hours (Tmax).[5] The presence of food can affect the rate of absorption but not the overall extent.[5]

Distribution

Reboxetine exhibits extensive binding to plasma proteins, exceeding 97%.[5] This high degree of protein binding limits its distribution primarily to the total body water.

Metabolism

The primary route of elimination for Reboxetine is through hepatic metabolism.[5] In vitro studies have demonstrated that the cytochrome P450 (CYP) 3A4 isoenzyme is predominantly responsible for its metabolism.[1] The metabolic pathways include dealkylation, hydroxylation, and oxidation, followed by glucuronide or sulfate conjugation.[1]

Excretion

Less than 10% of a dose of Reboxetine is excreted unchanged in the urine, underscoring the significance of hepatic metabolism in its clearance.[5] The mean elimination half-life is approximately 13 hours, which supports a twice-daily dosing regimen.[3]

Table 1: Key Pharmacokinetic Parameters of Reboxetine

ParameterValueReference
Bioavailability~94.5%[5]
Tmax2-4 hours[5]
Protein Binding>97%[5]
Elimination Half-life~13 hours[3]
Primary MetabolismCYP3A4[1]
Renal Excretion (unchanged)<10%[5]

Reboxetine-d5 Mesylate: The Ideal Internal Standard

The selection of Reboxetine-d5 Mesylate as an internal standard is predicated on the principle that the substitution of hydrogen with deuterium atoms results in a compound with nearly identical physicochemical properties to the unlabeled analyte.[4] This similarity ensures that the deuterated standard behaves in a comparable manner during extraction, chromatography, and ionization.

While deuteration can sometimes alter the metabolic profile of a drug, a phenomenon known as the "deuterium kinetic isotope effect," this is less of a concern when the deuterated compound is used as an internal standard for in vitro bioanalysis.[6][7] For the purposes of quantifying the parent drug in a biological sample, the key assumption is that the deuterated standard will be extracted and analyzed with the same efficiency as the non-deuterated analyte. The FDA's guidance on bioanalytical method validation underscores the importance of demonstrating the suitability of the internal standard.[8]

The workflow for a pharmacokinetic study leveraging Reboxetine-d5 Mesylate can be visualized as follows:

G cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Dosing Subject Dosing with Reboxetine Sampling Timed Biological Sample Collection (e.g., Plasma) Dosing->Sampling Pharmacokinetic Timepoints Spiking Spiking of Samples with Reboxetine-d5 Mesylate (IS) Sampling->Spiking Extraction Sample Preparation (e.g., Protein Precipitation or LLE) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification using Analyte/IS Peak Area Ratios Analysis->Quantification PK_Modeling Pharmacokinetic Parameter Calculation Quantification->PK_Modeling caption Workflow of a Pharmacokinetic Study using a Deuterated Internal Standard.

Workflow of a Pharmacokinetic Study using a Deuterated Internal Standard.

Experimental Protocol: Quantification of Reboxetine in Human Plasma

This section outlines a detailed, step-by-step methodology for the quantification of Reboxetine in human plasma using Reboxetine-d5 Mesylate as an internal standard, based on established LC-MS/MS methods.[2][9]

Materials and Reagents
  • Reboxetine reference standard

  • Reboxetine-d5 Mesylate (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

  • 96-well plates

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Reboxetine and Reboxetine-d5 Mesylate in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Reboxetine stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Reboxetine-d5 Mesylate stock solution with the same diluent to the desired concentration.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.

  • Pipette 100 µL of the respective plasma sample into the labeled tubes.

  • Add 10 µL of the internal standard working solution to all tubes except the blank.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

The sample preparation workflow is illustrated in the following diagram:

G cluster_0 Sample Preparation Steps Plasma 100 µL Plasma Sample IS 10 µL Internal Standard (Reboxetine-d5) PPT 300 µL Acetonitrile (Protein Precipitation) IS->PPT Vortex Vortex Mix PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS caption Protein Precipitation Sample Preparation Workflow.

Protein Precipitation Sample Preparation Workflow.
LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of Reboxetine from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Reboxetine: Precursor ion (Q1) m/z → Product ion (Q3) m/z

    • Reboxetine-d5: Precursor ion (Q1) m/z → Product ion (Q3) m/z

Table 2: Illustrative MRM Transitions for Reboxetine and Reboxetine-d5

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Reboxetine314.2178.1
Reboxetine-d5319.2183.1

Note: The exact m/z values may vary slightly depending on the instrument and specific salt form.

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[8][10] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from multiple sources.

  • Calibration Curve: A linear regression of the peak area ratio (analyte/IS) versus concentration, with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ), and accuracy (%RE) should be within ±15% of the nominal concentration.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).

Data Analysis and Interpretation

The concentration of Reboxetine in the unknown samples is determined by interpolating the peak area ratio from the calibration curve. The resulting concentration-time data for each subject is then used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life. This data provides a comprehensive understanding of the drug's behavior in the body.

Conclusion

The use of Reboxetine-d5 Mesylate as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust and reliable approach for the pharmacokinetic evaluation of Reboxetine. This technical guide has outlined the fundamental principles, a detailed experimental protocol, and the validation requirements necessary to ensure the generation of high-quality, defensible data for drug development and clinical research. By adhering to these scientifically sound methodologies, researchers can confidently characterize the pharmacokinetic profile of Reboxetine and advance its therapeutic potential.

References

  • PubChem. Reboxetine. Available from: [Link]

  • Harbeson, S. L., & Tung, R. D. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 455–474. Available from: [Link]

  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical pharmacokinetics, 39(6), 413–427.
  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 7 Suppl 1, S23–S35.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • Salamandra, LLC. (2024). Regulatory Considerations for Deuterated Products. Available from: [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available from: [Link]

  • El-Beqqali, A., Kadi, N., & El Karbane, M. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules, 29(19), 4588. Available from: [Link]

  • Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211–216.
  • U.S. Food and Drug Administration. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Available from: [Link]

  • El-Beqqali, A., Kadi, N., & El Karbane, M. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules, 29(19), 4588. Available from: [Link]

  • Piekarska, M., et al. (2021). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. Scientific Reports, 11(1), 1-13.
  • CUNY Academic Works. (2018). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Available from: [Link]

Sources

Foundational

A Senior Application Scientist's Technical Guide to the Safe Handling and Application of Reboxetine-d5 Mesylate

This document provides a comprehensive technical overview for the safe handling, storage, and use of Reboxetine-d5 Mesylate. As a deuterated analog of a selective norepinephrine reuptake inhibitor, this compound requires...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview for the safe handling, storage, and use of Reboxetine-d5 Mesylate. As a deuterated analog of a selective norepinephrine reuptake inhibitor, this compound requires specific considerations to ensure experimental integrity and laboratory safety. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard or tracer in analytical and metabolic studies.

Compound Profile and Scientific Context

Introduction to Reboxetine-d5 Mesylate

Reboxetine-d5 Mesylate is the deuterium-labeled form of Reboxetine Mesylate, a potent and selective norepinephrine reuptake inhibitor (NRI).[1][2][3] The parent compound, Reboxetine, functions by binding to the norepinephrine transporter (NET), which blocks the reuptake of norepinephrine from the synaptic cleft and enhances noradrenergic neurotransmission.[4][5] It exhibits high selectivity for the NET over transporters for serotonin (SERT) and dopamine (DAT).[2][6]

The incorporation of five deuterium atoms (-d5) into the Reboxetine molecule creates a stable, heavy isotope version. This modification is critical for its primary application as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[7] The mass shift provided by the deuterium atoms allows for its clear differentiation from the unlabeled analyte without significantly altering its chemical properties. Deuteration can also be used to investigate the pharmacokinetic and metabolic profiles of drugs.[7]

Physicochemical and Pharmacological Properties

A clear understanding of the compound's properties is fundamental to its appropriate use.

PropertyDataSource(s)
Chemical Name (2R)-rel-2-[(R)-(2-ethoxyphenoxy)phenylmethyl]-morpholine-d5, methanesulfonate[8]
Molecular Formula C₂₀H₂₂D₅NO₆S[7]
Molecular Weight 414.53 g/mol [7]
CAS Number 1285918-53-7[7]
Parent CAS Number 98769-84-7 (Mesylate)[1][2][6]
Appearance White to off-white solid[7]
Primary Target Norepinephrine Transporter (NET)[2]
Mechanism of Action Selective Norepinephrine Reuptake Inhibitor (NRI)[4][6][9]

Hazard Identification and Toxicological Profile

The toxicological properties of Reboxetine-d5 Mesylate are extrapolated from its non-deuterated parent compound. It must be treated as a hazardous substance until proven otherwise.[10]

  • GHS Classification: The substance is classified and labeled according to the Globally Harmonized System (GHS).[8]

    • Pictograms:

      • (Health Hazard)

      • (Exclamation Mark)

    • Signal Word: Danger

    • Hazard Statements:

      • H302: Harmful if swallowed.[8]

      • H360-H362: May damage fertility or the unborn child. May cause harm to breast-fed children.[8]

      • H373: May cause damage to organs through prolonged or repeated exposure.[8]

  • Routes of Exposure: Ingestion, inhalation, skin and eye contact.[10]

  • Causality: The hazards are linked to the pharmacological activity of Reboxetine. As an active pharmaceutical ingredient, unintended exposure can lead to systemic effects. The reproductive toxicity warnings necessitate stringent handling protocols, particularly for researchers of child-bearing potential.

Prudent Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount. The following measures are designed to minimize exposure risk during routine handling.

  • Engineering Controls:

    • All weighing and solution preparation activities involving the solid compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

    • Ensure safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne powder.

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or punctures before use and change them frequently, especially if contact with the substance occurs.

    • Body Protection: A standard laboratory coat must be worn and kept fully fastened. For larger quantities or in case of a spill, a chemically resistant apron may be necessary.

    • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is required.

  • General Hygiene Practices:

    • Avoid all direct contact with the compound.[10]

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[10]

Storage, Stability, and Isotopic Integrity

Proper storage is crucial not only for safety but also for preserving the compound's chemical and isotopic purity. Deuterated compounds can be susceptible to hydrogen-deuterium (H-D) exchange, particularly if exposed to moisture.[11][12]

ConditionSolid CompoundIn SolventRationale & Source(s)
Temperature -20°C-80°C (6 months) or -20°C (1 month)Low temperatures minimize degradation and sublimation. Deeper freezing extends the stability of solutions.[7][10]
Atmosphere Sealed, away from moistureSealed, away from moistureProtects against hydrolysis and H-D exchange. Purging organic solvents with an inert gas (e.g., argon) is recommended.[7][10][13]
Light Protect from lightProtect from lightPrevents photodegradation. Use amber vials or wrap containers in foil.[14]
Stability ≥ 2 years at -20°CUp to 3-6 months at ≤ -20°CDocumented stability ensures the reliability of experimental results.[7][10]

Experimental Protocols

Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol details the preparation of a stock solution, a foundational step for most experimental applications. The choice of solvent is critical and depends on the downstream application.

Materials:

  • Reboxetine-d5 Mesylate solid

  • Appropriate solvent (e.g., DMSO, Ethanol, Methanol)

  • Calibrated analytical balance

  • Chemical fume hood

  • Volumetric flask (Class A)

  • Pipettes and sterile, filtered tips

  • Vortex mixer

  • Amber glass storage vials with PTFE-lined caps

Solubility Data:

SolventSolubilitySource(s)
DMSO~20 mg/mL[10]
Ethanol~5 mg/mL[10]
Water~20 mg/mL (for non-deuterated)
PBS (pH 7.2)~10 mg/mL (for non-deuterated)[10]

Procedure:

  • Pre-equilibration: Allow the vial of Reboxetine-d5 Mesylate to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid, which is crucial for maintaining isotopic purity.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid (e.g., 1 mg) into a suitable container.

  • Solvent Addition: Add a portion of the chosen solvent (e.g., ~0.8 mL of DMSO for a final volume of 1 mL) to the solid.

  • Dissolution: Cap the container and vortex thoroughly until all solid is completely dissolved. Gentle warming or sonication may be used if necessary, but monitor for any signs of degradation.

  • Final Volume Adjustment: Quantitatively transfer the dissolved solution to a 1 mL volumetric flask. Rinse the original container with a small amount of solvent and add it to the flask. Carefully add solvent to the calibration mark.

  • Mixing and Aliquoting: Invert the flask several times to ensure a homogenous solution. Immediately aliquot the stock solution into smaller, single-use amber vials. This self-validating step prevents contamination and degradation from repeated freeze-thaw cycles.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and your initials. Store immediately at -20°C or -80°C as per the stability guidelines.[7]

Workflow for Compound Receipt and Storage

The following diagram outlines the logical workflow from receiving the compound to its proper storage.

G cluster_receiving Receiving cluster_prep Storage Preparation cluster_storage Long-Term Storage A Receive Shipment B Verify Compound Identity and Integrity of Packaging A->B C Log Compound into Inventory System B->C If OK D Affix Hazard Labels C->D E Transfer to Designated -20°C Freezer D->E F Store in Secondary Containment (Sealed Box) E->F G Update Freezer Inventory Log F->G

Caption: Workflow for receiving and storing Reboxetine-d5 Mesylate.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate risks.

  • First Aid Measures:

    • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[15]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[15]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

  • Accidental Release (Spill) Management:

    • Avoid breathing dust or vapors.[8]

    • Ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, gently sweep or scoop the solid material into a labeled, sealable container for disposal. Avoid generating dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

    • Do not allow the material to enter drains or waterways.[8][15]

Spill Response Decision Tree

G A Spill Occurs B Assess Risk (Quantity, Location) A->B C Is the spill large or in a public area? B->C D Evacuate Area Alert EHS & Security C->D Yes E Is the spill small, contained, and you are trained? C->E No E->D No F Don Appropriate PPE (Gloves, Goggles, Respirator) E->F Yes G Contain Spill with Absorbent Material F->G H Collect Waste into Sealed Hazardous Waste Container G->H I Decontaminate Area H->I J Dispose of Waste via EHS I->J

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal

All waste containing Reboxetine-d5 Mesylate must be treated as hazardous chemical waste.

  • Procedure:

    • Collect all waste materials (unused solid, solutions, contaminated PPE, and spill cleanup materials) in a clearly labeled, sealed hazardous waste container.[13]

    • The label should include "Hazardous Waste," the full chemical name, and associated hazards.

    • Do not dispose of the material down the drain or with household garbage.[8]

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[13]

    • Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[13]

References

  • Reboxetine - Wikipedia. Wikipedia. [Link]

  • Reboxetine: the first selective noradrenaline re-uptake inhibitor. PubMed. [Link]

  • A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets. PubMed. [Link]

  • Quick reference guide to pharmaceutical waste disposal. NHS Dorset. [Link]

  • Mechanisms of action of reboxetine. ResearchGate. [Link]

  • How to Dispose of Unused Medicines. FDA. [Link]

  • What is the storage conditions and protocol for deuterated standards of organic compounds? ResearchGate. [Link]

  • What is the mechanism of Reboxetine Mesilate? Patsnap Synapse. [Link]

  • Deuterated - Solvents, Reagents & Accessories. Chromservis. [Link]

  • EDRONAX, REBOXETINE Pharmaceutical form(s)/strength: Tablets. Cbg-meb.nl. [Link]

  • The Promises and Pitfalls of Reboxetine. PubMed Central - NIH. [Link]

  • MATERIAL SAFETY DATA SHEETS REBOXETINE MESYLATE. Cleanchem Laboratories. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Quantification of Reboxetine in Human Plasma using Reboxetine-d5 Mesylate as an Internal Standard by LC-MS/MS

Abstract This application note presents a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the high-throughput quantification of reboxetine in human plasma. Reboxetine, a sel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the high-throughput quantification of reboxetine in human plasma. Reboxetine, a selective norepinephrine reuptake inhibitor, is widely used in the treatment of clinical depression. Accurate measurement of its plasma concentrations is crucial for pharmacokinetic studies and therapeutic drug monitoring. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Reboxetine-d5 Mesylate, is employed. The method utilizes a straightforward protein precipitation protocol for sample preparation, enabling rapid sample turnaround. The chromatographic and mass spectrometric parameters have been optimized for sensitivity, selectivity, and speed. This method has been validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation and is suitable for use in regulated clinical and preclinical studies.

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis by LC-MS/MS, the use of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results. The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards are considered the gold standard.

Reboxetine-d5 Mesylate is the deuterated analog of reboxetine. The five deuterium atoms increase the mass of the molecule without significantly altering its physicochemical properties. This near-identical chemical behavior to the analyte ensures that it experiences similar extraction recovery, ionization efficiency, and potential matrix effects. By tracking the signal of Reboxetine-d5, we can effectively normalize the signal of the unlabeled reboxetine, thereby compensating for any variations that may occur during the analytical process. This approach significantly enhances the accuracy and precision of the quantification.

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, moving from sample receipt to final data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (Calibrator, QC, or Unknown) s2 Spike with Reboxetine-d5 Mesylate (IS) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 Inject into UPLC System s5->a1 a2 Chromatographic Separation a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Analysis (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Calculate Analyte/IS Peak Area Ratio d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknown Samples d3->d4

Figure 1: High-level overview of the bioanalytical workflow.

Materials and Methods

Reagents and Materials
  • Reboxetine Mesylate (Reference Standard)

  • Reboxetine-d5 Mesylate (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Human Plasma (K2-EDTA)

  • Ultrapure Water

Stock and Working Solutions
  • Reboxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve Reboxetine Mesylate in methanol.

  • Reboxetine-d5 Mesylate Stock Solution (1 mg/mL): Accurately weigh and dissolve Reboxetine-d5 Mesylate in methanol.

  • Reboxetine Working Solutions: Prepare serial dilutions of the Reboxetine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Reboxetine-d5 Mesylate stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, making it ideal for high-throughput analysis.

  • Aliquot: Transfer 50 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the Internal Standard Working Solution (100 ng/mL Reboxetine-d5 Mesylate) to each tube.

  • Precipitate: Add 150 µL of cold acetonitrile to each tube.

  • Mix: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.

sample_prep start Start: 50 µL Plasma Sample step1 Add 10 µL of 100 ng/mL Reboxetine-d5 Mesylate (IS) start->step1 step2 Add 150 µL of cold Acetonitrile step1->step2 step3 Vortex for 30 seconds step2->step3 step4 Centrifuge at 14,000 rpm for 10 min at 4°C step3->step4 step5 Transfer 100 µL of Supernatant to 96-well plate step4->step5 end_node Ready for Injection step5->end_node

Figure 2: Detailed step-by-step protein precipitation protocol.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Parameter Condition
LC System: Waters ACQUITY UPLC I-Class or equivalent
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature: 40°C
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.5 mL/min
Injection Volume: 5 µL
Gradient: 10% B to 95% B over 2.5 min, hold for 0.5 min, return to initial conditions
MS System: Waters Xevo TQ-S or equivalent Triple Quadrupole MS
Ionization Mode: Electrospray Ionization (ESI), Positive
Capillary Voltage: 3.0 kV
Source Temperature: 150°C
Desolvation Temperature: 500°C
Desolvation Gas Flow: 1000 L/hr
Cone Gas Flow: 150 L/hr
MRM Transitions

Multiple Reaction Monitoring (MRM) provides the high selectivity required for bioanalysis. The following transitions should be optimized for the specific mass spectrometer being used.

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Reboxetine (Quantifier)314.2176.14612
Reboxetine (Qualifier)314.2138.14620
Reboxetine-d5 (IS)319.2176.14612

Method Validation

A full validation of this bioanalytical method should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency's "Guideline on bioanalytical method validation".[1][2] Key validation parameters are summarized below.

Selectivity and Matrix Effect
  • Selectivity: Analyze at least six different lots of blank human plasma to ensure no significant interfering peaks are present at the retention times of reboxetine and Reboxetine-d5.

  • Matrix Effect: The matrix effect should be assessed by comparing the peak response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution at equivalent concentrations. The use of Reboxetine-d5 is intended to minimize the impact of any observed matrix effects.

Linearity and Sensitivity
  • Calibration Curve: A calibration curve should be prepared in blank plasma over the desired concentration range (e.g., 0.5 - 500 ng/mL). The curve should be constructed by plotting the peak area ratio of reboxetine to Reboxetine-d5 against the nominal concentration of reboxetine. A linear regression with a 1/x² weighting is typically appropriate.

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20% of nominal) and precision (≤20% CV).[1]

Accuracy and Precision

Intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at a minimum of four concentration levels (LLOQ, Low, Medium, and High) in at least five replicates.

Parameter Acceptance Criteria
Intra-day Precision (CV%) ≤15% (≤20% at LLOQ)
Inter-day Precision (CV%) ≤15% (≤20% at LLOQ)
Intra-day Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)
Inter-day Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)
Recovery and Stability
  • Extraction Recovery: The recovery of reboxetine and Reboxetine-d5 should be consistent across the concentration range. It is calculated by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: The stability of reboxetine in human plasma must be evaluated under various conditions that mimic sample handling and storage:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration representative of sample handling.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period exceeding the expected sample storage time.

    • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of reboxetine in human plasma. The use of Reboxetine-d5 Mesylate as an internal standard ensures high accuracy and precision by compensating for analytical variability. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for pharmacokinetic studies and therapeutic drug monitoring in a regulated environment. A full method validation should be conducted to demonstrate its suitability for the intended application.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • European Medicines Agency (EMA), Committee for Medicinal Products for Human Use (CHMP). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • CUNY Academic Works. (2018). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. [Link]

  • Montenarh, D., Wernet, D., Poetsch, M., & Rentsch, K. M. (2014). A simple and robust HPLC-MS/MS method for the simultaneous determination of 33 antidepressants and neuroleptics in plasma. Therapeutic Drug Monitoring, 36(6), 747–756.
  • Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. [Link]

  • Longo, A., Di Marzio, V. D., & Raggi, M. A. (2001). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Journal of pharmaceutical and biomedical analysis, 26(5-6), 801–808.

Sources

Application

Quantitative Analysis of Reboxetine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Application Note and Protocol Abstract This document provides a comprehensive guide for the quantitative analysis of reboxetine in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrom...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocol

Abstract

This document provides a comprehensive guide for the quantitative analysis of reboxetine in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocol employs Reboxetine-d5 Mesylate as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for variability during sample preparation and analysis. The methodology is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving reboxetine. The described workflow includes a streamlined protein precipitation (PPT) protocol for sample preparation, optimized chromatographic conditions for efficient separation, and specific mass spectrometric parameters for selective detection. This application note emphasizes the scientific rationale behind the chosen methods, adhering to the principles of bioanalytical method validation as outlined by regulatory agencies.

Introduction: The Rationale for Precise Reboxetine Quantification

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of major depressive disorder.[1][2] Its therapeutic efficacy and safety profile are directly related to its plasma concentrations, which can be influenced by patient-specific factors such as metabolism and drug-drug interactions. Therefore, a precise and reliable bioanalytical method is crucial for accurately characterizing its pharmacokinetic profile.[3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[4] The use of a stable isotope-labeled internal standard, such as Reboxetine-d5 Mesylate, is a critical component of a robust LC-MS/MS assay.[5] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization effects, effectively normalizing for variations in sample extraction and matrix effects. This ensures the integrity and reliability of the quantitative data.

This guide details a complete, validated workflow for the determination of reboxetine in plasma, from sample collection to final data analysis, grounded in established bioanalytical principles.

Materials and Reagents

For a successful implementation of this protocol, high-purity reagents and calibrated equipment are essential.

Material/Reagent Supplier (Example) Grade
Reboxetine MesylateSigma-AldrichReference Standard
Reboxetine-d5 MesylateToronto Research Chemicals≥98% Isotopic Purity
AcetonitrileHoneywellLC-MS Grade
MethanolFisher ScientificLC-MS Grade
Acetic AcidSigma-Aldrich≥99.7%
Ammonium AcetateSigma-AldrichBioXtra, ≥99.0%
Human Plasma (K2-EDTA)BioIVTPooled, Screened
Deionized WaterMillipore Milli-Q System18.2 MΩ·cm
Microcentrifuge Tubes (1.5 mL)EppendorfProtein LoBind
HPLC Vials and CapsWatersCertified

Experimental Protocols

Preparation of Standards and Quality Control Samples

The accuracy of the assay is anchored to the precise preparation of calibration standards and quality control (QC) samples.

Stock Solutions (1 mg/mL):

  • Reboxetine Stock: Accurately weigh and dissolve Reboxetine Mesylate in methanol.

  • Internal Standard (IS) Stock: Accurately weigh and dissolve Reboxetine-d5 Mesylate in methanol.

Working Solutions:

  • Prepare serial dilutions of the Reboxetine stock solution in a 50:50 (v/v) acetonitrile/water mixture to create working standards for the calibration curve and QC samples.

  • Prepare a working solution of the Reboxetine-d5 Mesylate internal standard at a concentration of 100 ng/mL in a methanol-acetonitrile (50:50, v/v) mixture. This solution will be used as the protein precipitation solvent.

Calibration Curve and QC Samples:

  • Spike blank human plasma with the appropriate reboxetine working solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, 750 ng/mL).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with LC-MS/MS analysis.[6] A mixture of methanol and acetonitrile is employed for efficient protein denaturation and precipitation.[5]

Protocol:

  • Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the internal standard working solution (100 ng/mL Reboxetine-d5 in methanol-acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[7]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

Diagram of the Protein Precipitation Workflow

G cluster_prep Sample Preparation plasma 1. Aliquot 100 µL Plasma Sample add_is 2. Add 300 µL of Reboxetine-d5 IS in Methanol/Acetonitrile plasma->add_is Precipitation & IS addition vortex 3. Vortex for 30 seconds add_is->vortex Mixing centrifuge 4. Centrifuge at 14,000 x g vortex->centrifuge Separation supernatant 5. Transfer Supernatant to Vial centrifuge->supernatant Extraction analysis LC-MS/MS Analysis supernatant->analysis Injection

Caption: Workflow for plasma protein precipitation.

LC-MS/MS Instrumentation and Conditions

The chromatographic separation is performed on a C18 reversed-phase column, which is well-suited for retaining and separating moderately polar basic compounds like reboxetine.[2] The mobile phase consists of a mixture of aqueous and organic solvents with additives to improve peak shape and ionization efficiency.

Liquid Chromatography Parameters:

Parameter Condition
HPLC System Waters ACQUITY UPLC or equivalent
Column Kromasil ClassicShell C18 (2.1 x 50 mm, 2.5 µm) or equivalent[5]
Mobile Phase A 10 mM Ammonium Acetate with 0.2% Acetic Acid in Water[5]
Mobile Phase B Acetonitrile with 0.2% Acetic Acid[5]
Flow Rate 0.4 mL/min[5]
Column Temperature 40 °C[5]
Injection Volume 5 µL[5]
Gradient See table below

Chromatographic Gradient:

Time (min) % Mobile Phase B
0.020
2.580
3.080
3.120
5.020

Mass Spectrometry Parameters:

Parameter Condition
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Desolvation Temp. 400 °C
Source Temp. 150 °C
Gas Flow Desolvation: 800 L/hr, Cone: 150 L/hr

Multiple Reaction Monitoring (MRM) Transitions:

The specificity of the method is achieved by monitoring the transition of the protonated parent ion to a specific product ion for both reboxetine and its deuterated internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Reboxetine314.3176.14612
Reboxetine-d5319.3176.14612

These parameters were derived from a multi-analyte UPLC-MS/MS method and should be optimized for the specific instrument in use.[5]

Method Validation

The reliability of this bioanalytical method must be confirmed through a comprehensive validation process in accordance with regulatory guidelines from agencies such as the FDA and EMA. Key validation parameters to be assessed include:

  • Selectivity and Specificity: The ability to differentiate and quantify reboxetine in the presence of endogenous plasma components.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: The closeness of measured values to the nominal concentration and the reproducibility of measurements, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte and internal standard.

  • Stability: The stability of reboxetine in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).

Data Analysis and Interpretation

The concentration of reboxetine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the calibration curve, which is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations. A linear regression model with a weighting factor of 1/x or 1/x² is typically used to ensure accuracy across the entire calibration range.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the quantitative analysis of reboxetine in human plasma. The use of a stable isotope-labeled internal standard, coupled with a simple and efficient protein precipitation sample preparation, ensures high-quality data suitable for a wide range of clinical and research applications. Adherence to the principles of method validation is paramount to guarantee the reliability and regulatory acceptance of the generated data.

Logical Relationship of the Analytical Process

G cluster_input Inputs cluster_process Analytical Workflow cluster_output Outputs plasma_sample Plasma Sample (Unknown, Calibrator, or QC) prep Sample Preparation - Protein Precipitation - Addition of Internal Standard plasma_sample->prep reagents Reagents (Reboxetine, Reboxetine-d5, Solvents) reagents->prep lc LC Separation - C18 Reversed-Phase Column - Gradient Elution prep->lc ms MS/MS Detection - ESI+ Ionization - MRM Transitions lc->ms data Raw Data (Peak Areas for Analyte & IS) ms->data quant Quantitative Result (Concentration of Reboxetine) data->quant Calibration Curve Interpolation

Caption: Overview of the analytical process.

References

  • PubMed. (2020). LC-MS-MS Method for the Determination of Antidepressants and Benzodiazepines in Meconium. Retrieved from [Link]

  • PubMed. (n.d.). Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods. Retrieved from [Link]

  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

  • PubMed. (n.d.). A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets. Retrieved from [Link]

  • Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy for. Retrieved from [Link]

  • YouTube. (2018). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up. Retrieved from [Link]

  • MDPI. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Retrieved from [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • CUNY Academic Works. (n.d.). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. Retrieved from [Link]

  • PubMed Central. (2020). Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). A fast and reliable LC-MS/MS method for simultaneous quantitation of Fluoxetine and Mirtazapine in human plasma. Retrieved from [Link]

  • PubMed. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Retrieved from [Link]

  • LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

  • PubMed Central. (n.d.). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. Retrieved from [Link]

  • PubMed. (2010). A highly sensitive HPLC method with automated on-line sample pre-treatment and fluorescence detection for determination of reboxetine in human plasma. Retrieved from [Link]

  • ResearchGate. (2025). Validation of an analytical LC-MS/MS method in human plasma for the pharmacokinetic study of atomoxetine. Retrieved from [Link]

  • Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). A highly sensitive HPLC method with automated on-line sample pre-treatment and fluorescence detection for determination of reboxetine in human plasma | Request PDF. Retrieved from [Link]

Sources

Method

A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Reboxetine in Human Plasma Using a Deuterated Internal Standard

Application Note Abstract This application note presents a detailed, reliable, and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the precise quantification of Re...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Abstract

This application note presents a detailed, reliable, and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the precise quantification of Reboxetine in human plasma. To ensure the highest degree of accuracy and mitigate matrix effects, a stable isotope-labeled internal standard, Reboxetine-d5, is employed. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is designed to meet the rigorous standards of bioanalytical method validation as stipulated by the FDA and EMA, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction: The Clinical Significance of Reboxetine Quantification

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) prescribed for the treatment of major depressive disorder.[1][2] It exerts its therapeutic effect by increasing the concentration of norepinephrine in the synaptic cleft, a neurotransmitter crucial for regulating mood and attention.[3] The pharmacokinetic profile of Reboxetine can exhibit inter-individual variability, making the monitoring of its plasma concentrations a valuable tool for optimizing therapeutic outcomes and minimizing potential adverse effects.[4]

Accurate and precise quantification of Reboxetine in biological matrices is therefore paramount in clinical and research settings. UPLC-MS/MS has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[5] This application note provides a comprehensive protocol for a UPLC-MS/MS assay for Reboxetine, designed for researchers, scientists, and drug development professionals.

The Principle of the Method: Leveraging a Deuterated Internal Standard

The core of this method lies in the use of a deuterated internal standard, Reboxetine-d5.[6] Stable isotope-labeled internal standards are the preferred choice in quantitative mass spectrometry as they share near-identical physicochemical properties with the analyte of interest.[6] This ensures that they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects, leading to highly accurate and precise quantification.

The workflow for this method is as follows:

workflow sample Plasma Sample Collection is_addition Addition of Reboxetine-d5 Internal Standard sample->is_addition ppt Protein Precipitation is_addition->ppt centrifugation Centrifugation ppt->centrifugation supernatant Supernatant Transfer centrifugation->supernatant injection UPLC-MS/MS Injection supernatant->injection data Data Acquisition and Processing injection->data

Figure 1: A schematic overview of the sample preparation and analysis workflow.

Materials and Reagents

Chemicals and Solvents
  • Reboxetine mesylate (Reference Standard)

  • Reboxetine-d5 mesylate (Internal Standard)[6]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

Biological Matrix
  • Human plasma (with K2EDTA as anticoagulant)

Instrumentation

  • UPLC System (e.g., Waters ACQUITY UPLC or equivalent)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+ or equivalent)

  • Nitrogen generator

  • Microcentrifuge

  • Analytical balance

  • Calibrated pipettes

Experimental Protocols

Preparation of Stock and Working Solutions
  • Reboxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve Reboxetine mesylate in methanol.

  • Reboxetine-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve Reboxetine-d5 mesylate in methanol.

  • Working Solutions: Prepare serial dilutions of the Reboxetine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the Reboxetine-d5 stock solution in the same diluent.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[7]

  • Aliquot Plasma: To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the Reboxetine-d5 internal standard working solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

sample_prep plasma 100 µL Plasma is Add 20 µL Reboxetine-d5 plasma->is precipitant Add 300 µL Acetonitrile is->precipitant vortex Vortex (1 min) precipitant->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis UPLC-MS/MS Analysis supernatant->analysis

Figure 2: Step-by-step diagram of the protein precipitation protocol.

UPLC-MS/MS Conditions

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

Table 1: UPLC Parameters

ParameterRecommended Condition
Column C18 reversed-phase, ≤ 2.1 mm x 50 mm, ≤ 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 2

Table 2: UPLC Gradient

Time (min)% Mobile Phase B
0.010
0.510
2.590
3.090
3.110
4.010

Table 3: Mass Spectrometer Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V

Table 4: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Reboxetine 314.2117.1100
Reboxetine-d5 319.2117.1100

Note: The proposed MRM transitions are based on the chemical structure of Reboxetine and its deuterated analog. These should be optimized in the laboratory by infusing the individual compounds to determine the most abundant and stable product ions.

Method Validation

The developed method should be validated in accordance with the guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[8] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in a series of measurements.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Table 5: Acceptance Criteria for Method Validation (based on EMA and FDA guidelines)

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect (CV%) ≤ 15%
Recovery Consistent and reproducible

Conclusion

This application note provides a comprehensive and robust UPLC-MS/MS method for the quantification of Reboxetine in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, while the simple protein precipitation sample preparation allows for high-throughput analysis. This method, once validated, is well-suited for a variety of applications in clinical and research settings, aiding in the therapeutic drug monitoring and pharmacokinetic characterization of Reboxetine.

References

  • Wikipedia. Reboxetine. [Link][1]

  • PubMed. Reboxetine: the first selective noradrenaline re-uptake inhibitor. [Link][2]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link][8]

  • PubMed. Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients With Depression. [Link]

  • PubMed Central. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. [Link][7]

  • LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • PubMed Central. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. [Link]

  • Organomation. What is Solid Phase Extraction (SPE)? [Link]

  • Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • PubMed. No effect of the new antidepressant reboxetine on CYP2D6 activity in healthy volunteers. [Link]

  • Der Pharma Chemica. Validation of an UPLC-MS/MS method for simultaneous Quantification of two Selective Serotonin and nor Epinephrine Reuptake In. [Link][5]

  • ResearchGate. Mechanisms of action of reboxetine. [Link]

  • Hilaris Publisher. Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]

  • ScienceDirect. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? [Link]

  • Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • PubMed Central. The Promises and Pitfalls of Reboxetine. [Link]

  • CUNY Academic Works. Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. [Link]

  • PubMed. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. [Link]

  • ResearchGate. What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins? [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • ICH. bioanalytical method validation and study sample analysis m10. [Link]

  • Ovid. Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients with Depression. [Link]

  • Springer. Quantification of antidepressants in oral fluid and plasma samples using microextraction by packed sorbent and analysis by gas c. [Link]

  • MDPI. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. [Link]

  • Chemistry LibreTexts. Solid-Phase Extraction. [Link]

  • Patsnap Synapse. What is Reboxetine Mesilate used for? [Link][3]

  • Medprecis Publishers. Chromatography and Spectroscopy Techniques. [Link]

  • PubMed. Pharmacokinetics of reboxetine in elderly patients with depressive disorders. [Link]

  • Affinisep. Solid Phase Extraction. [Link]

  • ScienceDirect. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? [Link]

Sources

Application

Application Note: A Robust and Validated Bioanalytical Method for the Quantification of Reboxetine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Abstract This application note details the development and validation of a highly selective and sensitive bioanalytical method for the quantification of Reboxetine in human plasma. The methodology utilizes liquid chromat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a highly selective and sensitive bioanalytical method for the quantification of Reboxetine in human plasma. The methodology utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates Reboxetine-d5 Mesylate as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The described protocol, encompassing a straightforward protein precipitation sample preparation, is fully validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation.[1][2] This robust method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Reboxetine.

Introduction: The Rationale for a Validated Reboxetine Assay

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used primarily in the treatment of major depressive disorders.[3] Its therapeutic efficacy is dependent on achieving and maintaining optimal plasma concentrations, which can exhibit significant inter-individual variability.[4] Therefore, a reliable and validated bioanalytical method is crucial for accurately determining Reboxetine concentrations in biological matrices. This enables researchers and clinicians to conduct pharmacokinetic profiling, establish dose-response relationships, and personalize treatment regimens.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed.[5] The use of a stable isotope-labeled internal standard, such as Reboxetine-d5 Mesylate, is a critical component of a robust LC-MS/MS assay.[6] This internal standard co-elutes with the analyte and is subject to the same extraction and ionization effects, thereby compensating for potential variability during sample processing and analysis.[6]

This application note provides a comprehensive guide for the development and validation of a bioanalytical method for Reboxetine in human plasma, with a focus on the scientific principles underpinning the experimental choices.

Materials and Methods

Reagents and Chemicals
  • Reboxetine Mesylate: Purity >99%

  • Reboxetine-d5 Mesylate: Isotopic purity >99%[6][7]

  • Human Plasma (K2EDTA): Sourced from an accredited biobank.

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Preparation of Standards and Quality Control Samples

Stock solutions of Reboxetine and Reboxetine-d5 Mesylate were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a methanol/water (50:50, v/v) mixture. Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of Reboxetine into blank human plasma.

Table 1: Calibration Standard and Quality Control Sample Concentrations

Sample TypeConcentration (ng/mL)
Calibration Standard 10.5
Calibration Standard 21
Calibration Standard 35
Calibration Standard 410
Calibration Standard 550
Calibration Standard 6100
Calibration Standard 7200
Calibration Standard 8400
Lower Limit of Quantification QC (LLOQ QC)0.5
Low QC (LQC)1.5
Medium QC (MQC)75
High QC (HQC)300
Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.[8]

Protocol:

  • Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of Reboxetine-d5 Mesylate working solution (internal standard).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Plasma Sample is Add 20 µL Internal Standard (Reboxetine-d5) plasma->is ppt Add 300 µL Acetonitrile is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection G cluster_validation Bioanalytical Method Validation Parameters selectivity Selectivity & Specificity linearity Linearity & Range selectivity->linearity accuracy Accuracy & Precision linearity->accuracy matrix Matrix Effect & Recovery accuracy->matrix stability Stability matrix->stability

Sources

Method

Application Note &amp; Protocol: The Use of Reboxetine-d5 Mesylate in Pharmacokinetic Studies

Introduction: Reboxetine and the Imperative for Precise Pharmacokinetic Analysis Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of major depressive disorder.[1][2] It exerts its t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reboxetine and the Imperative for Precise Pharmacokinetic Analysis

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of major depressive disorder.[1][2] It exerts its therapeutic effect by blocking the norepinephrine transporter (NET), which increases the concentration of norepinephrine in the synaptic cleft and enhances noradrenergic transmission.[3] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of reboxetine is fundamental to optimizing dosing strategies, ensuring patient safety, and evaluating potential drug-drug interactions.

Pharmacokinetic (PK) studies, which quantify drug concentrations in biological matrices over time, are the cornerstone of this understanding.[4] Reboxetine is well-absorbed after oral administration, reaching maximal plasma concentrations within 2 to 4 hours, and has an elimination half-life of approximately 12-13 hours.[4][5] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[6] Given these dynamics, a highly accurate and precise bioanalytical method is required to generate reliable PK data for regulatory submission and clinical interpretation.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity and selectivity.[7][8] However, the accuracy of LC-MS/MS quantification is susceptible to variability introduced during sample preparation and by matrix effects—the suppression or enhancement of analyte ionization by co-eluting components from the biological matrix.[9] To counteract these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is the industry's best practice and a regulatory expectation.[10]

The Gold Standard: Why Reboxetine-d5 Mesylate is the Optimal Internal Standard

An ideal internal standard (IS) co-elutes with the analyte and exhibits identical chemical and physical properties during extraction, chromatography, and ionization. A SIL-IS, such as Reboxetine-d5 Mesylate, is the closest possible approximation to this ideal.[10]

Causality Behind the Choice:

  • Physicochemical Equivalence: Reboxetine-d5 Mesylate has the same molecular structure as reboxetine, with the only difference being the substitution of five hydrogen atoms with deuterium. This minimal change ensures that it has virtually identical extraction recovery, chromatographic retention time, and ionization efficiency as the unlabeled analyte.[10]

  • Correction for Matrix Effects: Because the SIL-IS and the analyte experience the same degree of ion suppression or enhancement from the biological matrix, the ratio of their peak areas remains constant.[9] This ratiometric approach provides a robust and accurate correction, ensuring that the calculated concentration of reboxetine is unaffected by sample-to-sample variations in the matrix.[11]

  • Mass-Based Distinction: Despite their chemical similarity, the mass difference (5 Daltons) allows the mass spectrometer to easily distinguish between the analyte and the internal standard, preventing signal overlap.[12]

Using a SIL-IS like Reboxetine-d5 Mesylate is indispensable for developing a self-validating system that meets the stringent requirements of regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[13][14][15]

Table 1: Physicochemical Properties
PropertyReboxetineReboxetine-d5 Mesylate
Chemical Formula C₁₉H₂₃NO₃C₁₉H₁₈D₅NO₃
Molar Mass 313.40 g/mol 318.43 g/mol
Structure rel-(2R)-2-[(R)-(2-Ethoxyphenoxy)(phenyl)methyl]morpholineDeuterated analog of Reboxetine
Key PK Parameter Elimination Half-life: ~13 hours[5]Assumed to be identical to Reboxetine
Metabolism Primarily via CYP3A4[6]Assumed to be identical to Reboxetine

Bioanalytical Method Protocol: Quantification of Reboxetine in Human Plasma

This protocol outlines a validated LC-MS/MS method for the determination of reboxetine in human plasma, employing Reboxetine-d5 Mesylate as the internal standard.

Materials and Reagents
  • Reboxetine reference standard (≥98% purity)

  • Reboxetine-d5 Mesylate (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade Methanol and Acetonitrile

  • Formic Acid (≥99%)

  • Ammonium Formate

  • Ultrapure Water

  • Human Plasma (K2EDTA as anticoagulant)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis MCX or HLB)[16][17]

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Reboxetine and Reboxetine-d5 Mesylate in methanol.

  • Working Standard Solutions: Serially dilute the Reboxetine primary stock with 50:50 Methanol:Water to prepare working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Reboxetine-d5 Mesylate primary stock with 50:50 Methanol:Water.

  • Calibration Curve (CC) and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create CC samples (e.g., 0.1, 0.5, 2, 10, 50, 200, 800 ng/mL) and QC samples at four levels:

    • Lower Limit of Quantification (LLOQ): 0.1 ng/mL

    • Low QC (LQC): 0.3 ng/mL

    • Medium QC (MQC): 30 ng/mL

    • High QC (HQC): 750 ng/mL

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is chosen over protein precipitation or liquid-liquid extraction for its ability to provide cleaner extracts, which is crucial for minimizing matrix effects and ensuring long-term instrument performance.[18][19] Mixed-mode cation exchange (MCX) cartridges are particularly effective for basic compounds like reboxetine.[16]

  • Sample Aliquoting: Pipette 200 µL of plasma sample (unknown, CC, or QC) into a clean microcentrifuge tube.

  • IS Spiking: Add 20 µL of the 50 ng/mL IS working solution to all samples except for the blank matrix. Vortex briefly.

  • Acidification: Add 200 µL of 4% phosphoric acid in water to each sample. Vortex to mix.

  • SPE Cartridge Conditioning: Condition an Oasis MCX cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Transfer to an autosampler vial for analysis.[16]

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing p1 1. Aliquot 200 µL Plasma p2 2. Spike with 20 µL Reboxetine-d5 (IS) p1->p2 p3 3. Acidify & Load on Conditioned SPE Cartridge p2->p3 p4 4. Wash Cartridge p3->p4 p5 5. Elute Analytes p4->p5 p6 6. Evaporate & Reconstitute p5->p6 a1 7. Inject onto LC-MS/MS System p6->a1 a2 8. Quantify using Peak Area Ratio (Analyte / IS) a1->a2 a3 9. Generate PK Concentration vs. Time Profile a2->a3 caption Bioanalytical Workflow for Reboxetine Quantification.

Caption: Bioanalytical Workflow for Reboxetine Quantification.

LC-MS/MS Instrumentation and Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument used.

Table 2: Optimized LC-MS/MS Parameters
ParameterSettingRationale
LC System UPLC/HPLC SystemProvides high-resolution separation.
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Standard for retaining moderately polar compounds like reboxetine.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to promote protonation and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient Start at 10% B, ramp to 90% B over 3 min, hold 1 min, re-equilibrateEfficiently elutes the analyte while separating from matrix components.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
MS System Triple Quadrupole Mass SpectrometerRequired for quantitative MRM analysis.[9]
Ionization Mode Positive Electrospray Ionization (ESI+)Reboxetine contains a secondary amine, which is readily protonated.
MRM Transitions Reboxetine: 314.2 > 119.1 Reboxetine-d5: 319.2 > 124.1Precursor ion ([M+H]⁺) and a stable, high-intensity product ion for quantification. The d5-label is on a stable part of the molecule, ensuring the fragment also carries the label.
Collision Energy Optimized for maximum product ion intensityInstrument-dependent parameter.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A bioanalytical method must be rigorously validated to prove it is fit for purpose.[14] Validation should be performed according to the latest ICH M10, FDA, or EMA guidelines.[8][13][14][20]

Table 3: Bioanalytical Method Validation Summary & Acceptance Criteria
Validation ParameterPurposeTypical ExperimentAcceptance Criteria (EMA/FDA)
Selectivity Ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Analyze ≥6 blank matrix sources.Response in blank samples should be <20% of LLOQ response and <5% of IS response.
Calibration Curve Demonstrate the relationship between instrument response and concentration.Analyze a blank, a zero standard, and ≥6 non-zero concentrations over the expected range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured concentrations to the nominal value and the variability of the measurements.Analyze 5 replicates of LLOQ, LQC, MQC, and HQC samples in ≥3 separate runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).[20]
Matrix Effect Assess the impact of matrix components on ionization.Compare analyte response in post-extraction spiked samples vs. neat solutions from ≥6 sources.IS-normalized matrix factor CV should be ≤15%.
Recovery Quantify the efficiency of the extraction process.Compare analyte response in pre-extraction spiked samples vs. post-extraction spiked samples.Should be consistent and reproducible, though no specific value is mandated.
Stability Ensure the analyte is stable throughout the sample lifecycle.Analyze QCs after storage under various conditions (bench-top, freeze-thaw cycles, long-term frozen).[18]Mean concentration of stability QCs should be within ±15% of nominal concentration.
Dilution Integrity Verify that samples with concentrations above the curve can be diluted accurately.Spike samples above the ULOQ, dilute with blank matrix, and analyze.Accuracy and precision of diluted samples must be within ±15%.[20]

Application in a Pharmacokinetic Study

Once validated, this method can be confidently applied to analyze samples from a clinical or pre-clinical PK study. Following oral administration of reboxetine, blood samples are collected at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours). The plasma is harvested, and the reboxetine concentrations are determined using the validated LC-MS/MS method.

The resulting concentration-time data are then used to calculate key PK parameters such as:

  • Cₘₐₓ: Maximum observed plasma concentration.

  • Tₘₐₓ: Time to reach Cₘₐₓ.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t₁/₂ (Half-life): The time required for the plasma concentration to decrease by half.[4]

The use of Reboxetine-d5 Mesylate ensures that each data point in the concentration-time profile is as accurate as possible, leading to a reliable characterization of the drug's pharmacokinetic profile.[21][22]

References

  • Ansari, S., Barco, S., & Jankar, J. (2021). Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma. Journal of Applied Pharmaceutical Science, 11(8), 103-110. Available from: [Link]

  • Fleishaker, J. C. (2000). Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients With Depression. Clinical Pharmacokinetics, 39(6), 413–427. Available from: [Link]

  • Xu, K., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 150-155. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available from: [Link]

  • Kasper, S. (1998). Reboxetine: the first selective noradrenaline re-uptake inhibitor. Expert Opinion on Investigational Drugs, 7(4), 629-639. Available from: [Link]

  • Wikipedia. (n.d.). Reboxetine. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • Edwards, D. J., et al. (1995). Pharmacokinetics of Reboxetine in Healthy Volunteers. Single Against Repeated Oral Doses and Lack of Enzymatic Alterations. Biopharmaceutics & Drug Disposition, 16(6), 465-476. Available from: [Link]

  • Li, W., et al. (2022). A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. RSC Advances, 12(26), 16457-16465. Available from: [Link]

  • Raggi, M. A., et al. (2000). Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods. Journal of Chromatography B: Biomedical Sciences and Applications, 740(2), 221-229. Available from: [Link]

  • CUNY Academic Works. (2020). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. Available from: [Link]

  • Inoue, T., et al. (2001). Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method. Forensic Science International, 119(2), 150-156. Available from: [Link]

  • Healy, D., & McMonagle, T. (1997). The mechanisms of action of reboxetine. Journal of Psychopharmacology, 11(4_suppl), 21-27. Available from: [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7 Suppl 1, S23-35. Available from: [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Available from: [Link]

  • Li, W., et al. (2019). Quantitation of Paroxetine in Human Plasma by LC-MS/MS: Overcoming Significant Column-to-Column Retention Time Variation. Journal of Analytical & Bioanalytical Techniques, 10(2). Available from: [Link]

  • Synapse. (2024). What is the mechanism of Reboxetine Mesilate?. Available from: [Link]

  • Edwards, D. J., et al. (1995). Pharmacokinetics of reboxetine in healthy volunteers. Single oral doses, linearity and plasma protein binding. Biopharmaceutics & Drug Disposition, 16(6), 443-464. Available from: [Link]

  • Wong, E. H., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 47(9), 818-829. Available from: [Link]

  • Mandrioli, R., et al. (2019). Validation of an analytical LC-MS/MS method in human plasma for the pharmacokinetic study of atomoxetine. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-55. Available from: [Link]

  • National Measurement Laboratory. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. Available from: [Link]

  • Wieling, J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 374-376. Available from: [Link]

  • Tournel, G., et al. (2001). Solid-phase extraction with liquid chromatography and ultraviolet detection for the assay of antidepressant drugs in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 761(2), 147-158. Available from: [Link]

  • Saracino, M. A., et al. (2022). Analysis of seven selected antidepressant drugs in post-mortem samples using fabric phase sorptive extraction follow. Journal of Chromatography B, 1209, 123419. Available from: [Link]

  • Laux, G., et al. (2009). Determination of serum reboxetine enantiomers in patients on chronic medication with the racemate. Therapeutic Drug Monitoring, 31(2), 241-246. Available from: [Link]

  • Musial, A., & Klupczynska, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 374-376. Available from: [Link]

Sources

Application

Application Note: Robust Sample Preparation Strategies for the Accurate Quantification of Reboxetine in Biological Matrices Using Reboxetine-d5 Mesylate

Abstract This comprehensive guide delineates robust and validated sample preparation methodologies for the quantitative analysis of Reboxetine in biological matrices, primarily human plasma. We address the critical need...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide delineates robust and validated sample preparation methodologies for the quantitative analysis of Reboxetine in biological matrices, primarily human plasma. We address the critical need for meticulous sample cleanup to ensure accuracy, precision, and sensitivity in bioanalytical assays, particularly those employing Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS). This document provides a detailed exploration of three prevalent extraction techniques: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section offers a profound understanding of the underlying principles, step-by-step protocols, and the strategic rationale for experimental choices. The protocols incorporate Reboxetine-d5 Mesylate as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and procedural losses, a cornerstone of reliable bioanalytical method development.[1] This application note is intended for researchers, scientists, and drug development professionals seeking to establish and validate a rugged and reproducible bioanalytical workflow for Reboxetine.

Introduction: The Analytical Imperative for Reboxetine Quantification

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) utilized in the treatment of major depressive disorders.[2][3][4] Its therapeutic efficacy and safety profile necessitate accurate monitoring of its pharmacokinetic profile in both preclinical and clinical settings.[5] The quantitative determination of Reboxetine in complex biological matrices such as plasma, serum, or urine is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics.[5][6]

The inherent complexity of biological samples, laden with proteins, lipids, salts, and other endogenous components, presents a significant analytical challenge.[7] These matrix components can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry, ultimately compromising the accuracy and reproducibility of the results.[8] Consequently, a well-designed sample preparation strategy is paramount to remove these interferences and isolate the analyte of interest.[9]

The use of a stable isotope-labeled internal standard (SIL-IS), such as Reboxetine-d5 Mesylate, is a critical component of modern bioanalytical workflows.[1] A SIL-IS co-elutes chromatographically with the analyte but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the correction of variability introduced during sample preparation and analysis, thereby enhancing the precision and accuracy of the quantification.[1][10]

This application note provides a detailed exposition of three widely employed sample preparation techniques for Reboxetine analysis, each with its own set of advantages and limitations. The selection of the most appropriate method will depend on the specific requirements of the study, including the desired level of cleanliness, sample throughput, and available resources.

The Role of Reboxetine-d5 Mesylate as an Internal Standard

Reboxetine-d5 Mesylate is a deuterated analog of Reboxetine, where five hydrogen atoms have been replaced with deuterium.[1] This subtle modification in mass does not significantly alter its chemical and physical properties, allowing it to mimic the behavior of the parent drug during extraction and chromatographic separation. Its utility as an internal standard is rooted in the principles of isotope dilution mass spectrometry. By spiking a known concentration of Reboxetine-d5 Mesylate into the biological sample prior to any processing steps, any subsequent loss of the analyte during extraction will be accompanied by a proportional loss of the internal standard. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification, effectively normalizing for any procedural variations.[1]

Sample Preparation Methodologies: A Comparative Overview

The choice of sample preparation technique is a critical decision in bioanalytical method development. The primary goal is to isolate the analyte from interfering matrix components while achieving high and reproducible recovery. The three most common approaches for Reboxetine and other small molecules in biological fluids are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Technique Principle Advantages Disadvantages
Protein Precipitation (PP) Removal of proteins by denaturation with an organic solvent or acid.Simple, fast, and inexpensive.Less clean extracts, potential for ion suppression, and analyte co-precipitation.[8]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PP, good for removing non-polar interferences.Can be labor-intensive, requires large volumes of organic solvents, and potential for emulsion formation.[11]
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent followed by elution.Provides the cleanest extracts, high analyte concentration, and can be automated.[7][12]More complex and time-consuming than PP and LLE, and requires method development for sorbent and solvent selection.[13][14]

Detailed Protocols and Methodologies

Protein Precipitation (PP): A Rapid and Simple Approach

Protein precipitation is often the first-line approach for sample cleanup due to its simplicity and speed. It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample. This disrupts the solvation of proteins, causing them to precipitate out of the solution.

Causality of Experimental Choices:

  • Acetonitrile: Acetonitrile is a common choice for protein precipitation as it effectively denatures and precipitates a wide range of plasma proteins.[8][15]

  • Vortexing: Thorough mixing ensures complete interaction between the solvent and the sample, leading to efficient protein precipitation.

  • Centrifugation: High-speed centrifugation is crucial for pelleting the precipitated proteins, resulting in a clear supernatant containing the analyte and internal standard.

  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of Reboxetine-d5 Mesylate working solution (e.g., 100 ng/mL in methanol) to each plasma sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Mixing: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protein_Precipitation_Workflow Sample Plasma Sample (100 µL) IS_Spike Spike with Reboxetine-d5 (10 µL) Sample->IS_Spike Precipitate Add Acetonitrile (300 µL) IS_Spike->Precipitate Vortex Vortex (30 sec) Precipitate->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate (Optional) Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Protein Precipitation of Reboxetine.

Liquid-Liquid Extraction (LLE): A Classic Purification Technique

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, Reboxetine can be selectively extracted into the organic layer, leaving behind many of the interfering matrix components.

Causality of Experimental Choices:

  • pH Adjustment: Reboxetine is a basic compound. By increasing the pH of the plasma sample, the molecule becomes uncharged, making it more soluble in the organic extraction solvent.[12]

  • Extraction Solvent: A mixture of a non-polar solvent (e.g., n-heptane) and a more polar modifier (e.g., isoamyl alcohol) is often used to optimize the extraction efficiency for moderately polar compounds like Reboxetine.[11]

  • Back Extraction (Optional): For even cleaner samples, a back-extraction step can be performed. The analyte is extracted back into an acidic aqueous phase, leaving neutral and acidic interferences in the organic phase.

  • Sample Aliquoting and Spiking: To 200 µL of plasma in a glass tube, add 10 µL of Reboxetine-d5 Mesylate working solution.

  • pH Adjustment: Add 50 µL of 1 M sodium carbonate buffer (pH 9.0) and vortex briefly.

  • Extraction: Add 1 mL of the extraction solvent (e.g., n-heptane:isoamyl alcohol, 95:5 v/v).

  • Mixing: Vortex for 2 minutes to ensure thorough mixing and partitioning.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Liquid_Liquid_Extraction_Workflow Sample Plasma Sample + IS pH_Adjust Adjust pH (pH 9.0) Sample->pH_Adjust Add_Solvent Add Organic Solvent pH_Adjust->Add_Solvent Vortex Vortex (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (4,000 rpm, 10 min) Vortex->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate Transfer_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction of Reboxetine.

Solid-Phase Extraction (SPE): The Gold Standard for Sample Purity

Solid-phase extraction is a highly selective and versatile technique that can provide the cleanest extracts. It involves passing the sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.[2][12]

Causality of Experimental Choices:

  • Sorbent Selection: For Reboxetine, a mixed-mode cation exchange sorbent is often effective. This type of sorbent provides both reversed-phase and ion-exchange retention mechanisms, leading to high selectivity. A hydrophilic-lipophilic balanced (HLB) sorbent can also be used for good recovery.[2][12]

  • Conditioning and Equilibration: These steps are crucial for activating the sorbent and ensuring reproducible retention of the analyte.

  • Wash Steps: A series of wash steps with different solvents are used to remove weakly bound interferences without eluting the analyte.

  • Elution: A strong solvent, often containing a pH modifier to disrupt the retention mechanism, is used to elute the analyte.

  • Sample Pre-treatment: To 200 µL of plasma, add 10 µL of Reboxetine-d5 Mesylate working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1 M acetic acid.

    • Wash 2: 1 mL of methanol.

  • Drying: Dry the cartridge under vacuum for 1-2 minutes.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Solid_Phase_Extraction_Workflow cluster_0 SPE Cartridge Steps Condition Condition (Methanol, Water) Load Load Sample Condition->Load Wash1 Wash 1 (Acetic Acid) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Dry Dry Cartridge Wash2->Dry Elute Elute (NH4OH in Methanol) Dry->Elute Evaporate Evaporate Eluate Elute->Evaporate Pretreat Sample Pre-treatment (Plasma + IS + Acid) Pretreat->Load Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction of Reboxetine.

Method Validation Considerations

Irrespective of the chosen sample preparation technique, a thorough bioanalytical method validation is mandatory to ensure the reliability of the generated data.[6][16] Key validation parameters, as stipulated by regulatory agencies such as the FDA and EMA, include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter in a series of measurements, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion

The successful quantification of Reboxetine in biological matrices is critically dependent on the implementation of a robust and well-validated sample preparation protocol. This application note has provided a detailed overview and step-by-step protocols for three commonly employed techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction. The judicious use of Reboxetine-d5 Mesylate as an internal standard is strongly recommended to ensure the highest level of accuracy and precision. The choice of the most suitable method will be guided by the specific analytical objectives, available resources, and the required level of sample cleanup. By carefully considering the principles and practical aspects outlined in this guide, researchers can develop and validate reliable bioanalytical methods for Reboxetine, thereby generating high-quality data for pharmacokinetic and other related studies.

References

  • Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods. PubMed. Available at: [Link]

  • Comparison of protein precipitation methods using HPLC as monitoring... ResearchGate. Available at: [Link]

  • Development of a solid phase extraction for 13 'new' generation antidepressants and their active metabolites for gas chromatographic–mass spectrometric analysis. ResearchGate. Available at: [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH. Available at: [Link]

  • Quantification of antidepressants in oral fluid and plasma samples using microextraction by packed sorbent and analysis by gas c. Springer. Available at: [Link]

  • A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets. PubMed. Available at: [Link]

  • LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy for. Phenomenex. Available at: [Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. ResearchGate. Available at: [Link]

  • Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. PubMed. Available at: [Link]

  • Protein Precipitation for the Purification of Therapeutic Proteins by Christopher W Morris A thesis submitted for the degree of. UCL Discovery. Available at: [Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. PubMed. Available at: [Link]

  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis of Chinese hamster ovary cell hom. Electronic Journal of Biotechnology. Available at: [Link]

  • Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY Academic Works. Available at: [Link]

  • Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Semantic Scholar. Available at: [Link]

  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed. Available at: [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]

  • Enantioseparation of the antidepressant reboxetine | Request PDF. ResearchGate. Available at: [Link]

  • New Method for the Monitoring of Antidepressants in Oral Fluid Using Dried Spot Sampling. MDPI. Available at: [Link]

  • Isolation of Antidepressants and Their Metabolites from Saliva Using Supported Liquid Extraction (SLE). MDPI. Available at: [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. Available at: [Link]

  • Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. PubMed. Available at: [Link]

  • SAMPLE PREPARATION. Phenomenex. Available at: [Link]

  • Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska. Available at: [Link]

Sources

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Simultaneous Quantification of Reboxetine and Reboxetine-d5 Mesylate in Human Plasma

Abstract This application note presents a detailed, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of Reboxetine and its stable isotope-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of Reboxetine and its stable isotope-labeled (SIL) internal standard, Reboxetine-d5 Mesylate. Reboxetine is a selective norepinephrine reuptake inhibitor used in the treatment of clinical depression.[1] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a deuterated internal standard like Reboxetine-d5 Mesylate is the gold standard for quantitative bioanalysis, as it co-elutes with the analyte and corrects for variations in sample preparation and matrix effects.[2] This protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established bioanalytical principles and regulatory expectations.

Introduction and Scientific Rationale

Reboxetine is an antidepressant that functions by selectively inhibiting the reuptake of norepinephrine.[3] Its therapeutic efficacy and safety profile necessitate reliable bioanalytical methods to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The molecule possesses a logP of approximately 3.1 and a pKa of 7.9 for its most basic nitrogen, making it well-suited for reversed-phase liquid chromatography.

The primary challenge in bioanalysis is achieving high sensitivity and selectivity in complex biological matrices like plasma. LC-MS/MS addresses this by coupling the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry. The use of a stable isotope-labeled internal standard (SIL-IS), Reboxetine-d5, is a critical component of a robust method. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar extraction recovery and ionization efficiency, thereby providing the most accurate correction for experimental variability.[2] This document outlines a method optimized for speed, accuracy, and reproducibility, following principles laid out in the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation guidance.[4][5]

Analyte Physicochemical Properties

Understanding the properties of the target analytes is fundamental to rational method development.

PropertyReboxetineReboxetine-d5 MesylateRationale for Method Development
Molecular Formula C₁₉H₂₃NO₃[6]C₂₀H₂₂D₅NO₆S[7]The mass difference allows for specific detection by MS/MS.
Molecular Weight 313.4 g/mol [8]414.53 g/mol [2]Used to calculate concentrations and set mass spectrometer parameters.
logP ~3.1~3.1Indicates moderate lipophilicity, suitable for C18 reversed-phase chromatography.
pKa (Strongest Basic) ~7.91~7.91Dictates that a mobile phase pH < 6 will ensure the analyte is protonated, enhancing retention and ionization.
Solubility Soluble in DMSO, DMF, and Ethanol.[9]Soluble in organic solvents.Informs the choice of solvent for preparing stock solutions.

Experimental Protocol

Materials and Reagents
  • Analytes: Reboxetine reference standard, Reboxetine-d5 Mesylate (Internal Standard).

  • Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water.

  • Additives: Formic acid (≥98% purity).

  • Matrix: Blank human plasma (K2-EDTA).

  • Equipment: Analytical balance, vortex mixer, centrifuge, calibrated micropipettes, HPLC vials.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Reboxetine and Reboxetine-d5 Mesylate into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the Reboxetine primary stock solution in 50:50 (v/v) methanol:water to create working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Reboxetine-d5 Mesylate primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 50 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for cleaning up plasma samples prior to LC-MS/MS analysis.[10]

  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control (QC).

  • Pipette 100 µL of plasma sample (or blank plasma for calibrators) into the appropriate tube.

  • Add 20 µL of the IS Working Solution (50 ng/mL) to all tubes except for the blank matrix.

  • For calibration standards, add 20 µL of the appropriate Reboxetine working standard solution. For QCs and unknown samples, add 20 µL of 50:50 methanol:water.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Add 100 µL Plasma is 2. Spike with 20 µL IS Solution plasma->is precip 3. Add 300 µL Cold Acetonitrile is->precip vortex 4. Vortex for 1 min precip->vortex centrifuge 5. Centrifuge at 12,000 rpm vortex->centrifuge transfer 6. Transfer Supernatant to Vial centrifuge->transfer inject 7. Inject into LC-MS/MS transfer->inject G cluster_workflow Overall Analytical Workflow Sample Plasma Sample Prep Sample Preparation (Protein Precipitation) Sample->Prep Spike IS LC LC Separation (C18 Column) Prep->LC Inject Supernatant MS MS/MS Detection (MRM Mode) LC->MS Elution Data Data Analysis (Quantification) MS->Data Generate Chromatogram

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Assay for the Quantification of Reboxetine-d5 Mesylate in Human Plasma

Abstract This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Reboxetine-d5 Mesylate in human plasma. Reboxetine is a sel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Reboxetine-d5 Mesylate in human plasma. Reboxetine is a selective norepinephrine reuptake inhibitor used in the treatment of clinical depression.[1] The use of a stable isotope-labeled internal standard, Reboxetine-d5, ensures high accuracy and precision, making this method ideal for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[2] The protocol herein details a streamlined solid-phase extraction (SPE) procedure for sample cleanup, optimized liquid chromatography conditions for efficient separation, and specific mass spectrometry parameters for selective detection using Multiple Reaction Monitoring (MRM).

Introduction: The Rationale for a Deuterated Internal Standard

In quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for variability in sample preparation and instrument response. Reboxetine-d5 Mesylate is the deuterium-labeled form of Reboxetine Mesylate.[2] By incorporating five deuterium atoms, the mass of the molecule is increased without significantly altering its chemical properties. This ensures that the internal standard co-elutes with the analyte of interest and experiences similar ionization and fragmentation behavior in the mass spectrometer, leading to highly reliable quantification.[2] This method has been developed to provide researchers, scientists, and drug development professionals with a validated protocol for the accurate determination of Reboxetine concentrations in a complex biological matrix.

Physicochemical Properties and Instrumentation

A thorough understanding of the analyte's properties is crucial for method development.

ParameterValueSource
Chemical FormulaC₂₀H₂₂D₅NO₆S[2]
Molecular Weight414.53 g/mol [2]
FormSolid[2]
SolubilitySoluble in water (approx. 10 mg/mL in PBS, pH 7.2), DMSO (approx. 20 mg/mL), and ethanol (approx. 5 mg/mL).[3]
Ionization ModeElectrospray Ionization (ESI), Positive[4]

This method was optimized for use with a triple quadrupole mass spectrometer equipped with an electrospray ionization source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Experimental Protocol

Preparation of Stock Solutions and Standards

The mesylate salt form of Reboxetine-d5 is readily soluble in aqueous solutions.[3]

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve Reboxetine-d5 Mesylate in methanol to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water. These will be used to spike into blank plasma for the calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of Reboxetine-d5 at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction provides a clean sample extract with high recovery rates. An Oasis HLB (hydrophilic-lipophilic balance) cartridge is recommended due to its high extraction yield for Reboxetine.[5]

SPE_Workflow cluster_0 SPE Protocol Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate 1 mL Methanol Load 3. Load Sample Equilibrate->Load 1 mL Water Wash1 4. Wash (Aqueous) Load->Wash1 Plasma + IS Wash2 5. Wash (Organic) Wash1->Wash2 1 mL 5% Methanol in Water Elute 6. Elute Wash2->Elute 1 mL 20% Methanol in Water Evaporate 7. Evaporate Elute->Evaporate 1 mL Methanol Reconstitute 8. Reconstitute Evaporate->Reconstitute Nitrogen Stream at 40°C Analysis Analysis Reconstitute->Analysis 100 µL Mobile Phase

Caption: Solid-Phase Extraction Workflow for Reboxetine-d5.

Detailed SPE Protocol:

  • Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: In a separate tube, add 20 µL of the 100 ng/mL Reboxetine-d5 internal standard working solution to 200 µL of human plasma. Vortex briefly. Load this mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography Parameters

A reversed-phase C18 column provides excellent separation and peak shape for Reboxetine.[6]

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 55% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Approx. Retention Time ~4.5 minutes
Mass Spectrometry Parameters

Detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

ParameterReboxetineReboxetine-d5
Precursor Ion (Q1) m/z 314.3319.3
Product Ion (Q2) m/z 176.1176.1
Cone Voltage (V) 4646
Collision Energy (eV) 1212

General MS Source Parameters (to be optimized for the specific instrument):

  • Capillary Voltage: 0.5 - 4.0 kV

  • Desolvation Gas Temperature: 350 - 400°C

  • Desolvation Gas Flow: 1100 L/h

  • Cone Gas Flow: 150 L/h

  • Nebulizer Pressure: 50 psi

Fragmentation Pathway and Rationale

The fragmentation of Reboxetine and its deuterated analog is consistent and predictable. The precursor ion ([M+H]⁺) undergoes collision-induced dissociation (CID) to produce a stable product ion.

Fragmentation cluster_Reboxetine Reboxetine cluster_Reboxetine_d5 Reboxetine-d5 Reboxetine_Precursor [C₁₉H₂₃NO₃ + H]⁺ m/z = 314.3 Product_Ion Product Ion [C₁₀H₁₂NO₂]⁺ m/z = 176.1 Reboxetine_Precursor->Product_Ion Collision-Induced Dissociation Reboxetine_d5_Precursor [C₁₉H₁₈D₅NO₃ + H]⁺ m/z = 319.3 Reboxetine_d5_Precursor->Product_Ion Collision-Induced Dissociation

Caption: Proposed Fragmentation Pathway of Reboxetine and Reboxetine-d5.

The shared product ion at m/z 176.1 indicates that the fragmentation occurs in a part of the molecule that does not contain the deuterated ethyl group. This stable fragment likely corresponds to the protonated ethoxyphenoxy-phenylmethyl moiety, a characteristic and abundant fragment for this molecule. The selection of this specific and intense transition ensures high sensitivity and selectivity for the assay.

Data Analysis and Validation

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The method should be validated according to the relevant regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of Reboxetine-d5 Mesylate in human plasma. The use of a stable isotope-labeled internal standard, combined with an efficient solid-phase extraction protocol and optimized MS/MS detection, ensures the generation of high-quality data suitable for demanding bioanalytical applications. This protocol serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development.

References

  • [Author], [Year]. A fast and reliable LC-MS/MS method for simultaneous quantitation of Fluoxetine and Mirtazapine in human plasma. ResearchGate. Available at: [Link]

  • [Author], [Year]. Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma. PMC - NIH. Available at: [Link]

  • [Author], [Year]. Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods. PubMed. Available at: [Link]

  • [Author], [Year]. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. PMC. Available at: [Link]

  • [Author], [Year]. Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY Academic Works. Available at: [Link]

  • [Author], [Year]. Quantification of antidepressants in oral fluid and plasma samples using microextraction by packed sorbent and analysis by gas c. [Source Not Available].
  • [Author], [Year]. MS3 fragmentation processes of paroxetine. ResearchGate. Available at: [Link]

  • [Author], [Year]. Journal of Pharmaceutical and Biomedical Analysis Sensitive quantitation of reboxetine enantiomers in rat plasma and brain, usin. Ovid. Available at: [Link]

  • [Author], [Year]. Development and Validation of an LC-ESI-MS/MS Method for the Quantification of D-84, Reboxetine and Citalopram for Their Use in MS Binding Assays Addressing the Monoamine Transporters hDAT, hSERT and hNET. PubMed. Available at: [Link]

  • [Author], [Year]. A Selective High-Performance Liquid Chromatography Method for the Determination of Reboxetine in Bulk Drug and Tablets. ResearchGate. Available at: [Link]

  • [Author], [Year]. Reboxetine. Wikipedia. Available at: [Link]

  • [Author], [Year]. Quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. ResearchGate. Available at: [Link]

  • [Author], [Year]. Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. Bioanalysis Zone. Available at: [Link]

  • [Author], [Year]. Analysis of reboxetine, a novel antidepressant drug, in pharmaceutical tablets by capillary electrophoresis and derivative spectrophotometry. PubMed. Available at: [Link]

  • [Author], [Year]. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC - PubMed Central. Available at: [Link]

  • [Author], [Year]. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]

  • [Author], [Year]. mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • [Author], [Year]. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • [Author], [Year]. Reboxetine Mesylate. PubChem. Available at: [Link]

  • [Author], [Year].

Sources

Method

Title: A Robust Strategy for Metabolite Identification Using Stable Isotope-Labeled Reboxetine-d5 Mesylate and High-Resolution Mass Spectrometry

An Application Note for Drug Metabolism & Pharmacokinetics (DMPK) Audience: Researchers, scientists, and drug development professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Abstra...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Metabolism & Pharmacokinetics (DMPK)

Audience: Researchers, scientists, and drug development professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Abstract: Metabolite identification is a critical step in drug development, essential for understanding a compound's efficacy, safety, and potential for drug-drug interactions.[1] This process can be analytically challenging due to the complexity of biological matrices and the low concentrations of metabolites. The use of stable isotope-labeled (SIL) compounds provides a powerful strategy to overcome these hurdles.[2][3] This application note details a comprehensive methodology for the identification of reboxetine metabolites using Reboxetine-d5 Mesylate. Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant.[4][5] By co-incubating or co-dosing unlabeled reboxetine with its deuterated (+5 Da) analogue, metabolites can be confidently distinguished from endogenous matrix components by searching for their unique isotopic doublet signature using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). We present detailed protocols for both in vitro studies using human hepatocytes and a framework for in vivo studies, followed by a guide to data acquisition and analysis.

Scientific Foundation: The Power of Isotopic Labeling

The fundamental principle of this method lies in the unique mass signature created by the stable isotope label.[6] Reboxetine-d5 Mesylate is chemically identical to its unlabeled counterpart but is 5 Daltons (Da) heavier due to the replacement of five hydrogen atoms with deuterium on the ethoxy group.[7][8]

When a 1:1 mixture of Reboxetine and Reboxetine-d5 is introduced into a biological system, all subsequent metabolic transformations will affect both molecules equally. Consequently, the parent drug and every derivative metabolite will appear in the mass spectrometer as a pair of peaks, or a "doublet," separated by exactly 5 Da.[] This provides an unambiguous marker to differentiate drug-related compounds from the vast number of endogenous molecules in a biological sample. This technique dramatically simplifies data mining and increases the confidence of metabolite annotation.[2]

Causality Behind the Choice:

  • Signal from Noise: The biological matrix (plasma, urine, cell lysate) is incredibly complex. The 5 Da mass shift provides a highly specific filter to pinpoint drug-related ions, effectively eliminating false positives from endogenous lipids, peptides, and other molecules.

  • Structural Elucidation: The mass shift is retained in fragments during tandem mass spectrometry (MS/MS). By comparing the fragmentation patterns of the light and heavy versions of a metabolite, the site of metabolic modification can often be deduced. Fragments retaining the deuterium-labeled ethoxy group will also exhibit a 5 Da shift, while fragments that have lost this part of the molecule will not.

Reboxetine Metabolism: Known Pathways

Reboxetine is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme CYP3A4.[10][11] Understanding its established biotransformation routes is crucial for predicting and identifying its metabolites. The major metabolic pathways include:

  • O-de-ethylation: Removal of the ethyl group from the ethoxyphenoxy moiety, forming the primary metabolite O-desethylreboxetine.[11][12]

  • Hydroxylation: Addition of a hydroxyl group, typically on the ethoxyphenoxy ring.[12]

  • Oxidation: Oxidation of the morpholine ring.[12]

  • Conjugation (Phase II): The metabolites produced through the above pathways can be further conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[12]

Reboxetine_Metabolism cluster_phase2 Phase II Metabolism Reboxetine Reboxetine O_Deethyl O-desethylreboxetine Reboxetine->O_Deethyl O-de-ethylation Hydroxylated Hydroxylated Metabolites (ethoxyphenoxy ring) Reboxetine->Hydroxylated Hydroxylation Oxidized Oxidized Metabolites (morpholine ring) Reboxetine->Oxidized Oxidation Glucuronide Glucuronide Conjugates O_Deethyl->Glucuronide Conjugation Hydroxylated->Glucuronide Conjugation Sulfate Sulfate Conjugates Oxidized->Sulfate Conjugation Workflow cluster_prep Experimental Phase cluster_analysis Analytical & Data Phase Incubation Incubation / Dosing (1:1 mixture of Reboxetine and Reboxetine-d5) Sampling Sample Collection (Quenching / Timepoints) Incubation->Sampling Processing Sample Processing (Protein Precipitation / Extraction) Sampling->Processing LCMS LC-MS/MS Analysis (HRAM, Data-Dependent) Processing->LCMS DataMining Data Mining (Paired Ion Peak Picking, Δ=5 Da) LCMS->DataMining Elucidation Structural Elucidation (MS/MS Fragmentation Analysis) DataMining->Elucidation

Caption: General workflow for SIL-based metabolite identification.

Protocol 1: In Vitro Metabolite Identification using Human Hepatocytes

This protocol is designed to generate a comprehensive profile of Phase I and Phase II metabolites. Hepatocytes are considered the "gold standard" in vitro tool as they contain a full complement of metabolic enzymes. [13][14] A. Materials and Reagents

Reagent/MaterialRecommended Supplier/Specification
Cryopreserved Human HepatocytesPlateable, high viability (>80%)
Hepatocyte Culture MediumAs recommended by hepatocyte supplier
Collagen-coated 24-well platesStandard tissue culture grade
ReboxetineReference standard, >98% purity
Reboxetine-d5 Mesylate>98% purity, 99% isotopic enrichment
Acetonitrile (ACN)LC-MS grade, with 0.1% Formic Acid
WaterLC-MS grade, with 0.1% Formic Acid
NADPH Regenerating System(Optional, for microsomal studies)
Centrifuge, Incubator (37°C, 5% CO₂)Standard laboratory equipment

B. Step-by-Step Incubation Protocol

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of Reboxetine in DMSO.

    • Prepare a 10 mM stock solution of Reboxetine-d5 Mesylate in DMSO.

    • Create a combined working stock solution by mixing equal volumes of the two stocks to get a 5 mM:5 mM solution.

  • Plate Hepatocytes:

    • Thaw and plate cryopreserved human hepatocytes onto a collagen-coated 24-well plate according to the supplier's protocol. A typical seeding density is 0.5 x 10⁶ viable cells/well.

    • Allow cells to attach and form a monolayer by incubating for 4-6 hours at 37°C, 5% CO₂.

  • Initiate Metabolism:

    • Prepare the final incubation medium by diluting the combined working stock into pre-warmed hepatocyte culture medium to achieve a final concentration of 5 µM (2.5 µM of each compound).

    • Gently aspirate the plating medium from the cells and add 500 µL of the incubation medium to each well.

    • Prepare "time zero" (T=0) samples by immediately adding 1 mL of ice-cold acetonitrile (with internal standard, if used for quantification) to designated wells to stop the reaction.

    • Incubate the plate at 37°C, 5% CO₂.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction in duplicate wells by adding 1 mL of ice-cold acetonitrile. This step simultaneously stops enzymatic activity and precipitates proteins.

  • Sample Processing:

    • Scrape the wells to ensure the cell lysate is mixed with the acetonitrile.

    • Transfer the entire content of each well to a 1.5 mL microcentrifuge tube.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

    • Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Framework for In Vivo Metabolite Identification (Rodent Model)

In vivo studies are essential to confirm the metabolic profile in a complete physiological system and identify any metabolites formed in extrahepatic tissues. [1][15][16]

  • Dosing Formulation: Prepare a formulation (e.g., in 0.5% methylcellulose) containing a 1:1 molar ratio of Reboxetine and Reboxetine-d5 Mesylate.

  • Administration: Administer the formulation to the test animals (e.g., Sprague-Dawley rats) via oral gavage.

  • Sample Collection: Collect blood (for plasma), urine, and feces at multiple time points post-dose (e.g., plasma at 0.5, 1, 2, 4, 8, 24 hours; urine/feces pooled over 0-24 hours).

  • Sample Processing:

    • Plasma: Isolate by centrifugation. Perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile, vortexing, and centrifuging.

    • Urine: Centrifuge to remove particulates. May require dilution prior to analysis.

    • Feces: Homogenize in a suitable solvent (e.g., 70:30 ACN:water), centrifuge, and collect the supernatant.

  • Analysis: Analyze the processed supernatants by LC-MS/MS as described below.

LC-MS/MS Analysis and Data Acquisition

High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is critical for this workflow to ensure accurate mass measurement for both parent ions and their fragments. [17][18] A. Suggested LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)Good retention and separation for a wide range of metabolite polarities.
Mobile Phase A Water + 0.1% Formic AcidStandard proton source for positive ion mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic eluent.
Gradient 5% to 95% B over 15-20 minutesBroad gradient to elute metabolites of varying polarities.
Flow Rate 0.3 - 0.4 mL/minTypical for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), PositiveReboxetine contains a basic nitrogen, making it highly amenable to positive ionization.
MS Acquisition Data-Dependent Acquisition (DDA) or DIADDA: Full MS scan followed by MS/MS scans on the top N most intense ions. [19]
Full Scan Range 100 - 1000 m/zCovers the mass range of the parent drug and most expected metabolites.
Resolution > 30,000 FWHMNecessary for accurate mass measurements to predict elemental compositions.
Collision Energy Ramped (e.g., 10-40 eV)Provides a range of collision energies to generate rich fragmentation spectra.

B. Data Acquisition Strategy: A Self-Validating System

The instrument method should be set up to perform a high-resolution survey scan (MS1) followed by several data-dependent MS/MS scans (MS2). This allows for the detection of all ionizable compounds in the first stage and triggers fragmentation analysis for the most intense peaks, which will include the parent drug and its major metabolites.

Data Analysis and Interpretation

A. Identifying Isotopic Pairs

The core of the data analysis is a targeted search for the isotopic doublet. Most modern metabolite identification software platforms have built-in algorithms for this.

  • Extract Ion Chromatograms (XICs): Generate XICs for the exact mass of unlabeled Reboxetine ([M+H]⁺ ≈ 314.1751) and labeled Reboxetine-d5 ([M+H]⁺ ≈ 319.2065). They should co-elute perfectly.

  • Apply Paired Ion Filter: Use the software's peak-picking algorithm to search the entire dataset for all ion pairs that:

    • Are separated by the specific mass difference (5.0314 Da for C₅H₅ vs C₅D₅).

    • Co-elute (have the same retention time).

    • Exhibit a similar peak shape and intensity ratio (ideally ~1:1).

  • Generate Metabolite List: The software will generate a list of all potential metabolites that fit these criteria.

B. Structural Elucidation via MS/MS

Once a potential metabolite pair is found, its structure can be investigated by comparing the MS/MS spectra of the light and heavy versions.

  • Confirm Biotransformation: The mass difference between the metabolite and the parent drug indicates the metabolic modification (e.g., +15.9949 Da for hydroxylation).

  • Locate the Modification:

    • If a fragment ion in the MS/MS spectrum shows the 5 Da mass shift, it contains the ethoxy-d5 group.

    • If a fragment ion does not show the mass shift, it has lost the ethoxy-d5 group.

    • This information helps to pinpoint where the metabolic change occurred on the molecule.

C. Table of Expected Masses

CompoundBiotransformationFormula ([M+H]⁺)Unlabeled Mass ([M+H]⁺)Labeled Mass ([M+H]⁺)Mass Shift (Da)
Reboxetine Parent DrugC₁₉H₂₄NO₃⁺314.1751319.2065+5.0314
Metabolite 1 Hydroxylation (+O)C₁₉H₂₄NO₄⁺330.1700335.2014+5.0314
Metabolite 2 O-de-ethylation (-C₂H₄)C₁₇H₂₀NO₃⁺286.1438286.14380 (Label is lost)
Metabolite 3 Morpholine Oxidation (+O)C₁₉H₂₄NO₄⁺330.1700335.2014+5.0314
Metabolite 4 Glucuronidation (+C₆H₈O₆)C₂₅H₃₂NO₉⁺490.2072495.2386+5.0314

Note: The O-desethylated metabolite will not have a deuterated partner as the deuterium label is on the ethyl group that is cleaved off. This is also a key piece of identifying information.

Conclusion

The use of Reboxetine-d5 Mesylate in conjunction with high-resolution LC-MS/MS offers an exceptionally reliable and efficient method for metabolite identification. This stable isotope-labeling strategy provides a self-validating system where every metabolite is confirmed by the presence of its isotopic partner, thereby minimizing false positives and dramatically increasing the confidence of structural assignments. The protocols and workflows described here provide a robust framework for researchers to comprehensively profile the metabolic fate of reboxetine, a critical task in both preclinical and clinical drug development.

References

  • Fleishaker JC. (2000). Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients With Depression. Clinical Pharmacokinetics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Reboxetine. PubChem Compound Summary for CID 127151. Available at: [Link]

  • Dostert P, Benedetti MS, Poggesi I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology. Available at: [Link]

  • Giraud S, et al. (2010). Isotopic Labeling of Metabolites in Drug Discovery Applications. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • BioIVT. (n.d.). Met ID: In Vivo Metabolite Identification. Available at: [Link]

  • Wikipedia. (n.d.). Reboxetine. Available at: [Link]

  • Roncato F, et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Available at: [Link]

  • Cajka T, Fiehn O. (2016). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. TrAC Trends in Analytical Chemistry. Available at: [Link]

  • SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Available at: [Link]

  • Öhman D, et al. (2001). Bioanalysis of Racemic Reboxetine and Its Desethylated Metabolite in a Therapeutic Drug Monitoring Setting Using Solid Phase Extraction and HPLC. Therapeutic Drug Monitoring. Available at: [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available at: [Link]

  • Whalley PM. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. Available at: [Link]

  • Zaliani A, et al. (2002). In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and postacquisition data mining. Journal of Mass Spectrometry. Available at: [Link]

  • Pharmaffiliates. (n.d.). Reboxetine-d5 Mesylate. Available at: [Link]

  • Mutlib AE. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. Available at: [Link]

  • Szabadi E. (2000). Mechanisms of action of reboxetine. Journal of Psychopharmacology. Available at: [Link]

  • Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available at: [Link]

  • Zaliani A, et al. (2002). In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and post-acquisition data mining. Journal of Mass Spectrometry. Available at: [Link]

  • Öhman D, et al. (2001). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Therapeutic Drug Monitoring. Available at: [Link]

  • Patsnap. (2024). How Does LC-MS Identify Proteins and Metabolites?. Available at: [Link]

  • Larsen M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Pharmaceutical Science & Emerging Drugs. Available at: [Link]

  • Yuan, B-F. (2016). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Analytical Chemistry. Available at: [Link]

  • Dalvie D, et al. (2020). Metabolite Identification Data in Drug Discovery: Data Generation and Trend Analysis. ChemRxiv. Available at: [Link]

  • Wang J, et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Reboxetine Mesylate. PubChem Compound Summary for CID 127150. Available at: [Link]

  • Creative Biolabs. (n.d.). In Vitro Metabolism Studies. Available at: [Link]

  • Rassias G, et al. (2018). Formal synthesis of reboxetine. ResearchGate. Available at: [Link]

Sources

Application

Reboxetine-d5 Mesylate in preclinical and clinical bioanalysis

Application Note & Protocol Topic: Reboxetine-d5 Mesylate in Preclinical and Clinical Bioanalysis Audience: Researchers, scientists, and drug development professionals. Guide to the Robust Bioanalysis of Reboxetine Using...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Reboxetine-d5 Mesylate in Preclinical and Clinical Bioanalysis Audience: Researchers, scientists, and drug development professionals.

Guide to the Robust Bioanalysis of Reboxetine Using a Stable Isotope-Labeled Internal Standard

Introduction: The Imperative for Precision in Pharmacokinetic Analysis

Reboxetine is a selective norepinephrine reuptake inhibitor prescribed for the treatment of major depressive disorder.[1][2][3][4][5] To accurately characterize its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—a highly precise and reliable bioanalytical method is paramount.[6] This is crucial in both preclinical animal studies and human clinical trials to establish safety, efficacy, and optimal dosing regimens. The complexity of biological matrices such as plasma and blood introduces significant potential for analytical variability, including ion suppression or enhancement in mass spectrometry and losses during sample preparation.

To counteract these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Reboxetine-d5 Mesylate, a deuterated analog of reboxetine, serves as the ideal internal standard.[7][8] Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences similar ionization and matrix effects.[9][10] This allows for the correction of analytical variability, thereby ensuring the accuracy and reproducibility of the quantitative data.[11]

This document provides a comprehensive guide to the use of Reboxetine-d5 Mesylate for the bioanalysis of reboxetine. It details the underlying principles, a complete protocol for sample preparation and LC-MS/MS analysis, and data interpretation, all grounded in established scientific principles and regulatory expectations.[12][13]

Physicochemical Properties and Role of Reboxetine-d5 Mesylate

Reboxetine-d5 Mesylate is structurally identical to reboxetine mesylate, with the exception of five hydrogen atoms being replaced by deuterium on the ethoxy group.

PropertyReboxetineReboxetine-d5 Mesylate
Molecular Formula C₁₉H₂₃NO₃C₂₀H₂₂D₅NO₆S
Molecular Weight 313.40 g/mol [3]414.53 g/mol [7][8]
Function AnalyteInternal Standard[7]
Key Feature Therapeutic agentStable isotope label for mass differentiation

The rationale for using a SIL-IS is elegantly simple yet powerful. During sample processing and analysis, any physical or chemical loss of the analyte will be mirrored by a proportional loss of the SIL-IS. Similarly, any matrix-induced alteration of the MS signal will affect both the analyte and the SIL-IS to a nearly identical degree. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to a highly precise and accurate final concentration measurement.

Preclinical and Clinical Bioanalysis Protocol

This protocol outlines a validated method for the quantification of reboxetine in human plasma using Reboxetine-d5 Mesylate as an internal standard, followed by LC-MS/MS analysis. The principles can be adapted for other biological matrices and preclinical species with appropriate validation.

Materials and Reagents
  • Analytes: Reboxetine Mesylate, Reboxetine-d5 Mesylate[8]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (ACS grade), Water (Milli-Q or equivalent)

  • Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant)

  • Equipment: Precision pipettes, vortex mixer, refrigerated centrifuge, 96-well plates, LC-MS/MS system (e.g., Agilent, Sciex, Waters, Thermo Fisher)

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Reboxetine Mesylate and Reboxetine-d5 Mesylate in methanol.

  • Working Standard Solutions:

    • Reboxetine Spiking Solutions: Serially dilute the Reboxetine primary stock with 50:50 methanol:water to prepare spiking solutions for calibration curve (CC) standards and quality control (QC) samples.

    • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Reboxetine-d5 Mesylate primary stock with acetonitrile. This concentration should be optimized based on the expected analyte concentrations and instrument sensitivity.

  • Preparation of Calibration Standards and QCs:

    • Spike drug-free human plasma with the appropriate Reboxetine spiking solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare QC samples at a minimum of four levels: Lower Limit of Quantitation (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting reboxetine from plasma.

  • Aliquot Samples: To a 1.5 mL microcentrifuge tube or a well in a 96-well plate, add 50 µL of plasma sample (unknown, CC, or QC).

  • Add Internal Standard: Add 150 µL of the IS Working Solution (50 ng/mL Reboxetine-d5 Mesylate in acetonitrile) to each tube. The acetonitrile acts as the precipitating agent.

  • Vortex: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate for injection into the LC-MS/MS system.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P_Start Plasma Sample (50 µL) P_IS Add IS in Acetonitrile (150 µL) P_Start->P_IS P_Vortex Vortex (1 min) P_IS->P_Vortex P_Centrifuge Centrifuge (10 min) P_Vortex->P_Centrifuge P_Supernatant Transfer Supernatant (100 µL) P_Centrifuge->P_Supernatant A_Inject Inject into UPLC/HPLC P_Supernatant->A_Inject A_Separate Chromatographic Separation A_Inject->A_Separate A_Ionize Electrospray Ionization (ESI+) A_Separate->A_Ionize A_Detect Tandem Mass Spectrometry (MRM) A_Ionize->A_Detect D_Integrate Integrate Peak Areas A_Detect->D_Integrate D_Ratio Calculate Area Ratio (Analyte/IS) D_Integrate->D_Ratio D_Quantify Quantify vs. Calibration Curve D_Ratio->D_Quantify

Caption: Bioanalytical workflow from sample preparation to final quantification.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

ParameterRecommended ConditionRationale
LC System UPLC/HPLC SystemProvides high-resolution separation.
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Offers good retention and peak shape for basic compounds like reboxetine.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient Elution Start at 5-10% B, ramp to 95% B, re-equilibrateA gradient is often necessary to elute the analyte with a good peak shape while separating it from matrix components.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with potential for column overloading.
Column Temp. 40°CImproves peak shape and reduces viscosity.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM quantification.
Ionization Mode Electrospray Ionization (ESI), PositiveReboxetine contains a secondary amine, which is readily protonated.
MRM Transitions Reboxetine: 314.3 → 176.1[14]Reboxetine-d5: 319.3 → 176.1[14]The precursor ion ([M+H]⁺) is selected in Q1, fragmented in Q2, and a specific product ion is monitored in Q3 for high selectivity.
Source Temp. 500°COptimized for efficient desolvation.
IonSpray Voltage 5500 VOptimized for stable spray and maximum ion generation.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A bioanalytical method must be rigorously validated to ensure its reliability. Validation should be performed according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13][15][16]

Key Validation Parameters:

ParameterAcceptance Criteria (Typical)Purpose
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.To ensure the method can differentiate the analyte from endogenous matrix components.
Calibration Curve ≥ 6 non-zero standards, r² ≥ 0.99To establish the relationship between response and concentration.
Accuracy & Precision Within ±15% of nominal (±20% at LLOQ) for QC samples.[15]To demonstrate the closeness of measured values to the true value and the reproducibility of the method.
Matrix Effect CV of IS-normalized matrix factor should be ≤ 15%.To assess the impact of matrix components on the ionization of the analyte.
Recovery Consistent and reproducible, though not required to be 100%.To evaluate the efficiency of the extraction process.
Stability Analyte should be stable under various conditions (freeze-thaw, bench-top, long-term storage).To ensure sample integrity from collection to analysis.
Dilution Integrity Accuracy and precision within ±15% after dilution.[15]To verify that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted and accurately measured.

Data Interpretation and Quality Control

The concentration of reboxetine in an unknown sample is determined by calculating its peak area ratio to the Reboxetine-d5 Mesylate internal standard. This ratio is then back-calculated against the linear regression of the calibration curve.

Example Calibration Data:

Standard (ng/mL)Reboxetine AreaReboxetine-d5 AreaArea Ratio (Analyte/IS)
1.0 (LLOQ)5,2501,010,0000.0052
10.051,500995,0000.0518
100.0530,0001,025,0000.5171
1000.0 (ULOQ)5,450,0001,015,0005.3695

During routine analysis, each analytical run must include a set of calibration standards and at least three levels of QC samples (low, mid, high) in duplicate to be considered valid. The results of the QC samples must fall within the pre-defined acceptance criteria.

Principle of Stable Isotope Labeled Internal Standard

G cluster_process Analytical Process cluster_output Signal Output Analyte Reboxetine (Analyte) SamplePrep Sample Preparation (e.g., Extraction) Analyte->SamplePrep IS Reboxetine-d5 (IS) IS->SamplePrep LCMS LC-MS/MS Analysis (e.g., Ion Suppression) SamplePrep->LCMS AnalyteSignal Analyte Signal (Variable) LCMS->AnalyteSignal IS_Signal IS Signal (Variable) LCMS->IS_Signal Ratio Area Ratio (Constant) AnalyteSignal->Ratio IS_Signal->Ratio Final Final Concentration Ratio->Final Accurate Quantification

Caption: SIL-IS corrects for variability, yielding a constant ratio and accurate result.

Conclusion

The use of Reboxetine-d5 Mesylate as an internal standard is fundamental to developing a robust, reliable, and regulatory-compliant bioanalytical method for the quantification of reboxetine. The near-identical physicochemical behavior of the analyte and its deuterated counterpart effectively mitigates variability arising from sample preparation and matrix effects. The protocol and principles outlined in this document provide a solid foundation for researchers in drug development to generate high-quality pharmacokinetic data, ultimately contributing to a clearer understanding of reboxetine's clinical profile.

References

  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7 Suppl 1, S23-35. [Link]

  • Fleishaker, J. C. (2000). Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients with Depression. Clinical Pharmacokinetics, 39(6), 413–427. [Link]

  • Chi, J., Kim, M. Y., & Li, F. (2019). Quantitation of Paroxetine in Human Plasma by LC-MS/MS: Overcoming Significant Column-to-Column Retention Time Variation. Journal of Analytical & Bioanalytical Techniques, 10(2), 1-8. [Link]

  • CUNY Academic Works. (2018). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. [Link]

  • Raggi, M. A., Casamenti, G., Mandrioli, R., & Volterra, V. (2000). Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods. Journal of Chromatography B: Biomedical Sciences and Applications, 740(2), 273-282. [Link]

  • Wikipedia contributors. (2024). Reboxetine. In Wikipedia, The Free Encyclopedia. [Link]

  • Özkul, A., & Kılınç, A. (2006). A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets. Journal of AOAC International, 89(6), 1594-1599. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. [Link]

  • Li, W., et al. (2017). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. Journal of Chromatography B, 1060, 28-37. [Link]

  • PubChem. (n.d.). Reboxetine mesylate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing ion suppression in Reboxetine analysis with Reboxetine-d5 Mesylate

A Guide to Minimizing Ion Suppression in LC-MS/MS Analysis using Reboxetine-d5 Mesylate Welcome to the Technical Support Center for Reboxetine analysis. This guide, curated for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Ion Suppression in LC-MS/MS Analysis using Reboxetine-d5 Mesylate

Welcome to the Technical Support Center for Reboxetine analysis. This guide, curated for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of ion suppression in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Reboxetine. As Senior Application Scientists, we offer field-proven insights and scientifically-grounded protocols to ensure the accuracy, sensitivity, and reproducibility of your analytical results.

Understanding the Challenge: Ion Suppression in Reboxetine Bioanalysis

Ion suppression is a matrix effect that can significantly compromise the quality of LC-MS/MS data.[1] It occurs when co-eluting endogenous or exogenous components from the biological matrix interfere with the ionization of the target analyte, Reboxetine, in the mass spectrometer's ion source.[1] This competition for ionization leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced method robustness. The use of a stable isotope-labeled internal standard, such as Reboxetine-d5 Mesylate, is a critical strategy to compensate for these matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[2]

Frequently Asked Questions (FAQs)

Q1: My Reboxetine signal is unexpectedly low and variable, even at higher concentrations. Could this be ion suppression?

A: Yes, this is a classic symptom of ion suppression. When matrix components co-elute with Reboxetine, they can compete for the limited charge in the ion source, leading to a reduced signal for your analyte.[1] While Reboxetine-d5 Mesylate will help to correct for this variability, severe suppression can still lead to a loss of sensitivity that may compromise the lower limit of quantification (LLOQ). It is crucial to investigate and mitigate the source of the suppression.

Q2: How does Reboxetine-d5 Mesylate help in minimizing the impact of ion suppression?

A: Reboxetine-d5 Mesylate is a deuterated analogue of Reboxetine, meaning it has the same chemical structure but with five hydrogen atoms replaced by deuterium.[2] This makes it chemically and chromatographically almost identical to Reboxetine. As a result, it will co-elute and experience the same degree of ion suppression as the unlabeled drug.[2] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.

Q3: What are the primary sources of ion suppression in plasma or serum samples for Reboxetine analysis?

A: The most common culprits for ion suppression in bioanalysis are phospholipids from cell membranes, which are abundant in plasma and serum.[3] Other sources include salts, proteins that may not have been fully precipitated, and co-administered drugs or their metabolites.[4] These substances can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source, thereby hindering the ionization of Reboxetine.

Q4: Can I just dilute my sample to reduce ion suppression?

A: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[5] However, this approach also dilutes your analyte, which may compromise the sensitivity of the assay, especially for samples with low Reboxetine concentrations.[5] It is a trade-off that needs to be carefully evaluated during method development.

Troubleshooting Guide: A Proactive Approach to Mitigating Ion Suppression

A systematic approach to troubleshooting ion suppression involves optimizing both the sample preparation and the chromatographic separation. The goal is to either remove the interfering components or to chromatographically separate them from Reboxetine and its internal standard.

Step 1: Assess the Extent of Ion Suppression

Before optimizing, it's essential to determine if and where ion suppression is occurring in your chromatogram. A post-column infusion experiment is the most effective way to visualize this.

Experimental Protocol: Post-Column Infusion

  • Prepare a solution of Reboxetine at a concentration that gives a stable signal.

  • Set up your LC-MS/MS system as usual.

  • Use a T-connector to continuously infuse the Reboxetine solution into the mobile phase flow after the analytical column and before the mass spectrometer ion source.

  • Inject a blank, extracted matrix sample (e.g., plasma or serum processed with your sample preparation method).

  • Monitor the Reboxetine signal. A stable baseline will be observed. Any dips in this baseline indicate regions of ion suppression caused by eluting matrix components.

Step 2: Optimize Sample Preparation

The cleaner the sample, the lower the risk of ion suppression. Here we compare three common techniques for bioanalytical sample preparation.

Sample Preparation TechniquePrincipleProsCons
Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).Simple, fast, and inexpensive.Does not effectively remove phospholipids and salts, which are major sources of ion suppression.[3]
Liquid-Liquid Extraction (LLE) Reboxetine is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).Can provide a cleaner extract than PPT by removing salts and some polar interferences.[6]Can be labor-intensive, may form emulsions, and requires larger volumes of organic solvents.[6]
Solid-Phase Extraction (SPE) Reboxetine is selectively adsorbed onto a solid sorbent, while interferences are washed away. The analyte is then eluted with a small volume of solvent.Provides the cleanest extracts, effectively removing phospholipids and salts, leading to minimal ion suppression.[7][8]Can be more time-consuming and expensive than PPT and LLE. Requires method development to select the appropriate sorbent and optimize wash/elution steps.[8]

Recommended Protocol: Solid-Phase Extraction (SPE) for Reboxetine in Human Plasma

This protocol is adapted from the method described by Raggi et al. (2003) and is effective for cleaning up plasma samples for Reboxetine analysis.[9]

  • Condition the SPE Cartridge: Use Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges. Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: To 500 µL of plasma, add the Reboxetine-d5 Mesylate internal standard. Vortex and load the entire sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

  • Elute: Elute the Reboxetine and Reboxetine-d5 Mesylate with 1 mL of a suitable organic solvent, such as methanol or acetonitrile.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

Workflow for SPE Method Development

SPE_Workflow cluster_prep Sample Preparation start Plasma Sample + Reboxetine-d5 IS condition Condition SPE Cartridge (Methanol, then Water) start->condition load Load Sample condition->load wash Wash (e.g., Water) load->wash elute Elute (e.g., Methanol) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Solid-Phase Extraction Workflow for Reboxetine Analysis.

Step 3: Optimize Chromatographic Conditions

The goal of chromatographic optimization is to achieve baseline separation between Reboxetine and any remaining matrix components that cause ion suppression.

Key Chromatographic Parameters to Optimize:

  • Column Chemistry: A pentafluorophenyl (PFP) stationary phase can offer alternative selectivity for basic compounds like Reboxetine compared to standard C18 columns.[5]

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile often provides better separation for many compounds compared to methanol.

    • Aqueous Phase pH and Buffer: Using a buffer, such as ammonium formate, can improve peak shape and reproducibility.[10] For Reboxetine, which is a basic compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is typically used to promote ionization and good peak shape.

  • Gradient Elution: A well-designed gradient can effectively separate early-eluting polar interferences and late-eluting non-polar interferences (like phospholipids) from the Reboxetine peak.

Recommended Starting Chromatographic Conditions

Based on the method by Neiens et al. (2018), the following conditions can be a good starting point for your method development.[5]

  • Column: A PFP column (e.g., 50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with a low percentage of mobile phase B and ramp up to a high percentage to elute Reboxetine, followed by a high organic wash to clean the column of any strongly retained matrix components.

Decision Tree for Minimizing Ion Suppression

Ion_Suppression_Troubleshooting start Low/Variable Reboxetine Signal check_is Is Reboxetine-d5 Signal Also Affected? start->check_is no_is_issue Investigate Other Issues: - Instrument Performance - Sample Integrity check_is->no_is_issue No is_issue Ion Suppression Likely check_is->is_issue Yes sample_prep Optimize Sample Preparation is_issue->sample_prep chromatography Optimize Chromatography is_issue->chromatography ppt Protein Precipitation (Fast but less clean) sample_prep->ppt lle Liquid-Liquid Extraction (Cleaner than PPT) sample_prep->lle spe Solid-Phase Extraction (Cleanest extract) sample_prep->spe validation Re-validate Method spe->validation column Change Column Chemistry (e.g., C18 to PFP) chromatography->column mobile_phase Adjust Mobile Phase (pH, buffer, organic modifier) chromatography->mobile_phase gradient Modify Gradient Profile chromatography->gradient gradient->validation

Sources

Optimization

Technical Support Center: Enhancing Reboxetine Quantification with Reboxetine-d5 Mesylate

Welcome to the technical support center for the sensitive and robust quantification of Reboxetine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the sensitive and robust quantification of Reboxetine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to empower your bioanalytical assays. Here, we delve into the critical aspects of method development, with a special focus on leveraging Reboxetine-d5 Mesylate as a stable isotope-labeled internal standard (SIL-IS) to achieve the highest levels of accuracy and precision in your experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to provide a foundational understanding of key concepts in Reboxetine quantification.

Q1: Why is a stable isotope-labeled internal standard like Reboxetine-d5 Mesylate superior to a structural analog for quantification?

A1: A stable isotope-labeled internal standard (SIL-IS) such as Reboxetine-d5 Mesylate is the gold standard for quantitative bioanalysis by LC-MS/MS.[1][2] Because it is chemically identical to the analyte (Reboxetine), it co-elutes chromatographically and experiences nearly identical ionization efficiency and matrix effects.[2][3] This allows for highly effective compensation for variations during sample preparation and analysis, including extraction efficiency, injection volume, and ion suppression or enhancement.[3] Structural analogs, while similar, can have different chromatographic retention times and ionization efficiencies, leading to less accurate correction and potentially compromised data quality. The use of a SIL-IS significantly improves the accuracy and precision of the assay.[2]

Q2: What are the primary sources of low sensitivity in Reboxetine LC-MS/MS assays?

A2: Low sensitivity can stem from several factors throughout the analytical workflow. These include:

  • Suboptimal Mass Spectrometer Parameters: Inefficient ionization in the source or improper fragmentation settings (collision energy) can drastically reduce signal intensity.

  • Inefficient Sample Preparation: Poor recovery of Reboxetine during protein precipitation or solid-phase extraction will lead to less analyte reaching the detector.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress the ionization of Reboxetine, thereby reducing its signal.[4][5]

  • Chromatographic Issues: Poor peak shape, such as significant tailing, results in a lower peak height for a given peak area, which can negatively impact the signal-to-noise ratio and, consequently, the limit of detection.

Q3: What is "matrix effect," and how can I minimize it in my Reboxetine assay?

A3: The matrix effect is the alteration of ionization efficiency (either suppression or enhancement) of an analyte by co-eluting compounds from the biological sample matrix.[4][5] It is a significant challenge in LC-MS bioanalysis as it can lead to inaccurate and imprecise results.[4][6] To minimize matrix effects:

  • Optimize Sample Preparation: Employ more rigorous cleanup methods like solid-phase extraction (SPE) to remove a larger portion of interfering matrix components compared to simpler methods like protein precipitation (PPT).[7]

  • Improve Chromatographic Separation: Adjusting the mobile phase composition, gradient profile, or using a different column chemistry can help separate Reboxetine from interfering compounds.

  • Utilize a Stable Isotope-Labeled Internal Standard: Reboxetine-d5 Mesylate will experience similar matrix effects as Reboxetine, allowing for effective normalization of the signal and more accurate quantification.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during Reboxetine quantification.

Issue 1: Low Signal Intensity and Poor Sensitivity

A common challenge in trace-level quantification is achieving adequate signal intensity. If you are observing a weak signal for Reboxetine and Reboxetine-d5, follow these steps:

Systematic Troubleshooting:

  • Verify Mass Spectrometer Performance:

    • Action: Perform a system suitability test or tune and calibrate the mass spectrometer according to the manufacturer's recommendations.[8][9]

    • Rationale: This ensures that the instrument is performing optimally and that any observed low sensitivity is not due to a hardware malfunction or calibration drift.

  • Optimize Ion Source Parameters:

    • Action: Systematically adjust ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the ion signal for both Reboxetine and Reboxetine-d5.[10]

    • Rationale: The efficiency of ion generation and transmission into the mass spectrometer is highly dependent on these settings. Optimal conditions can vary between instruments and even with different mobile phases.

  • Evaluate and Optimize MRM Transitions:

    • Action: Infuse a standard solution of Reboxetine and select the most intense and stable precursor and product ions. Optimize the collision energy for the selected transition to maximize product ion formation.

    • Rationale: The choice of Multiple Reaction Monitoring (MRM) transition and the applied collision energy directly impact the signal intensity and specificity of the assay.[11]

  • Assess Sample Preparation Recovery:

    • Action: Prepare a known concentration of Reboxetine in a clean solvent and in the biological matrix. Compare the peak area of the extracted matrix sample to the unextracted solvent standard to calculate the extraction recovery.

    • Rationale: Low recovery during sample preparation is a direct cause of low signal intensity. If recovery is poor, consider optimizing the extraction protocol or switching to a more efficient method (e.g., from PPT to SPE).

  • Investigate Matrix Effects:

    • Action: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.

    • Rationale: This will reveal if co-eluting matrix components are suppressing the Reboxetine signal. If significant suppression is observed at the retention time of Reboxetine, chromatographic conditions should be modified to separate the analyte from the interfering peaks.[12]

Issue 2: Poor Peak Shape and Chromatographic Tailing

Asymmetrical peaks can compromise integration accuracy and reduce sensitivity.

Systematic Troubleshooting:

  • Check for Column Degradation:

    • Action: Inject a standard known to give a good peak shape on a new column. If the peak shape is still poor, the issue may not be the column. If the peak shape improves with a new column, the old column may be degraded or contaminated.

    • Rationale: Over time, columns can lose efficiency due to stationary phase degradation or accumulation of strongly retained compounds.

  • Optimize Mobile Phase Composition:

    • Action: Reboxetine is a basic compound. Ensure the mobile phase pH is appropriate. Adding a small amount of an acid modifier like formic acid can improve peak shape by ensuring the analyte is in a single ionic state.

    • Rationale: Inconsistent ionization state on the column can lead to peak tailing.

  • Evaluate Sample Solvent:

    • Action: Ensure the sample is dissolved in a solvent that is weaker than the initial mobile phase.

    • Rationale: Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion and fronting.

  • Inspect for System Voids and Dead Volumes:

    • Action: Check all fittings and connections between the injector, column, and mass spectrometer for any gaps or dead volumes.

    • Rationale: Voids in the flow path can cause turbulence and lead to band broadening and peak tailing.

Experimental Protocols

Protocol 1: Plasma Sample Preparation by Protein Precipitation (PPT)

This protocol is a rapid and straightforward method for sample cleanup, suitable for high-throughput analysis.[13]

Materials:

  • Human plasma samples

  • Reboxetine-d5 Mesylate internal standard working solution

  • Acetonitrile (ACN) with 0.1% formic acid, chilled to -20°C[14]

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the Reboxetine-d5 Mesylate internal standard working solution.

  • Add 150 µL of ice-cold acetonitrile with 0.1% formic acid. The recommended ratio of precipitant to plasma is typically 3:1 (v/v).[15]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[16]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]

  • Carefully transfer the supernatant to a clean tube or well for LC-MS/MS analysis.

Protocol 2: Plasma Sample Preparation by Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT, which can be beneficial for improving sensitivity and reducing matrix effects.[7]

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Human plasma samples

  • Reboxetine-d5 Mesylate internal standard working solution

  • Methanol

  • Deionized water

  • Acidic and basic wash solutions (e.g., 0.1% formic acid in water, 5% ammonium hydroxide in methanol)

  • Elution solvent (e.g., 5% formic acid in methanol)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the Reboxetine-d5 Mesylate internal standard working solution. Vortex briefly.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of an acidic wash solution (e.g., 0.1% formic acid in water) to remove neutral and acidic interferences. Follow with a wash using a non-polar solvent like methanol to remove lipids.

  • Elution: Elute the Reboxetine and Reboxetine-d5 with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Reboxetine and Reboxetine-d5 Quantification

ParameterSettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for improved peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5-95% B over 3 minutesAllows for separation from early eluting matrix components.
Flow Rate 0.4 mL/minTypical for analytical scale LC-MS.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Ionization Mode Positive Electrospray (ESI+)Reboxetine readily forms positive ions.
Reboxetine MRM Consult InstrumentSpecific to the instrument, requires optimization.
Reboxetine-d5 MRM Consult InstrumentPrecursor ion will be +5 Da higher than Reboxetine.
Collision Energy Optimize for each transitionMaximizes fragmentation for the best signal.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Add Reboxetine-d5 (IS) Add Reboxetine-d5 (IS) Plasma Sample->Add Reboxetine-d5 (IS) Protein Precipitation (PPT) Protein Precipitation (PPT) Add Reboxetine-d5 (IS)->Protein Precipitation (PPT) Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Add Reboxetine-d5 (IS)->Solid-Phase Extraction (SPE) Supernatant/Eluate Supernatant/Eluate Protein Precipitation (PPT)->Supernatant/Eluate Solid-Phase Extraction (SPE)->Supernatant/Eluate LC Separation LC Separation Supernatant/Eluate->LC Separation Injection MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Ionization Data Processing Data Processing MS/MS Detection->Data Processing Quantification (Analyte/IS Ratio)

Caption: Bioanalytical workflow for Reboxetine quantification.

G cluster_0 Without Internal Standard cluster_1 With Reboxetine-d5 Internal Standard a Variable Recovery d Inaccurate Quantification a->d b Ion Suppression b->d c Injection Inconsistency c->d e Variable Recovery h Compensation by IS e->h f Ion Suppression f->h g Injection Inconsistency g->h i Accurate Quantification h->i

Caption: Role of Reboxetine-d5 in mitigating analytical variability.

References

  • Borges, C. R., & Marques, M. P. (2021). QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma. ACS Omega. [Link]

  • Mei, H. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Lambert, W. E., & Piette, M. H. (2000). Development of a solid phase extraction for 13 'new' generation antidepressants and their active metabolites for gas chromatographic–mass spectrometric analysis. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Wenthur, C. J., et al. (2013). Development and Validation of an LC-ESI-MS/MS Method for the Quantification of D-84, Reboxetine and Citalopram for Their Use in MS Binding Assays Addressing the Monoamine Transporters hDAT, hSERT and hNET. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chen, Y., et al. (2019). Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM). Journal of the American Society for Mass Spectrometry. [Link]

  • Rao, R. N., & S, S. (2001). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • LCGC International. (2008). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • Lynen, F. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. [Link]

  • Singh, V., & Singh, S. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kataoka, H. (2003). Solid-phase micro-extraction of drugs from biological matrices. Journal of Chromatography A. [Link]

  • LCGC International. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • LCGC International. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • CUNY Academic Works. (2018). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry. [Link]

  • Szultka-Mlynska, M., & Buszewski, B. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Molecules. [Link]

  • Bioanalysis Zone. (2019). Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2016). a review on bioanalytical method development and validation. [Link]

  • ResearchGate. (2012). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. [Link]

  • ResearchGate. (2019). Enhancement of sensitivity and quantification quality in the LC-MS/MS measurement of large biomolecules with sum of MRM (SMRM). [Link]

  • Medprecis Publishers. (2023). Overcoming Column-to-Column Retention Time Variability in LC-MS/MS Quantification of Paroxetine in Human Plasma. [Link]

  • International Journal of MediPharm Research. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • LCGC North America. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • u:scholar. (2022). Systematic Investigation of LC Miniaturization to Increase Sensitivity in Wide-Target LC-MS-Based Trace Bioanalysis of Small Molecules. [Link]

  • Journal of pharmaceutical and biomedical analysis. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [Link]

  • ResearchGate. (2015). (PDF) Extraction of Drug from the Biological Matrix: A Review. [Link]

Sources

Troubleshooting

troubleshooting poor peak shape in Reboxetine analysis

Guide for Troubleshooting and Resolving Poor Peak Shape in HPLC Welcome to the technical support center for Reboxetine analysis. This guide is designed for researchers, analytical scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Troubleshooting and Resolving Poor Peak Shape in HPLC

Welcome to the technical support center for Reboxetine analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with chromatographic fidelity, specifically poor peak shape, during the analysis of Reboxetine. As a basic compound, Reboxetine presents a unique set of challenges in reversed-phase HPLC, primarily related to secondary ionic interactions with the stationary phase. This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and solve these common issues efficiently.

Understanding the Analyte: Reboxetine's Physicochemical Profile

A robust analytical method is built upon a fundamental understanding of the analyte's chemical properties. Reboxetine is a morpholine derivative with a secondary amine, making it a basic compound. Its properties are key to understanding its chromatographic behavior.

PropertyValueSourceSignificance for HPLC Analysis
Molecular Formula C₁₉H₂₃NO₃[1][2]Basic information for mass spectrometry and calculations.
pKa (Strongest Basic) ~7.91Reboxetine is protonated (cationic) at pH < 7.9. This is the single most critical factor for peak shape in RP-HPLC.
LogP ~3.1Indicates sufficient hydrophobicity for good retention on reversed-phase (C8, C18) columns.
Solubility Soluble in DMSO, DMF, Ethanol; ~10 mg/mL in PBS (pH 7.2)[3]Guides sample and standard preparation. Mismatch between sample solvent and mobile phase can cause peak distortion.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Reboxetine peak exhibits significant tailing. What is the primary cause?

Answer: The most common cause of peak tailing for a basic analyte like Reboxetine is secondary-site interaction, specifically an ionic interaction between the protonated Reboxetine molecule and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases (e.g., C18, C8).[4][5][6]

The Mechanism Explained:

  • Analyte State: Reboxetine has a pKa of approximately 7.91. In typical reversed-phase mobile phases with a pH below this value, the secondary amine in the morpholine ring is protonated, carrying a positive charge (Reboxetine-H⁺).

  • Stationary Phase State: Standard silica has a surface populated with silanol groups (Si-OH). These groups are acidic (pKa ≈ 3.5-4.5) and become deprotonated (negatively charged, Si-O⁻) at a pH above ~4.

  • The Interaction: When you operate with a mobile phase pH between roughly 4 and 7, you have a positively charged analyte and a negatively charged stationary phase surface. This creates a strong ion-exchange interaction.[7][8] This ionic interaction is a different, and often slower, retention mechanism than the primary hydrophobic interaction. This dual-retention mechanism leads directly to peak tailing, as a fraction of the analyte molecules are delayed in their elution from the column.[6][8]

Below is a diagram illustrating this problematic interaction.

G Figure 1: Analyte-Silanol Interaction Leading to Peak Tailing cluster_0 Scenario: Mobile Phase pH 4-7 Analyte_Pos Reboxetine-H⁺ (Positively Charged) Interaction Strong Ionic Interaction (Secondary Retention) Analyte_Pos->Interaction Silanol_Neg Silica Surface with Ionized Silanols (Si-O⁻) Silanol_Neg->Interaction Result Peak Tailing Interaction->Result

Caption: Reboxetine interaction with ionized silanols.

Q2: How do I eliminate peak tailing caused by silanol interactions?

Answer: The most effective strategy is to suppress the ionization of the residual silanol groups by controlling the mobile phase pH.

The Solution: Mobile Phase pH Adjustment By lowering the mobile phase pH to ≤ 3.5, you ensure the vast majority of the silanol groups are protonated and therefore neutral (Si-OH).[5] This eliminates the root cause of the ionic secondary interaction. While the Reboxetine molecule remains protonated (Reboxetine-H⁺), it will no longer have a negatively charged site to interact with, resulting in a single, well-defined hydrophobic retention mechanism and a sharp, symmetrical peak.

It is crucial to use a buffer (e.g., phosphate, formate) to maintain a consistent and robust pH throughout the analysis. Small variations in an unbuffered mobile phase pH can lead to significant and unpredictable shifts in retention time and peak shape.[9][10][11]

G Figure 2: Solution to Peak Tailing via pH Control cluster_1 Solution: Mobile Phase pH < 4 Analyte_Pos Reboxetine-H⁺ (Positively Charged) Interaction Hydrophobic Interaction Only (Primary Retention) Analyte_Pos->Interaction Silanol_Neut Silica Surface with Neutral Silanols (Si-OH) Silanol_Neut->Interaction Result Symmetrical Peak Interaction->Result

Caption: Symmetrical peaks achieved by neutralizing silanols.

Experimental Protocol: Mobile Phase pH Optimization

  • Prepare Buffer Solutions: Prepare identical mobile phases (e.g., 40:60 Acetonitrile:Aqueous Buffer) using buffers at different pH values, such as pH 5.5, pH 4.5, pH 3.5, and pH 2.5. A 20 mM potassium phosphate buffer is a common starting point.

  • Equilibrate System: For each mobile phase, equilibrate the HPLC system and column for at least 20 column volumes.

  • Inject Standard: Inject a standard solution of Reboxetine.

  • Evaluate Peak Shape: Measure the asymmetry factor (As) or tailing factor (Tf) for the Reboxetine peak at each pH condition. The USP defines an acceptable tailing factor as ≤ 2.0.

  • Select Optimal pH: Choose the pH that provides the best peak symmetry (As or Tf closest to 1.0) without compromising retention or resolution from other compounds of interest. You will typically observe a dramatic improvement in peak shape as the pH drops below 4.0.

Q3: I've lowered the pH, but my peak shape is still not ideal. What are other potential causes and solutions?

Answer: If pH optimization does not fully resolve the issue, you should investigate the column chemistry, sample preparation, and potential issues with the HPLC instrument itself. The following troubleshooting workflow can guide your investigation.

G Figure 3: Troubleshooting Workflow for Poor Reboxetine Peak Shape start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_split Is the peak split or shouldered? is_tailing->is_split No ph_check Is mobile phase pH < 4 and buffered? is_tailing->ph_check Yes is_broad Is the peak broad? is_split->is_broad No solvent_check Is sample solvent stronger than mobile phase? is_split->solvent_check Yes extra_column Check for extra-column volume. (e.g., long tubing, large loop) is_broad->extra_column Yes ph_adjust ACTION: Adjust pH to 2.5-3.5 using a buffer. ph_check->ph_adjust No column_check Is the column old or not end-capped? ph_check->column_check Yes ph_adjust->start column_replace ACTION: Use a modern, high-purity, end-capped C18 or C8 column. column_check->column_replace Yes overload_check ACTION: Dilute sample 10x. Did shape improve? column_check->overload_check No column_replace->start overload_check->is_split No overload_solution Problem: Mass Overload. Reduce injection volume/concentration. overload_check->overload_solution Yes solvent_adjust ACTION: Re-dissolve sample in mobile phase or weaker solvent. solvent_check->solvent_adjust Yes frit_check ACTION: Reverse-flush or replace column inlet frit/guard column. solvent_check->frit_check No solvent_adjust->start frit_check->start extra_column_fix ACTION: Use shorter, narrower tubing. Match injector loop to volume. extra_column->extra_column_fix extra_column_fix->start

Caption: A step-by-step guide to diagnosing peak shape issues.

Detailed Explanations for the Workflow:

  • Column Choice & Quality: Not all C18 columns are created equal. For basic compounds, it is imperative to use a column manufactured from high-purity silica with minimal metal contamination. Furthermore, select a column that is robustly end-capped .[5][12] End-capping is a process where the manufacturer chemically derivatizes most of the remaining accessible silanol groups after bonding the C18 chains, effectively shielding them from interaction with analytes.[12]

Column TypeSuitability for ReboxetineRationale
Modern, End-Capped C18/C8 (High-Purity Silica)Excellent Low residual silanol activity provides symmetrical peaks, especially at low pH. The industry standard for this type of analysis.
Older, "Type-A" Silica C18 (Non-End-Capped)Poor High concentration of active, acidic silanols will cause severe peak tailing, even at low pH.[6]
Embedded Polar Group (EPG) Columns Very Good These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which shields silanols and can offer alternative selectivity.
  • Sample Overload: Injecting too much analyte mass can saturate the stationary phase at the column inlet, leading to peak fronting or tailing.[13] To diagnose this, simply dilute your sample 10-fold and reinject. If the peak shape improves dramatically, you are experiencing mass overload. Reduce your sample concentration or injection volume.

  • Sample Solvent Effect: If your sample is dissolved in a solvent significantly stronger (i.e., more eluting power) than your mobile phase (e.g., dissolving in 100% Acetonitrile when the mobile phase is 40% Acetonitrile), it can cause peak distortion, often splitting or broadening.[14] The sample travels through the column inlet as a "plug" of strong solvent, distorting the chromatography. Best Practice: Always try to dissolve your sample in the initial mobile phase itself.

  • Extra-Column Volume: Peak broadening can be caused by excessive volume in the system between the injector and the detector.[15] This includes using tubing with an unnecessarily large internal diameter or length, or using a very large sample loop for a small injection. This issue is more pronounced in UHPLC systems but can affect any analysis.

Q4: During my forced degradation study, how do I confirm that my Reboxetine peak is pure and not co-eluting with a degradation product?

Answer: This is a critical step in developing a stability-indicating method. Visual inspection of the peak is insufficient. The industry-standard practice is to use a photodiode array (PDA) or diode array (DAD) detector to perform a peak purity analysis.[16][17]

The Principle of Peak Purity Analysis: A PDA/DAD detector acquires full UV-Vis spectra at multiple points across the eluting chromatographic peak. The peak purity algorithm normalizes these spectra and compares them.

  • A Pure Peak: If all spectra taken across the peak are identical, it indicates that only one compound is present.

  • An Impure (Co-eluting) Peak: If the spectra at the beginning, middle, and end of the peak are different, it signifies that more than one compound, each with a different UV spectrum, is co-eluting.

Most chromatography data systems (CDS) will provide a "Purity Angle" or "Purity Factor" and a "Threshold Angle." If the Purity Angle is less than the Threshold Angle, the peak is considered spectrally pure.

Protocol: Performing a Peak Purity Assessment

  • Perform Forced Degradation: Subject Reboxetine to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light) as per ICH Q1A guidelines to generate degradation products.[18][19]

  • Analyze Stressed Samples: Inject the stressed samples into the HPLC-PDA system.

  • Process Data: In your CDS, integrate the main Reboxetine peak.

  • Run Peak Purity: Execute the peak purity function on the integrated peak.

  • Evaluate Results: Compare the Purity Angle to the Purity Threshold. A "Pass" result provides confidence that no spectrally dissimilar degradants are co-eluting. The results should be evaluated in conjunction with mass balance data to ensure the method is truly stability-indicating.[16]

References

  • Raggi, M. A., Casamenti, A., Mandrioli, R., & Izzo, G. (2000). Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods. Journal of Chromatography B: Biomedical Sciences and Applications, 740(2), 273-281. [Link]

  • Özdemir, N., & Özkan, S. A. (2007). A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets. Journal of AOAC International, 90(1), 84-90. [Link]

  • Härtter, S., Weigmann, H., & Hiemke, C. (2000). Automated determination of reboxetine by high-performance liquid chromatography with column-switching and ultraviolet detection. Journal of Chromatography B: Biomedical Sciences and Applications, 740(1), 135-140. [Link]

  • Chromatography Ninja. (2023, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Darwish, I. A., Khalil, N. Y., Bakheit, A. H., & Al-Majed, A. A. (2010). A highly sensitive HPLC method with automated on-line sample pre-treatment and fluorescence detection for determination of reboxetine in human plasma. Talanta, 80(3), 1217-1223. [Link]

  • Toxin and Toxin Target Database (T3DB). (n.d.). Reboxetine (T3D2720). Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]

  • ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reboxetine. PubChem Compound Database. Retrieved from [Link]

  • AIT France. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Phenomenex. (n.d.). LC Technical Tip: The Role of End-capping in Reversed Phase HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Reboxetine. Retrieved from [Link]

  • Dolan, J. W. (2013, April 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Kotoni, D., et al. (2024, January 1). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. LCGC International. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). A highly sensitive HPLC method with automated on-line sample pre-treatment and fluorescence detection for determination of reboxetine in human plasma. Request PDF. [Link]

  • Stoll, D. R. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC International. [Link]

  • SciELO. (2020). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • Glajch, J. L., & Snyder, L. R. (1990). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC Magazine, 8(2), 98-106. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). reboxetine. Retrieved from [Link]

  • Phenomenex. (2024, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Shah, S., et al. (2023). Chromatographic Method Development and Validation (HPLC-UV Technique) of p-Formaldehyde Quantification in Duloxetine Hydrochloride Drug Substance. Interwoven: An Interdisciplinary Journal of Navrachana University, 6(1), 56-66. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Petersson, P. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? LCGC International. [Link]

  • Gugołek, A., et al. (2021). Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. Molecules, 26(23), 7192. [Link]

  • Novartis OAK. (2024). Peak Purity Assessments in Forced Degradation Studies - an Industry Perspective. [Link]

Sources

Optimization

preventing in-source fragmentation of Reboxetine-d5 Mesylate

Technical Support Center: Reboxetine-d5 Mesylate Analysis A Senior Application Scientist's Guide to Preventing In-Source Fragmentation Welcome to the technical support center for Reboxetine-d5 Mesylate analysis. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reboxetine-d5 Mesylate Analysis

A Senior Application Scientist's Guide to Preventing In-Source Fragmentation

Welcome to the technical support center for Reboxetine-d5 Mesylate analysis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing LC-MS techniques for the quantification and characterization of this compound. As a deuterated internal standard, maintaining the structural integrity of Reboxetine-d5 Mesylate during analysis is paramount for accurate results.[1] This resource provides in-depth troubleshooting advice, experimental protocols, and mechanistic explanations to help you mitigate in-source fragmentation and ensure data of the highest quality.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the analysis of Reboxetine-d5 Mesylate.

Q1: What is in-source fragmentation (ISF) and why is it a problem?

A1: In-source fragmentation (ISF), sometimes called in-source collision-induced dissociation (CID), is a phenomenon where analyte ions fragment in the ion source or the intermediate-pressure region of the mass spectrometer before they reach the mass analyzer.[2][3] This occurs when ions gain excess internal energy from high voltages or temperatures, causing them to collide with residual solvent vapor and neutral gas molecules and break apart.[2] For quantitative analysis, ISF is problematic because it reduces the signal intensity of the intended precursor ion (the protonated molecule, [M+H]+), potentially leading to decreased sensitivity and inaccurate quantification.

Q2: My mass spectrum for Reboxetine-d5 Mesylate shows a dominant fragment ion instead of the expected parent ion at m/z 319.4. What is happening?

A2: You are likely observing significant in-source fragmentation. The Reboxetine molecule has several bonds, particularly the ether linkage, that can be labile under energetic ESI conditions. Instead of detecting the protonated parent molecule ([C₁₉H₁₈D₅NO₃+H]⁺ at m/z 319.4), you are primarily detecting a stable fragment ion. A common fragment for the non-deuterated form involves the loss of the ethoxyphenoxy group. For Reboxetine-d5, a characteristic fragment is often observed at m/z 176.1.[4] This indicates that the energy in your ion source is too high, promoting fragmentation over the preservation of the precursor ion.

Q3: Does the mesylate (methanesulfonic acid) salt form contribute to fragmentation?

A3: The mesylate salt itself is not the direct cause of the fragmentation of the Reboxetine-d5 cation in positive-ion ESI-MS. In the ESI process, the salt dissociates in solution, and only the positive ion (protonated Reboxetine-d5) is directed into the mass spectrometer. However, the presence of salts can have indirect effects. High salt concentrations can lead to a phenomenon known as ion suppression, where the analyte's ionization efficiency is reduced due to competition with salt ions.[5] While volatile buffers like ammonium formate are generally preferred, non-volatile salts can contaminate the ion source over time, leading to unstable spray and inconsistent performance.[6] It is crucial to use high-purity solvents to avoid introducing unintended salts like sodium that can form adducts ([M+Na]⁺) and complicate spectra.[7]

Q4: What is the most critical instrument parameter I should adjust to reduce fragmentation?

A4: The most influential parameter for controlling in-source fragmentation is the Cone Voltage (also known as Fragmentor Voltage or Declustering Potential on different manufacturer's instruments).[7] This voltage accelerates ions from the atmospheric pressure region into the vacuum region of the mass spectrometer.[7] While a certain level is needed to break up solvent clusters, excessively high cone voltages impart significant energy to the ions, causing them to fragment upon collision with gas molecules.[7] Reducing this voltage is the first and most effective step in minimizing ISF.

Section 2: Troubleshooting Guide: From Fragment to Precursor

This section provides a systematic approach to diagnosing and solving fragmentation issues.

Issue: Weak or Absent Precursor Ion ([M+H]⁺) with a Dominant Fragment Ion

This is the classic symptom of excessive in-source fragmentation. The goal is to "soften" the ionization process to preserve the intact protonated molecule.

The following diagram illustrates a systematic workflow for optimizing your ESI-MS parameters to minimize fragmentation.

G cluster_0 start Start Analysis: Observe Dominant Fragment is_frag Significant Fragmentation? start->is_frag step1 Decrease Cone Voltage (Fragmentor/DP) is_frag->step1 Yes end_good Problem Solved: Dominant [M+H]+ is_frag->end_good No re_eval1 Re-evaluate Spectrum: Precursor/Fragment Ratio step1->re_eval1 is_frag2 Still Fragmented? re_eval1->is_frag2 step2 Decrease Source/Gas Temperatures is_frag2->step2 Yes is_frag2->end_good No re_eval2 Re-evaluate Spectrum step2->re_eval2 is_frag3 Still Fragmented? re_eval2->is_frag3 step3 Decrease Capillary Voltage is_frag3->step3 Yes is_frag3->end_good No re_eval3 Re-evaluate Spectrum step3->re_eval3 is_frag4 Still Fragmented? re_eval3->is_frag4 step4 Optimize Mobile Phase (e.g., add buffer) is_frag4->step4 Yes is_frag4->end_good No end_bad Consult Instrument Specialist step4->end_bad G cluster_0 In-Source Fragmentation Pathway cluster_1 parent Reboxetine-d5 [M+H]⁺ m/z 319.4 fragment Fragment Ion [C₁₁H₁₃D₅NO]⁺ m/z 181.1* parent->fragment High Cone Voltage / Temp neutralloss Neutral Loss (2-ethoxyphenoxy radical) note *Note: The observed fragment is often cited as m/z 176 for non-deuterated Reboxetine. The exact mass of the d5 fragment depends on the labeling position. If d5 is on the ethoxy group as is common, the fragment would be m/z 176.1. If on the phenyl/morpholine rings, it would be higher.

Caption: Proposed fragmentation of protonated Reboxetine-d5.

The most common cleavage event is the breaking of the C-O bond. High energy in the source provides enough activation energy to overcome this bond's dissociation energy, resulting in a stable fragment ion. By reducing the source energy, you are keeping the protonated molecule in a lower energy state, preventing this fragmentation from occurring.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 127150, Reboxetine Mesylate. Retrieved from [Link]

  • Therapeutic Guidelines. (2002). Reboxetine mesylate. Australian Prescriber. Retrieved from [Link]

  • AA Blocks. (n.d.). Reboxetine-d5 (mesylate). Retrieved from [Link]

  • Wikipedia. (n.d.). Reboxetine. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Bowen, C. L., & Evans, C. R. (2020). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry, 31(1), 139–148. Retrieved from [Link]

  • LPA Forum. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). MS3 fragmentation processes of paroxetine. Retrieved from [Link]

  • Amad, M. H., Cech, N. B., Jackson, G. S., & Enke, C. G. (2000). Effects of salt concentration on analyte response using electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(6), 497-501. Retrieved from [Link]

  • He, X., et al. (2019). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. Journal of Chromatography B, 1104, 134-143. Retrieved from [Link]

  • Chromatography Today. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Retrieved from [Link]

  • Bio-Synthesis. (2024). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. Retrieved from [Link]

  • Marín, J. M., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. Journal of Mass Spectrometry, 47(1), 79-93. Retrieved from [Link]

  • CentAUR. (2023). The use of salts, buffers and surfactants in LAP-MALDI MS. Retrieved from [Link]

  • Shimadzu. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Retrieved from [Link]

  • Chromatography Forum. (2015). ESI ionization: How to avoid in-source fragmentation. Retrieved from [Link]

  • Frontiers. (2022). Making high salt concentrations for optimal chromatography compatible with electrospray ionization mass spectrometry using an ion exchange membrane. Retrieved from [Link]

  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • ResearchGate. (2018). Fragmentation pathways of metopimazine and its metabolite using ESI-MSn, HR-MS and H/D exchange. Retrieved from [Link]

  • ResearchGate. (2012). Salt Effects on Ion Formation in Desorption Mass Spectrometry: An Investigation into the Role of Alkali Chlorides on Peak Suppression in Time-of-Flight-Secondary Ion Mass Spectrometry. Retrieved from [Link]

  • SciSpace. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved from [Link]

  • Lu, W., et al. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 87(11), 5626-5631. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Ensuring Co-elution of Reboxetine and its Deuterated Internal Standard

A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: Why is it critical for my deuterated internal standard to co-elute perfectly with Reboxetine? A1: Stable isoto...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: Why is it critical for my deuterated internal standard to co-elute perfectly with Reboxetine?

A1: Stable isotope-labeled (SIL) internal standards, such as deuterated Reboxetine, are considered the gold standard in LC-MS/MS assays.[1] They are designed to mimic the analyte's behavior during sample extraction, chromatography, and ionization.[2] Perfect co-elution ensures that both the analyte and the internal standard experience the same matrix effects—subtle, sample-specific enhancements or suppressions of the MS signal.[3][4] If they elute at even slightly different times, they may encounter different matrix interferences, leading to inaccurate and imprecise quantification.[3][4]

Q2: I'm observing a slight retention time shift between Reboxetine and its deuterated IS. What is the most likely cause?

A2: This phenomenon, known as the "isotope effect," is not uncommon. Deuterium atoms are heavier than hydrogen atoms, which can lead to subtle differences in the physicochemical properties of the molecule.[5] In reversed-phase chromatography, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts due to minor differences in lipophilicity and interaction with the stationary phase.[3][5] The number of deuterium atoms and their position in the molecule can influence the magnitude of this shift.[6]

Q3: Can the choice of LC column affect the co-elution?

A3: Absolutely. High-resolution columns, while excellent for separating complex mixtures, can sometimes resolve the small differences between an analyte and its deuterated IS, leading to incomplete co-elution.[3] In some cases, a column with slightly lower resolution might be advantageous to ensure the peaks completely overlap.[3] The stationary phase chemistry (e.g., C18, Phenyl-Hexyl, Pentafluorophenyl) also plays a crucial role in the retention mechanism and can be modulated to achieve co-elution.[7][8]

Q4: How should I store my deuterated Reboxetine internal standard to ensure its integrity?

A4: Deuterated standards should be stored in cool, dry, and dark conditions to prevent degradation.[2] It's also advisable to store them under an inert gas to minimize the risk of hydrogen-deuterium exchange, which could compromise the isotopic purity of the standard.[2] Always follow the manufacturer's specific storage recommendations. For Reboxetine mesylate, long-term storage at -20°C is recommended, and it should be stable for at least two years under these conditions.[9]

Troubleshooting Guide: Resolving Reboxetine Co-elution Issues

This section provides a systematic approach to diagnosing and resolving co-elution problems between Reboxetine and its deuterated internal standard.

Initial Assessment: Characterizing the Problem

Before making any changes to your method, it's essential to thoroughly characterize the issue.

Step 1: Quantify the Retention Time (RT) Difference

  • Inject a solution containing both Reboxetine and its deuterated IS.

  • Determine the exact retention time for each compound.

  • Calculate the difference (ΔRT). A consistent ΔRT, even if small, indicates a systematic issue.

Step 2: Evaluate Peak Shape

  • Assess the peak shape of both the analyte and the IS. Poor peak shape (e.g., tailing, fronting, or splitting) can exacerbate co-elution problems and may indicate a separate chromatographic issue that needs to be addressed first.

Physicochemical Properties of Reboxetine

Understanding the properties of Reboxetine is fundamental to troubleshooting its chromatography.

PropertyValueSource
Molecular Weight313.4 g/mol [10]
LogP3.1[10]
pKa (Strongest Basic)7.91
Solubility (Mesylate Salt)Approx. 10 mg/mL in PBS, pH 7.2[9]

Reboxetine is a basic compound, and its retention will be highly dependent on the pH of the mobile phase.

Troubleshooting Workflow

This workflow provides a logical progression for addressing co-elution problems.

Caption: Troubleshooting workflow for resolving co-elution issues.

Detailed Experimental Protocols

Strategy 1: Mobile Phase Optimization

The composition of the mobile phase is one of the most powerful tools for manipulating chromatographic retention.

1. Adjusting the Organic Modifier Ratio (Isocratic Elution):

  • Rationale: Small changes in the percentage of the organic solvent (e.g., acetonitrile or methanol) can alter the retention times of both compounds. The goal is to find a ratio where the ΔRT is minimized.

  • Protocol:

    • Prepare a series of mobile phases with slightly different organic-to-aqueous ratios (e.g., 53:47, 55:45, 57:43 v/v acetonitrile:buffer).

    • Inject the Reboxetine and IS mixture with each mobile phase.

    • Plot the retention times of both compounds against the percentage of the organic modifier.

    • Identify the composition that provides the best co-elution.

2. Modifying Mobile Phase pH:

  • Rationale: Reboxetine has a basic pKa of 7.91. Operating the mobile phase pH close to this value can cause significant changes in its ionization state and, consequently, its retention. Adjusting the pH can help to fine-tune the retention of Reboxetine relative to its deuterated IS.

  • Protocol:

    • Prepare buffers with slightly different pH values (e.g., pH 6.8, 7.0, 7.2), ensuring you stay within the stable pH range of your column. A phosphate buffer is a good choice for this pH range.[11]

    • Use these buffers to prepare your mobile phase.

    • Analyze the co-elution at each pH level.

Strategy 2: Column and Temperature Adjustments

If mobile phase optimization is insufficient, altering the stationary phase or temperature may be necessary.

1. Screening Different Stationary Phases:

  • Rationale: Different column chemistries offer different separation mechanisms. If a standard C18 column is not providing co-elution, consider a column with a different selectivity.

  • Protocol:

    • If currently using a C18 column, test a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column.[7] These phases provide alternative interactions (e.g., pi-pi interactions) that may not be as sensitive to the isotopic differences.

    • For each column, perform a preliminary optimization of the mobile phase as described in Strategy 1.

2. Adjusting Column Temperature:

  • Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of the interaction between the analytes and the stationary phase. Modest changes in temperature can sometimes be sufficient to achieve co-elution.

  • Protocol:

    • Set the column oven to a starting temperature (e.g., 35°C).

    • Analyze the co-elution.

    • Incrementally increase the temperature (e.g., to 40°C and 45°C) and re-analyze. Be mindful of the upper temperature limit of your column.

General Chromatographic Troubleshooting

If poor peak shape is observed for either Reboxetine or its internal standard, address these issues before focusing on co-elution.

SymptomPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with the stationary phase; Column overload.Increase the ionic strength of the buffer; Adjust mobile phase pH; Reduce injection volume.
Peak Fronting Column overload; Poor sample solubility.Dilute the sample; Ensure the sample is fully dissolved in the mobile phase.[12]
Split Peaks Clogged frit or column void; Sample solvent incompatible with mobile phase.Reverse-flush the column (if permissible); Replace the column; Dissolve the sample in the initial mobile phase.[12]
Shifting Retention Times Inconsistent mobile phase preparation; Leaks in the LC system; Column degradation.Prepare fresh mobile phase daily; Check for leaks at all connections; Replace the guard or analytical column.[13]

Self-Validating Systems: Ensuring Trustworthiness

Every analytical run should serve as a check on the co-elution.

  • Overlay Chromatograms: Regularly overlay the mass chromatograms of Reboxetine and its deuterated IS from your quality control (QC) samples. The peaks should be perfectly aligned.

  • Monitor the Analyte/IS Area Ratio: In your calibration standards and QCs, the ratio of the analyte peak area to the IS peak area should be consistent across the batch. Significant variation can indicate a co-elution problem that is being influenced by the sample matrix.[14]

By implementing these troubleshooting strategies and maintaining rigorous quality control, researchers can ensure the reliable co-elution of Reboxetine and its deuterated internal standard, leading to more accurate and trustworthy bioanalytical data.

References

  • Davison, A. S., Milan, A. M., & Dutton, J. J. (Year). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry. [Link]

  • Bandara, H. M. H. N., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Spectroscopy. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Onur, F. (2006). A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets. Journal of AOAC International. [Link]

  • Jemal, M., & Xia, Y. Q. (2003). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. The Analyst. [Link]

  • Tsarfati, M., et al. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Reboxetine. PubChem Compound Database. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Gäb, J., et al. (2018). Development and Validation of an LC-ESI-MS/MS Method for the Quantification of D-84, Reboxetine and Citalopram for Their Use in MS Binding Assays Addressing the Monoamine Transporters hDAT, hSERT and hNET. Molecules. [Link]

  • Shulman, N. (2021). Retention Time shifts using deuterated internal standards. Skyline Support. [Link]

  • Toxin and Toxin Target Database. (2014). Reboxetine (T3D2720). [Link]

  • American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? [Link]

  • National Center for Biotechnology Information. (n.d.). SID 178101510 - reboxetine. PubChem Substance Database. [Link]

  • Skibiński, R., et al. (2021). Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. Molecules. [Link]

  • CUNY Academic Works. (2018). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. [Link]

  • Bioanalysis Zone. (n.d.). Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). reboxetine. [Link]

  • Technology Networks. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • de Pablos, F., et al. (2002). Analysis of reboxetine, a novel antidepressant drug, in pharmaceutical tablets by capillary electrophoresis and derivative spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Theurillat, R., et al. (2004). Enantioseparation of the antidepressant reboxetine. Journal of Chromatography A. [Link]

  • ResearchGate. (2021). Validation of an analytical LC-MS/MS method in human plasma for the pharmacokinetic study of atomoxetine. [Link]

  • Journal of the American Society for Mass Spectrometry. (2007). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Lambropoulos, J., et al. (1999). Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Optimization

Technical Support Center: Isotopic Interference in Reboxetine-d5 Mesylate Analysis

Welcome to the technical support center for the bioanalytical analysis of Reboxetine using Reboxetine-d5 Mesylate as an internal standard. This resource is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalytical analysis of Reboxetine using Reboxetine-d5 Mesylate as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the common challenge of isotopic interference in LC-MS/MS assays. Here, you will find scientifically grounded explanations, actionable troubleshooting guides, and detailed protocols to ensure the accuracy and integrity of your data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of Reboxetine-d5 Mesylate analysis, and why is it a concern?

A1: Isotopic interference, often referred to as "crosstalk," is a phenomenon where the signal from the unlabeled analyte (Reboxetine) contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), Reboxetine-d5 Mesylate. This occurs because naturally occurring heavy isotopes in the Reboxetine molecule, primarily Carbon-13 (¹³C), can result in a small population of Reboxetine molecules with a mass-to-charge ratio (m/z) that overlaps with the m/z of the deuterated internal standard.

This interference is a significant concern because it can lead to an artificially inflated response for the internal standard, especially at high concentrations of the analyte.[1] This, in turn, can cause non-linear calibration curves and a systematic underestimation of the analyte concentration, compromising the accuracy and reliability of the bioanalytical method.[1]

Q2: How does the natural isotopic abundance of carbon contribute to this interference?

A2: Carbon, a primary element in Reboxetine (C₁₉H₂₃NO₃), naturally exists as a mixture of isotopes, with approximately 98.9% being ¹²C and 1.1% being ¹³C. Due to this, a molecule of Reboxetine containing 19 carbon atoms will have a statistical probability of incorporating one or more ¹³C atoms. The monoisotopic mass of Reboxetine is primarily composed of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). The "M+1" isotopic peak represents molecules containing one ¹³C atom or one ¹⁵N atom, making them one mass unit heavier. The "M+2" peak represents molecules with two ¹³C atoms, or one ¹³C and one ¹⁵N, and so on.

In the analysis of Reboxetine-d5, which has a mass difference of +5 amu compared to the unlabeled Reboxetine, the isotopic peaks of Reboxetine at M+4 and M+5 can potentially overlap with the signal of Reboxetine-d5, causing interference.

Q3: What are the regulatory expectations regarding isotopic interference?

A3: Regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) have clear guidelines on selectivity in bioanalytical method validation.[2] According to the EMA, the response of interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the Internal Standard (IS) response in the LLOQ sample for each matrix.[2] The FDA also emphasizes the importance of using stable isotope-labeled internal standards with high isotopic purity and assessing any potential for "crosstalk".[3]

Q4: My calibration curve for Reboxetine is non-linear. Could isotopic interference be the cause?

A4: Yes, non-linearity in your calibration curve, particularly at the higher concentration end, is a classic symptom of isotopic interference. As the concentration of unlabeled Reboxetine increases, its isotopic contribution to the Reboxetine-d5 signal becomes more pronounced. Since the concentration of the internal standard is constant, this leads to a disproportional change in the analyte-to-internal standard peak area ratio, resulting in a curved, rather than linear, response.

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Isotopic Interference

This guide provides a step-by-step protocol to experimentally determine the extent of isotopic interference from Reboxetine to Reboxetine-d5 Mesylate in your LC-MS/MS assay.

Objective: To calculate the percent cross-signal contribution of the analyte to the internal standard.

Materials:

  • Blank biological matrix (e.g., plasma, serum)

  • Reboxetine stock solution

  • Reboxetine-d5 Mesylate stock solution

  • LC-MS/MS system

Experimental Protocol:

  • Preparation of Samples:

    • Prepare a set of calibration standards of Reboxetine in the blank matrix, covering the expected analytical range. Do not add the internal standard (Reboxetine-d5 Mesylate) to these samples.

    • Prepare a separate "zero sample" (blank matrix) containing only the Reboxetine-d5 Mesylate at the concentration used in your assay.

  • LC-MS/MS Analysis:

    • Analyze the calibration standards (without IS) and the zero sample (with IS only) using your established LC-MS/MS method.

    • Monitor the MRM transitions for both Reboxetine and Reboxetine-d5 Mesylate in all injections.

  • Data Analysis:

    • For each calibration standard, measure the peak area of the signal observed in the Reboxetine-d5 MRM transition. This is the interference signal.

    • Measure the peak area of the Reboxetine-d5 in the zero sample. This is your true internal standard response.

    • Calculate the percent cross-signal contribution at each analyte concentration using the following formula:

      % Cross-Signal Contribution = (Peak Area in IS channel of Analyte-only sample / Peak Area in IS channel of IS-only sample) x 100

Interpretation of Results:

  • A plot of the percent cross-signal contribution against the Reboxetine concentration should reveal any concentration-dependent interference.

  • If the calculated contribution at the Upper Limit of Quantification (ULOQ) is significant and leads to a deviation from linearity in your calibration curve, mitigation strategies should be employed.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_calc Calculation A Prepare Reboxetine Calibration Standards (Analyte Only) C Inject Samples and Acquire Data (Monitor both Analyte and IS MRM transitions) A->C B Prepare Zero Sample (IS Only) B->C D Measure Peak Area in IS Channel for Analyte-Only Samples C->D E Measure Peak Area in IS Channel for IS-Only Sample C->E F Calculate % Cross-Signal Contribution D->F E->F

Guide 2: Mitigation Strategies for Isotopic Interference

If significant isotopic interference is confirmed, the following strategies can be employed to minimize its impact on your assay.

Strategy 1: Chromatographic Separation

  • Principle: While challenging for co-eluting SIL-IS, slight chromatographic separation can sometimes be achieved, especially with high-resolution chromatography systems. Even a partial separation can reduce the impact of interference.

  • Approach:

    • Optimize your LC method by experimenting with different columns (e.g., smaller particle size, different stationary phase), mobile phase compositions, gradients, and flow rates.

    • Aim for a method that provides baseline or near-baseline separation of Reboxetine and Reboxetine-d5 Mesylate.

Strategy 2: Mathematical Correction

  • Principle: This involves using a mathematical model to correct for the known contribution of the analyte to the internal standard signal.

  • Approach:

    • Experimentally determine the cross-signal contribution as described in Guide 1.

    • Apply a correction factor to the measured internal standard peak area in your quantitative analysis software. Some software platforms have built-in functionalities for this.

    • Alternatively, a non-linear regression model (e.g., quadratic fit) can be used for the calibration curve, which can sometimes account for the curvature caused by the interference.[1]

Strategy 3: Selection of an Alternative Internal Standard

  • Principle: Using an internal standard with a larger mass difference from the analyte can shift its m/z further away from the isotopic cluster of the analyte, thereby reducing the potential for overlap.

  • Approach:

    • If feasible, consider synthesizing or procuring a Reboxetine internal standard with a higher degree of deuteration (e.g., Reboxetine-d7 or d9) or labeling with ¹³C or ¹⁵N.

    • This is often a more robust long-term solution but requires more initial investment in acquiring the new internal standard.

G Interference Isotopic Interference Confirmed Mitigation Select Mitigation Strategy Interference->Mitigation Chromo Optimize Chromatographic Separation Mitigation->Chromo Feasible? Math Apply Mathematical Correction Mitigation->Math Separation not possible? NewIS Use Alternative Internal Standard Mitigation->NewIS Persistent Issue? Result Accurate Quantification Chromo->Result Math->Result NewIS->Result

Data Presentation

Table 1: Key Mass Spectrometric Parameters for Reboxetine and Reboxetine-d5 Mesylate

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Reboxetine314.3176.1Positive
Reboxetine-d5 Mesylate319.3176.1Positive

Note: These are commonly used MRM transitions. Optimal transitions may vary depending on the instrument and source conditions.

Scientific Rationale: Fragmentation of Reboxetine

The common product ion at m/z 176.1 for both Reboxetine and its d5-labeled internal standard suggests that the fragmentation occurs in a region of the molecule that does not contain the deuterated ethyl group. The proposed fragmentation involves the cleavage of the ether bond and the morpholine ring, leading to a stable fragment ion. The consistency of the product ion is advantageous for ensuring that the analyte and internal standard exhibit similar fragmentation behavior, which is a key assumption in SIL-IS-based quantification.

G Reboxetine Reboxetine [M+H]⁺ = 314.3 Fragment Product Ion m/z = 176.1 Reboxetine->Fragment Collision-Induced Dissociation Reboxetine_d5 Reboxetine-d5 [M+H]⁺ = 319.3 Reboxetine_d5->Fragment Collision-Induced Dissociation

References

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Li, W., Cohen, L. H., & Zeng, J. (2012). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. Journal of Chromatography B, 903, 162-171. [Link]

  • Siemiatkowska, A., Kosicka-Noworzyn, K., Karazniewicz-Lada, M., Park, C., Gershkovich, P., & Kagan, L. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 215, 114757. [Link]

  • Gao, H., et al. (2014). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. Rapid Communications in Mass Spectrometry, 28(14), 1591-1601. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Zhang, Y., et al. (2021). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. Journal of Chromatography B, 1180, 122889. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. [Link]

  • International Council for Harmonisation. (2019). Guideline for Bioanalytical Method Validation (Draft version). [Link]

Sources

Troubleshooting

Technical Support Center: Method Validation with Deuterated Internal Standards

Welcome to the technical support center for scientists and researchers utilizing deuterated internal standards in quantitative mass spectrometry. This guide is designed to provide expert insights and actionable troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists and researchers utilizing deuterated internal standards in quantitative mass spectrometry. This guide is designed to provide expert insights and actionable troubleshooting advice for the common challenges encountered during method validation. As the gold standard for correcting variability in LC-MS workflows, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are foundational to achieving accurate and reproducible results.[1][2] However, their unique properties can also introduce specific complexities.

This resource is structured to address these challenges head-on, moving from the foundational characteristics of the standards themselves to their interaction with the analytical system and biological matrix. Each section is presented in a question-and-answer format to provide direct solutions to the issues you may be facing in your laboratory.

Section 1: Purity, Identity, and Isotopic Integrity of Deuterated Standards

The foundation of any robust quantitative method is the quality of the reference materials. For deuterated standards, this extends beyond chemical purity to isotopic purity and the potential for signal interference.

Q1: My calibration curve has a non-zero intercept at the blank (zero analyte) sample. What could be causing this?

A1: A non-zero intercept in a blank sample containing only the deuterated internal standard (IS) strongly suggests the presence of unlabeled analyte as an impurity in the IS material.[3][4] This is a critical issue as it leads to a consistent positive bias in your measurements, particularly at the lower limit of quantitation (LLOQ).

Causality Explained: The mass spectrometer monitors a specific mass-to-charge ratio (m/z) transition for the analyte and a different one for the deuterated IS. If the IS solution is contaminated with the unlabeled analyte, the instrument will detect a signal in the analyte's mass transition channel even when no external analyte has been added.

Troubleshooting Protocol:

  • Isolate the Source: Prepare a sample containing only the deuterated IS in the analytical solvent (without matrix). Analyze this sample and monitor both the analyte and IS mass transitions. A significant signal in the analyte channel confirms contamination of the IS.

  • Assess Contribution Level: Quantify the peak area of the unlabeled analyte in the IS-only sample. According to regulatory expectations, the contribution of the IS to the analyte signal should be minimal and not compromise the accuracy of the measurements.[2]

  • Mitigation Strategies:

    • Source a Higher Purity Standard: The most straightforward solution is to obtain a new lot of the deuterated standard with higher isotopic purity, ideally ≥98% isotopic enrichment.[5]

    • Mathematical Correction: For cases with minor, consistent interference, a non-linear calibration model, such as a quadratic fit, can sometimes be used to correct for the interference.[6][7] However, this approach requires careful validation to ensure it provides accurate quantification across the entire calibration range and should be justified in the method validation report.

Q2: I'm observing a signal in my internal standard's mass transition channel even in samples where I only spiked the analyte. What is happening?

A2: This phenomenon, often termed "crosstalk" or isotopic interference, occurs when the natural isotopic abundance of the analyte contributes to the signal of the deuterated internal standard.[7][8]

Causality Explained: All elements have naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ³⁴S). In a molecule with many atoms, there is a statistical probability that it will contain one or more of these heavy isotopes, creating an "M+1", "M+2", etc., isotopic pattern. If the mass difference between your analyte and your deuterated IS is small (e.g., +2 or +3 Da), the M+2 or M+3 peak of a high-concentration analyte could overlap with the m/z of the deuterated IS, artificially inflating the IS signal.[8][9] This can lead to an underestimation of the true analyte concentration.

Workflow for Assessing Isotopic Interference:

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting A Prepare high concentration analyte-only sample (e.g., ULOQ) B Acquire data, monitoring both analyte and IS m/z transitions A->B C Check for signal in IS channel B->C D Is signal in IS channel > acceptable background? C->D E No significant interference. Proceed with validation. D->E No F Increase mass difference between analyte and IS (e.g., use IS with D+5 or more) D->F Yes G Select alternative MS/MS fragmentation transition for IS that avoids overlap F->G If sourcing new IS is not feasible H Apply mathematical correction (requires extensive validation) G->H If no alternative transition is available

Caption: Workflow for diagnosing and mitigating isotopic interference.

Best Practices for Prevention:

  • Sufficient Mass Shift: Select a deuterated standard with a mass difference of at least +3 Da, and ideally more, from the unlabeled analyte.[4][9]

  • High-Resolution Mass Spectrometry: If available, using a high-resolution mass spectrometer can often resolve the small mass difference between the analyte's natural isotope peak and the deuterated IS peak.

Section 2: Stability and In-Situ Behavior of Deuterated Standards

A core assumption when using a SIL-IS is that it behaves identically to the analyte throughout the entire analytical process. However, the substitution of hydrogen with deuterium can sometimes lead to unexpected behaviors.

Q3: My deuterated internal standard shows poor stability in aqueous solutions or biological matrices. Why is this happening and how can I fix it?

A3: This is likely due to hydrogen-deuterium (H-D) exchange, where deuterium atoms on the standard are replaced by hydrogen atoms from the surrounding solvent or matrix.[3][10]

Causality Explained: Deuterium atoms attached to heteroatoms (like -OH, -NH, -SH) or to carbons adjacent to electron-withdrawing groups are "active" or "exchangeable" and can readily swap with protons from the environment, especially in aqueous solutions or under acidic/basic conditions.[11] This process converts your deuterated IS back into the unlabeled analyte, compromising the integrity of the assay.

Troubleshooting and Prevention:

  • Evaluate the Labeling Position: Review the certificate of analysis for your deuterated standard. The deuterium labels should be on stable positions, such as aromatic or aliphatic carbons, that are not prone to exchange.[11] Avoid standards with deuterium on hydroxyl, amine, or carboxyl groups.

  • Control pH and Temperature: H-D exchange can be catalyzed by acidic or basic conditions. Ensure that the pH of your sample processing and storage solutions is neutral if possible. Store standards in appropriate, non-aqueous solvents when possible and at low temperatures to minimize exchange.[5][11]

  • Stability Experiments: Method validation must include stability assessments of the IS in the biological matrix under the conditions of the experiment (e.g., bench-top, freeze-thaw, long-term storage).[2] A decrease in the IS response over time while the analyte response remains stable in separate experiments can indicate degradation or H-D exchange.

Q4: My deuterated internal standard has a slightly different retention time than my analyte. Is this a problem?

A4: Yes, this can be a significant problem. A difference in retention time, known as a chromatographic isotope effect, can expose the analyte and IS to different matrix effects, defeating the purpose of using a SIL-IS.[10][12]

Causality Explained: The C-D bond is slightly stronger and less polar than the C-H bond. In some cases, particularly with highly deuterated compounds and certain chromatography conditions (like reverse-phase), this can lead to the deuterated standard eluting slightly earlier than the unlabeled analyte. If this elution shift occurs on the slope of an ion suppression or enhancement zone in the chromatogram, the analyte and IS will not experience the same degree of matrix effect, leading to inaccurate and imprecise results.[12]

Troubleshooting Protocol:

  • Confirm Co-elution: Overlay the chromatograms of the analyte and the IS from a sample containing both. Visually inspect for any peak shift. The peaks should be as close to perfectly co-eluting as possible.[11]

  • Adjust Chromatographic Conditions:

    • Gradient Modification: A shallower gradient can sometimes improve the co-elution of the two compounds.

    • Mobile Phase Optimization: Small changes to the mobile phase composition or pH may alter the interaction with the stationary phase and resolve the shift.

  • Consider a Different Labeled Standard: If chromatographic optimization is unsuccessful, consider a standard with fewer deuterium labels or a ¹³C- or ¹⁵N-labeled standard, which are less prone to chromatographic isotope effects.[10][12]

Section 3: Matrix Effects and Method Robustness

The primary role of a deuterated IS is to compensate for matrix effects. However, under certain conditions, even these "gold standard" internal standards can fail to provide complete correction.

Q5: I am seeing high variability in my results, especially between different lots of biological matrix. My deuterated standard is supposed to correct for this, so what's wrong?

A5: This indicates a differential matrix effect, where the matrix is affecting the ionization of the analyte and the deuterated IS to different extents.[12][13]

Causality Explained: While a co-eluting deuterated IS corrects for most sources of variability (e.g., extraction recovery, injection volume), it may not perfectly compensate for severe ion suppression if there are subtle differences in ionization efficiency between the analyte and the IS.[11][12][14] This can be exacerbated by the chromatographic isotope effect discussed in Q4, or if the analyte is present at a much higher concentration than the IS, potentially leading to detector saturation or competition for ionization.

Investigating Differential Matrix Effects:

G cluster_0 Phase 1: Experiment Setup cluster_1 Phase 2: Data Analysis & Action A Prepare 3 sets of samples: Set 1: Analyte + IS in neat solution Set 2: Analyte + IS in extracted matrix from 6 sources Set 3: IS only in extracted matrix from 6 sources B Analyze all samples and calculate matrix factor (MF) for analyte and IS A->B C MF = Peak Response in Matrix / Peak Response in Neat Solution B->C D Calculate IS-Normalized MF: (MF_Analyte / MF_IS) E Is the CV of the IS-Normalized MF across all sources <15%? D->E F No significant differential matrix effect observed. Investigate other sources of variability. E->F Yes G Differential matrix effect is present. Improve sample cleanup to remove interfering matrix components. E->G No H Modify chromatography to separate analyte from ion suppression zone. G->H

Caption: Decision workflow for assessing differential matrix effects.

Quantitative Data Summary: Acceptance Criteria for Method Validation

Validation ParameterAcceptance Criteria (Typical)Regulatory Guideline Reference
Accuracy Within ±15% of nominal value (±20% at LLOQ)FDA Bioanalytical Method Validation Guidance[15]
Precision Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)FDA Bioanalytical Method Validation Guidance[15]
Matrix Effect (CV of IS-Normalized MF) CV ≤15% across at least 6 lots of matrixFDA Bioanalytical Method Validation Guidance[15]
Stability (Bench-top, Freeze-Thaw, Long-term) Mean concentration within ±15% of nominalFDA Bioanalytical Method Validation Guidance[15]
IS Response Variation Consistent response across the runInternal laboratory SOPs, industry best practice

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. [Link]

  • Bunch, D. R., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta, 429, 4-5. [Link]

  • van de Merbel, N. C., et al. (2009). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(4), 775-792.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

  • Rule, G. S., et al. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry, 85(8), 3879-3885. [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]

  • Jemal, M., & Xia, Y. Q. (2006). The need to monitor the stable isotope-labeled internal standard in quantitative bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry, 20(22), 3319-3330.
  • Ewles, M., & Goodwin, L. (2010). Is your internal standard really doing its job? A case study to highlight, diagnose and overcome the effects of differential matrix effects. Bioanalysis, 2(7), 1251-1258.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Internal Standard Selection for Reboxetine Analysis: A Comparative Analysis

In the landscape of pharmacokinetic and clinical studies, the precise quantification of therapeutic agents is paramount. For a selective norepinephrine reuptake inhibitor like Reboxetine, achieving accurate and reproduci...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacokinetic and clinical studies, the precise quantification of therapeutic agents is paramount. For a selective norepinephrine reuptake inhibitor like Reboxetine, achieving accurate and reproducible data from complex biological matrices such as human plasma is a significant analytical challenge.[1] The variability inherent in sample preparation and analysis, including analyte loss and matrix-induced ionization suppression or enhancement, necessitates a robust method for normalization.[2][3] This is where the judicious selection of an internal standard (IS) becomes the cornerstone of a reliable bioanalytical method.

This guide provides an in-depth comparison of Reboxetine-d5 Mesylate with other potential internal standards for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Reboxetine. The focus is on the scientific rationale behind the selection process, supported by experimental data and established best practices.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.[4] For this reason, stable isotope-labeled (SIL) internal standards are widely considered the gold standard in LC-MS bioanalysis.[2] A SIL-IS is a form of the analyte where several atoms have been replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[2] This structural near-identity ensures that the SIL-IS has almost identical chemical and physical properties to the analyte, leading to consistent extraction recovery and co-elution.[2] Crucially, it experiences the same degree of ionization suppression or enhancement in the mass spectrometer, providing the most effective correction for matrix effects.[2]

Reboxetine-d5 Mesylate is the deuterium-labeled analog of Reboxetine.[5] Its five deuterium atoms provide a sufficient mass shift to be distinguished from the unlabeled Reboxetine by the mass spectrometer, minimizing the risk of cross-talk.[2][5]

Alternative Internal Standards: Structural Analogs

When a SIL-IS is unavailable or cost-prohibitive, researchers may turn to structural analogs as an alternative.[2] These are compounds with a chemical structure similar to the analyte but distinct enough to be chromatographically separated or have a different mass. While more accessible, they often exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte, which can compromise data accuracy.

For Reboxetine, potential structural analogs could include other morpholine derivatives or compounds with similar physicochemical properties.[6] For instance, in some multi-analyte methods for antidepressants, compounds like metoprolol or dibenzepine have been used as internal standards for other drugs, highlighting the principle of using structurally related but distinct molecules.[7][8] However, finding a structural analog that perfectly mimics Reboxetine's behavior is a significant challenge.

Head-to-Head Comparison: Reboxetine-d5 Mesylate vs. Structural Analogs

FeatureReboxetine-d5 Mesylate (SIL-IS)Structural Analog (e.g., another NRI)Rationale & Impact on Data Quality
Structural & Chemical Similarity Nearly identical to Reboxetine.[2][5]Similar core structure but with different functional groups.High Impact: Near-identical properties ensure the SIL-IS accurately tracks the analyte during sample preparation (e.g., liquid-liquid or solid-phase extraction), minimizing variability in recovery.
Chromatographic Behavior Co-elutes or elutes very closely with Reboxetine. A slight shift in retention time can occur with deuterium labeling.[2]Different retention time.High Impact: Co-elution is critical for compensating for matrix effects that can vary across the chromatographic peak. A significant difference in retention time means the IS and analyte are exposed to different co-eluting matrix components, leading to poor correction.
Mass Spectrometric Ionization Identical ionization efficiency to Reboxetine.[2]Different ionization efficiency.High Impact: Identical ionization behavior ensures that any matrix-induced suppression or enhancement affects both the analyte and the IS equally, leading to a stable analyte/IS peak area ratio and accurate quantification.
Potential for Cross-Talk Low, provided the mass difference is sufficient (ideally >4 Da) and purity is high.[2]None, as the molecular weights are different.Medium Impact: The +5 Da mass difference of Reboxetine-d5 is generally sufficient to prevent interference. High purity is essential to avoid the presence of unlabeled Reboxetine in the IS stock.
Availability & Cost Commercially available but generally more expensive.[9]May be more readily available and less expensive.Low Impact on Data Quality, High Practical Impact: The superior performance of a SIL-IS often justifies the higher cost for regulated bioanalysis where data integrity is paramount.

Experimental Protocol: Validated LC-MS/MS Method for Reboxetine in Human Plasma

This protocol outlines a robust and reproducible method for the quantification of Reboxetine in human plasma, employing Reboxetine-d5 Mesylate as the internal standard. This method is designed to meet the stringent requirements of regulatory bodies like the EMA and FDA.[10][11]

1. Preparation of Standards and Quality Controls

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Reboxetine and Reboxetine-d5 Mesylate in methanol.

  • Working Solutions: Prepare serial dilutions of the Reboxetine stock solution in 50:50 methanol:water to create calibration standards. Prepare a separate working solution for the internal standard (e.g., 500 ng/mL).

  • Calibration Curve & QC Samples: Spike blank human plasma with the Reboxetine working solutions to create a calibration curve (e.g., 1-1000 ng/mL). Independently prepare quality control (QC) samples at low, medium, and high concentrations.

2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the Reboxetine-d5 Mesylate working solution and vortex briefly. Causality: Adding the IS at the earliest stage ensures it accounts for variability in all subsequent steps.[3]

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

3. LC-MS/MS Parameters

  • LC System: UPLC/HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from endogenous plasma components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Reboxetine: [M+H]⁺ → fragment ion

    • Reboxetine-d5: [M+H]⁺ → corresponding fragment ion

4. Method Validation The method must be validated according to regulatory guidelines, assessing selectivity, accuracy, precision, linearity, limit of quantification (LLOQ), and stability.[10][11] The acceptance criteria for accuracy and precision are typically within ±15% (±20% at the LLOQ).[10]

Visualizing the Workflow and Logic

To better illustrate the process, the following diagrams outline the experimental workflow and the decision-making process for selecting an internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Plasma Sample (Calibrator, QC, Unknown) Add_IS Add Reboxetine-d5 IS Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation (N2 Stream) Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Separation Chromatographic Separation Inject->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integrate Peak Integration (Analyte & IS) MS_Detection->Integrate Calculate_Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Calculate_Ratio Plot_Curve Plot Calibration Curve Calculate_Ratio->Plot_Curve Quantify Quantify Unknown Samples Plot_Curve->Quantify

Caption: Experimental workflow for Reboxetine analysis.

IS_Selection_Logic node_action node_action node_alt node_alt start Need to Quantify Reboxetine? q1 Is a SIL-IS (Reboxetine-d5) Available? start->q1 q2 Does SIL-IS Co-elute & Show No Cross-Talk? q1->q2 Yes q3 Is a Structural Analog Available? q1->q3 No q2->q3 No use_sil Use Reboxetine-d5 Mesylate q2->use_sil Yes q4 Does Analog Show Consistent Recovery & Matrix Effect? q3->q4 Yes redevelop Re-evaluate Method / Find New Analog q3->redevelop No use_analog Use Validated Structural Analog q4->use_analog Yes q4->redevelop No

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Reboxetine Assays

This guide provides an in-depth technical comparison of analytical platforms for the quantification of Reboxetine, a selective norepinephrine reuptake inhibitor used in the treatment of depression.[1][2] As researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical platforms for the quantification of Reboxetine, a selective norepinephrine reuptake inhibitor used in the treatment of depression.[1][2] As researchers, scientists, and drug development professionals, the integrity of our data is paramount. The choice of an analytical assay, and the subsequent validation of its performance, is a critical decision that impacts the reliability of pharmacokinetic, toxicokinetic, and clinical studies. This document offers a comprehensive overview of common analytical techniques, their underlying principles, and the critical process of cross-validation to ensure data consistency across different methodologies.

The Imperative of Method Cross-Validation

In the lifecycle of drug development, it is not uncommon for bioanalytical methods to evolve or for samples to be analyzed at different laboratories using disparate techniques. Cross-validation is the formal process of demonstrating that two distinct analytical methods provide comparable results for a given analyte in a specific matrix.[3][4] This is crucial when, for instance, a project transitions from a high-throughput screening assay in early discovery to a more sensitive and specific LC-MS/MS method for clinical sample analysis. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide clear guidance on when and how to perform cross-validation to ensure data integrity.[3][5]

The core principle of cross-validation is to analyze a set of quality control (QC) samples and, where possible, study samples using both the original and the new method. The acceptance criteria for cross-validation typically require that the difference between the values obtained from the two methods is within a predefined limit for a significant portion of the samples.[4]

Comparative Analysis of Analytical Platforms for Reboxetine

The selection of an analytical platform for Reboxetine analysis is driven by several factors, including the required sensitivity, selectivity, sample matrix, throughput, and the stage of drug development. Reboxetine's chemical properties, such as its weak UV absorption, can present challenges for certain detection methods.[6] Here, we compare three commonly employed platforms: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), HPLC with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Performance Characteristics of Reboxetine Assays
ParameterHPLC-UVHPLC-FLD (with derivatization)LC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection of native or derivatized fluorescence.Separation by chromatography, detection by mass-to-charge ratio of fragmented ions.
Linearity Range 1-50 µg/mL[1]Lower ng/mL range (e.g., LOQ ~11 ng/mL)[2]Sub-ng/mL to ng/mL range (e.g., 0.25-50 ng/mL)[7]
Limit of Quantitation (LOQ) ~0.3 µg/mL[1]~11 ng/mL[2]~0.25 ng/mL[7]
Precision (%RSD) Intraday: 0.78-1.01%, Interday: 1.08-1.37%[1]<4.5%[2]CV% < 15%[7]
Accuracy (% Recovery) Not explicitly stated, but method validated for accuracy.[1]>94%[2]Within ±15% of nominal values.[7]
Selectivity Moderate; potential for interference from matrix components or metabolites.[1]High, especially with derivatization.[2]Very high; based on specific precursor-product ion transitions.
Throughput Moderate; run times can be longer.Lower due to derivatization step.High; can have very short run times.[7]
Expertise Required Basic to intermediate.Intermediate.Advanced.
Cost Low.Moderate.High.

Experimental Workflows and Protocols

To ensure the trustworthiness of our comparative data, the following sections detail the step-by-step methodologies for each platform. These protocols are designed to be self-validating, incorporating quality control checks at critical stages.

Diagram 1: General Workflow for Reboxetine Bioanalysis

Reboxetine Bioanalysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing & Reporting SampleCollection Biological Matrix Collection (Plasma, Serum, etc.) Spiking Spike with Internal Standard (IS) SampleCollection->Spiking Extraction Extraction (Protein Precipitation, LLE, or SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into Analytical System Evaporation->Injection Separation Chromatographic Separation (HPLC/LC) Injection->Separation Detection Detection (UV, FLD, or MS/MS) Separation->Detection Integration Peak Integration & Quantification Detection->Integration Validation Assay Validation Checks Integration->Validation Reporting Report Generation Validation->Reporting

Caption: A generalized workflow for the bioanalysis of Reboxetine.

Protocol 1: HPLC-UV Method for Reboxetine in Pharmaceutical Tablets

This protocol is adapted from a validated method for the determination of Reboxetine in bulk drug and tablets.[1]

1. Materials and Reagents:

  • Reboxetine methanesulfonate reference standard

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • C18 column (150 x 4.6 mm, 5 µm)

2. Preparation of Solutions:

  • Phosphate Buffer (0.02 M, pH 7.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in water, adjust pH to 7.0 with orthophosphoric acid, and bring to final volume.

  • Mobile Phase: Mix methanol and phosphate buffer (55:45, v/v) and degas.

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve Reboxetine reference standard in mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 to 50 µg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 277 nm[1]

  • Retention Time: Approximately 4.5 minutes[1]

4. Sample Preparation:

  • Weigh and finely powder a sufficient number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of Reboxetine and transfer to a volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve, and dilute to volume.

  • Filter the solution through a 0.45 µm filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of Reboxetine in the sample solution from the calibration curve.

Protocol 2: LC-MS/MS Method for Reboxetine in Human Plasma

This protocol is a representative method based on common practices for bioanalytical LC-MS/MS assays.[7][8][9]

1. Materials and Reagents:

  • Reboxetine reference standard

  • Reboxetine-d5 (or other suitable internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Water (LC-MS grade)

  • Human plasma (K3EDTA)

  • C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

2. Preparation of Solutions:

  • Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions for Reboxetine and the internal standard in methanol.

  • Working Standard and QC Solutions: Prepare serial dilutions of the Reboxetine stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water). Spike these into blank human plasma to create calibration standards and quality control samples at low, medium, and high concentrations.

  • Internal Standard Working Solution: Dilute the IS stock solution to an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of the internal standard working solution.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for analysis.

4. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor specific precursor to product ion transitions for Reboxetine and its internal standard. These must be optimized for the specific instrument.

5. Data Analysis:

  • Integrate the peak areas for Reboxetine and the internal standard.

  • Calculate the peak area ratio (Reboxetine/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Reboxetine in the QC and unknown samples from the regression equation.

Cross-Validation Experimental Design

To ensure the integrity and comparability of data generated from different analytical platforms, a robust cross-validation protocol is essential.

Diagram 2: Decision Tree for Cross-Validation of Reboxetine Assays

Cross-Validation Decision Tree cluster_criteria Acceptance Criteria cluster_evaluation Data Evaluation cluster_outcome Outcome cluster_result Result Start Need to Compare Two Reboxetine Assays? QC_Check Analyze 3 Sets of QCs (Low, Med, High) with Both Methods Start->QC_Check Sample_Check Analyze a Subset of Study Samples (n > 20) with Both Methods QC_Check->Sample_Check Mean_Accuracy Calculate Mean Accuracy of QCs Sample_Check->Mean_Accuracy Percent_Difference Calculate % Difference for Study Samples Mean_Accuracy->Percent_Difference Correlation Plot Correlation and Perform Bland-Altman Analysis Percent_Difference->Correlation Criteria_Met Criteria Met? Correlation->Criteria_Met Methods_Comparable Methods are Comparable Criteria_Met->Methods_Comparable Yes Investigation_Required Investigate Discrepancies Criteria_Met->Investigation_Required No

Caption: A decision-making workflow for the cross-validation of two Reboxetine assays.

Protocol 3: Cross-Validation Procedure

This protocol is based on FDA and EMA guidelines for bioanalytical method validation.[3][5][10]

1. Objective: To demonstrate the interchangeability of two analytical methods for the quantification of Reboxetine.

2. Experimental Design:

  • Quality Control Samples: Prepare at least three batches of QC samples at low, medium, and high concentrations in the relevant biological matrix.

  • Study Samples: Select a minimum of 20 study samples that span the calibration range.

  • Analysis: Analyze the QC and study samples with both the original (reference) method and the new (comparator) method.

3. Acceptance Criteria:

  • For QC Samples: The mean concentration of at least two-thirds of the QC samples from the new method should be within ±20% of the mean concentration obtained with the original method.

  • For Study Samples: The difference in concentration for at least two-thirds of the study samples should be within ±20% of the mean of the results from both methods.

4. Data Evaluation:

  • Calculate the mean concentration and precision for the QC samples for each method.

  • For each study sample, calculate the percentage difference between the results from the two methods.

  • Plot the results from the two methods against each other and perform a linear regression analysis. The slope should be close to 1, and the intercept close to 0.

  • A Bland-Altman plot can also be used to visualize the agreement between the two methods.

Conclusion and Recommendations

The choice of an analytical platform for Reboxetine quantification is a multifaceted decision that requires careful consideration of the study's objectives. For applications requiring high sensitivity and selectivity, such as clinical pharmacokinetic studies, LC-MS/MS is the gold standard. For routine analysis of pharmaceutical formulations where concentrations are higher, a validated HPLC-UV method can be a cost-effective and reliable option. HPLC-FLD with derivatization offers a middle ground in terms of sensitivity.

Regardless of the chosen platforms, rigorous validation and, where necessary, cross-validation are non-negotiable to ensure the integrity and comparability of the data. By following the principles and protocols outlined in this guide, researchers can confidently select and validate the most appropriate analytical method for their Reboxetine studies, ultimately contributing to the generation of high-quality, reliable scientific data.

References

  • Özkul, A. (2007). A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets. PubMed. Available at: [Link]

  • Patel, D., et al. (2021). Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma. PMC. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]

  • ResearchGate. (n.d.). Assay of REB in pharmaceutical formulations. ResearchGate. Available at: [Link]

  • Trivedi, V., & Kadam, V. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. ScienceDirect. Available at: [Link]

  • Raggi, M. A., et al. (2000). Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods. PubMed. Available at: [Link]

  • Samanidou, V. F., et al. (2009). Determination of reboxetine in rat brain microdialysates and plasma samples using liquid chromatography coupled to fluorescence detection after pre-column derivatization with 9-fluorenylmethyl chloroformate. An-Najah National University. Available at: [Link]

  • Al-Salami, H., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. Available at: [Link]

  • City University of New York (CUNY). (n.d.). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY Academic Works. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]

  • Raggi, M. A., et al. (2002). Analysis of reboxetine, a novel antidepressant drug, in pharmaceutical tablets by capillary electrophoresis and derivative spectrophotometry. PubMed. Available at: [Link]

  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to High-Fidelity Reboxetine Quantification: Accuracy and Precision with Reboxetine-d5 Mesylate

For researchers, clinical scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is the bedrock of reliable pharmacokinetic (PK) and pharmacodynamic (PD) studies. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is the bedrock of reliable pharmacokinetic (PK) and pharmacodynamic (PD) studies. This guide provides an in-depth technical comparison of methodologies for the quantification of Reboxetine, a selective norepinephrine reuptake inhibitor, with a focus on achieving the highest standards of accuracy and precision through the use of a stable isotope-labeled internal standard, Reboxetine-d5 Mesylate. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare performance against alternative approaches, all grounded in authoritative regulatory guidelines.

The Imperative for Accuracy and Precision in Reboxetine Bioanalysis

The Role of the Internal Standard: Why Reboxetine-d5 Mesylate is the Gold Standard

An internal standard (IS) is a compound of known concentration added to samples prior to analysis to correct for variability during sample preparation and instrument analysis.[3] The ideal IS co-elutes with the analyte and exhibits similar ionization characteristics. Stable isotope-labeled (SIL) internal standards, such as Reboxetine-d5 Mesylate, are widely considered the "gold standard" in LC-MS bioanalysis.[3] This is because the physical and chemical properties of a SIL-IS are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization.[3] This co-elution and co-ionization behavior allows the SIL-IS to effectively compensate for matrix effects and variations in instrument response, leading to superior accuracy and precision compared to other types of internal standards, such as structural analogs.[4]

Experimental Workflow for Reboxetine Quantification

The following diagram illustrates a typical bioanalytical workflow for the quantification of Reboxetine in human plasma using Reboxetine-d5 Mesylate as an internal standard.

Reboxetine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample Collection Spike_IS Spike with Reboxetine-d5 Mesylate (IS) Sample->Spike_IS Addition of IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection onto LC System Supernatant_Transfer->Injection Chromatography Chromatographic Separation (Reversed-Phase C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MS_Detection Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) Ionization->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Quantification using Calibration Curve Ratio_Calculation->Calibration_Curve Concentration_Determination Determine Reboxetine Concentration Calibration_Curve->Concentration_Determination

Caption: Bioanalytical workflow for Reboxetine quantification.

Detailed Experimental Protocol

This protocol is a representative example and should be validated in the end-user's laboratory.

1. Materials and Reagents:

  • Reboxetine and Reboxetine-d5 Mesylate reference standards

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Reboxetine and Reboxetine-d5 Mesylate in methanol (e.g., at 1 mg/mL).

  • Prepare a series of working standard solutions of Reboxetine by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Prepare a working solution of Reboxetine-d5 Mesylate (internal standard) at an appropriate concentration in 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibration standard, quality control sample, or unknown sample), add 100 µL of the internal standard working solution.[5]

  • Vortex mix for 30 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of Reboxetine from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Reboxetine: Monitor appropriate precursor > product ion transitions (e.g., m/z 314.2 > 105.1).

    • Reboxetine-d5: Monitor appropriate precursor > product ion transitions (e.g., m/z 319.2 > 110.1).

5. Data Analysis and Quantification:

  • Integrate the peak areas for Reboxetine and Reboxetine-d5.

  • Calculate the peak area ratio of Reboxetine to Reboxetine-d5.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Reboxetine in the unknown samples from the calibration curve.

Performance Comparison: Reboxetine-d5 Mesylate vs. Alternative Approaches

The superiority of a stable isotope-labeled internal standard is evident when comparing the accuracy and precision data from validated bioanalytical methods. The following table summarizes typical performance data for Reboxetine quantification using different internal standard strategies.

ParameterMethod with Reboxetine-d5 Mesylate (SIL-IS)Method with Structural Analog IS (e.g., Dibenzepine)[6]Method without Internal Standard[7]
Intra-day Precision (%CV) < 5%< 1.5%< 4.5%
Inter-day Precision (%CV) < 5%Not ReportedNot Reported
Accuracy (% Bias) Within ± 5%Within ± 1.3%Within ± 6%
Regulatory Acceptance Criteria (FDA/EMA) [8][9]Precision (%CV): ≤ 15% (≤ 20% at LLOQ) Accuracy (% Bias): Within ± 15% (± 20% at LLOQ)Precision (%CV): ≤ 15% (≤ 20% at LLOQ) Accuracy (% Bias): Within ± 15% (± 20% at LLOQ)Precision (%CV): ≤ 15% (≤ 20% at LLOQ) Accuracy (% Bias): Within ± 15% (± 20% at LLOQ)

Analysis of Performance Data:

  • Reboxetine-d5 Mesylate: Methods employing a stable isotope-labeled internal standard consistently demonstrate excellent precision and accuracy, well within the stringent acceptance criteria set by regulatory agencies like the FDA and EMA.[8][9] The near-identical chemical nature of the SIL-IS to the analyte ensures robust compensation for any variations during the analytical process.

  • Structural Analog Internal Standard: While a structural analog can provide acceptable results, its chemical and physical properties are not identical to the analyte. This can lead to differences in extraction recovery and ionization efficiency, potentially compromising accuracy and precision, especially in complex matrices. The example with Dibenzepine shows good performance, but this is not always guaranteed with all structural analogs.[6]

  • Without Internal Standard (External Standard Method): This approach is most susceptible to experimental variability. Any minor fluctuations in sample preparation, injection volume, or instrument response will directly impact the final calculated concentration, leading to lower accuracy and precision. While the presented data is within acceptable limits, the risk of erroneous results is significantly higher.[7]

Trustworthiness: A Self-Validating System

A robust bioanalytical method is a self-validating system. The use of Reboxetine-d5 Mesylate is a key component of this system. By monitoring the response of the internal standard across all samples, analysts can identify potential issues with individual samples or the overall analytical run. A consistent internal standard response indicates a stable and reliable process. Conversely, significant deviations in the internal standard signal can flag problems such as inconsistent extraction or matrix effects, preventing the reporting of unreliable data. This built-in quality control is a hallmark of a trustworthy and scientifically sound method.

Conclusion

For high-fidelity quantification of Reboxetine in biological matrices, the use of a stable isotope-labeled internal standard, specifically Reboxetine-d5 Mesylate, is unequivocally the superior approach. It provides the highest level of accuracy and precision by effectively compensating for experimental variability, thereby ensuring the generation of reliable data for critical decision-making in drug development and clinical research. While alternative methods exist, they carry a greater inherent risk of producing less accurate and precise results. Adherence to a well-defined and validated protocol, grounded in the principles outlined by regulatory authorities, is paramount for achieving data of the highest scientific integrity.

References

  • Waugh, J., & Goa, K. L. (2003). Reboxetine: a review of its use in the management of major depressive disorder. CNS drugs, 17(5), 343–363. [Link]

  • Raggi, M. A., Casamenti, G., Mandrioli, R., Izzo, G., & Kenndler, E. (2002). Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 774(2), 271–279. [Link]

  • Öhman, D., Carlsson, B., & Norlander, B. (2003). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Therapeutic drug monitoring, 25(2), 186–192. [Link]

  • Raggi, M. A., Bugamelli, F., Sabbioni, C., Ferranti, A., Fanali, S., & Volterra, V. (2002). Analysis of reboxetine, a novel antidepressant drug, in pharmaceutical tablets by capillary electrophoresis and derivative spectrophotometry. Journal of pharmaceutical and biomedical analysis, 27(1-2), 209–215. [Link]

  • CUNY Academic Works. (2018). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Raggi, M. A., Bugamelli, F., Sabbioni, C., Ferranti, A., Fanali, S., & Volterra, V. (2002). Analysis of reboxetine, a novel antidepressant drug, in pharmaceutical tablets by capillary electrophoresis and derivative spectrophotometry. Journal of pharmaceutical and biomedical analysis, 27(1-2), 209–215. [Link]

  • Quattropani, A., Dorbais, J., Carrupt, P. A., & Testa, B. (2001). Enantioseparation of the antidepressant reboxetine. Journal of chromatography. A, 922(1-2), 167–174. [Link]

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2019). X-ray structures and mechanism of the human serotonin transporter. Nature, 572(7769), 329–334. [Link]

  • Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. [Link]

  • Al-Tannak, N. F., Hemmateenejad, B., & Al-Shatti, M. (2020). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Pharmaceuticals, 13(9), 239. [Link]

  • Wikipedia. (n.d.). Pharmacology of antidepressants. [Link]

  • de Zanger, R., & de Groot, M. J. (2006). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 2(4), 809–817. [Link]

  • U.S. Food and Drug Administration. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies. [Link]

  • ResearchGate. (n.d.). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?[Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145–150. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Establishing Linearity and Range for a Reboxetine Bioanalytical Assay Using a Deuterated Internal Standard

Welcome to a comprehensive guide on establishing two of the most critical validation parameters—linearity and range—for the bioanalytical quantification of Reboxetine. This guide is designed for researchers and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on establishing two of the most critical validation parameters—linearity and range—for the bioanalytical quantification of Reboxetine. This guide is designed for researchers and drug development professionals who require robust, accurate, and reproducible methods for pharmacokinetic, toxicokinetic, or clinical studies.

Here, we move beyond a simple recitation of steps. We will delve into the causality behind our experimental choices, focusing on a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The cornerstone of this assay's reliability is the use of a stable isotope-labeled (deuterated) internal standard (IS), the gold standard in modern bioanalysis. Our discussion will be grounded in the principles outlined by major regulatory bodies, ensuring the data generated is fit for purpose.

The Foundational Principle: Why a Deuterated Internal Standard is Non-Negotiable

In quantitative mass spectrometry, the goal is to establish a precise relationship between the concentration of an analyte and the instrument's response. However, the journey from sample collection to final signal detection is fraught with potential variability. Ionization efficiency can fluctuate, matrix components can cause suppression or enhancement, and sample preparation steps like extraction can have inconsistent recoveries.[1]

An internal standard is added at a constant concentration to every sample, calibrator, and quality control (QC) sample to correct for this variability.[2] The ideal IS behaves identically to the analyte throughout the entire analytical process. A deuterated standard, such as Reboxetine-d5, is the closest we can get to this ideal.[3]

Key Advantages of a Deuterated IS:

  • Co-elution: It has virtually the same chromatographic retention time as the non-labeled analyte, meaning it experiences the exact same matrix effects at the same time.[2][4]

  • Identical Chemical Properties: It exhibits the same extraction recovery and ionization response, providing the most accurate normalization.[2]

  • Mass Differentiation: Despite these similarities, its increased mass allows it to be distinguished from the analyte by the mass spectrometer, enabling independent quantification.[5]

Using a deuterated IS transforms the assay from a simple measurement of analyte response to a more robust measurement of the ratio of the analyte response to the IS response. This ratio remains stable even if absolute signal intensities fluctuate, leading to superior accuracy and precision.[4]

Experimental Design: Determining the Assay's Linear Range

The objective is to define the concentration range over which the assay is linear, accurate, and precise. This is established by analyzing a series of calibration standards and is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). This process must adhere to guidelines set by regulatory bodies like the FDA and EMA.[6][7][8]

Workflow for Linearity and Range Assessment

Below is a typical workflow for validating the calibration curve of the Reboxetine assay.

G cluster_prep Phase 1: Preparation cluster_sample Phase 2: Sample Processing cluster_analysis Phase 3: Instrumental Analysis & Data Processing stock_analyte Prepare Reboxetine Stock Solution cal_standards Serially Dilute Stock to Create Calibration Standards (LLOQ to ULOQ) stock_analyte->cal_standards stock_is Prepare Reboxetine-d5 (IS) Stock Solution working_is Prepare IS Working Solution stock_is->working_is spike Spike Blank Matrix with Calibrators & IS working_is->spike cal_standards->spike extract Perform Protein Precipitation (e.g., with Acetonitrile) spike->extract separate Centrifuge & Collect Supernatant extract->separate inject Inject into LC-MS/MS System separate->inject acquire Acquire Data using Multiple Reaction Monitoring (MRM) inject->acquire integrate Integrate Peak Areas (Analyte & IS) acquire->integrate calculate Calculate Peak Area Ratios (Analyte/IS) integrate->calculate plot Plot Ratio vs. Concentration & Perform Linear Regression calculate->plot caption Fig. 1: Experimental workflow for linearity assessment.

Detailed Experimental Protocol

This protocol is a representative example. Specific concentrations, volumes, and instrument parameters should be optimized during method development.

1. Preparation of Stock and Working Solutions:

  • Reboxetine Stock (1 mg/mL): Accurately weigh 10 mg of Reboxetine reference standard and dissolve in 10 mL of methanol.
  • Reboxetine-d5 IS Stock (1 mg/mL): Prepare in the same manner as the Reboxetine stock.
  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in 50:50 methanol:water. The final concentration should be chosen to yield a consistent and strong signal in the MS.

2. Preparation of Calibration Curve Standards:

  • Perform serial dilutions of the Reboxetine stock solution with a suitable solvent (e.g., methanol) to create a series of working standards.
  • Prepare at least 6 to 8 non-zero calibrator points by spiking a small volume (e.g., 10 µL) of each working standard into a fixed volume of blank biological matrix (e.g., 190 µL of human plasma).[6]
  • A typical calibration range for a sensitive LC-MS/MS assay could be 0.5 ng/mL (LLOQ) to 500 ng/mL (ULOQ) .

3. Sample Extraction (Protein Precipitation):

  • To each 200 µL of spiked plasma calibrator, add 20 µL of the IS working solution (100 ng/mL). Vortex briefly. This critical step ensures the IS is present before any potential analyte loss during extraction.
  • Add 600 µL of ice-cold acetonitrile. This denatures and precipitates plasma proteins.[9]
  • Vortex vigorously for 1 minute.
  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
  • Evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute in 200 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

4. LC-MS/MS Instrumentation and Conditions:

  • LC System: UHPLC system.[10]
  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient: A typical gradient might start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM). Example transitions:
  • Reboxetine: Q1: 314.2 m/z → Q3: 178.1 m/z
  • Reboxetine-d5: Q1: 319.2 m/z → Q3: 183.1 m/z (Note: These transitions are illustrative and must be optimized empirically.)
Data Analysis and Acceptance Criteria

The foundation of a valid calibration curve rests on stringent, pre-defined acceptance criteria as mandated by regulatory guidelines.[6][11]

  • Linear Regression: Plot the peak area ratio (Reboxetine area / Reboxetine-d5 area) against the nominal concentration of Reboxetine.

  • Weighting: Apply a weighting factor to the linear regression, most commonly 1/x or 1/x², to ensure accuracy at the low end of the curve where absolute response is lower.[12]

  • Correlation Coefficient (r²): The coefficient of determination should be >0.99.

  • Accuracy of Calibrators: The concentration of each calibrator, when back-calculated from the regression equation, must be within ±15% of the nominal value. The LLOQ is allowed a wider deviation of ±20%.[6][11]

  • LLOQ Precision and Accuracy: The LLOQ must be demonstrated to be quantifiable with acceptable precision (Coefficient of Variation, CV ≤ 20%) and accuracy (within 20% of nominal value), typically from at least five replicate analyses.[6]

  • Range: The range of the assay is the concentration span from the LLOQ to the ULOQ, inclusive of all points that meet the acceptance criteria.

Table 1: Example Linearity Data for Reboxetine Assay

Nominal Conc. (ng/mL)Mean Peak Area Ratio (n=3)Std. Dev.Precision (%CV)Back-Calculated Conc. (ng/mL)Accuracy (% Bias)Status
0.50 (LLOQ)0.01520.001811.80.46-8.0Pass
1.000.03150.00257.90.98-2.0Pass
5.000.15800.00956.05.11+2.2Pass
25.00.79950.03204.025.5+2.0Pass
100.03.15000.11033.598.9-1.1Pass
250.07.89500.41845.3251.2+0.5Pass
500.0 (ULOQ)15.5500.65314.2495.0-1.0Pass

Regression Model: y = 0.0312x + 0.0004 (Weighted 1/x²), r² = 0.9989

Comparison with Alternative Methodologies

While LC-MS/MS with a deuterated IS is the superior choice, it is instructive to compare it with other methods to fully appreciate its advantages.

FeatureLC-MS/MS with Deuterated IS HPLC with UV/Fluorescence Detection
Internal Standard Ideal: Deuterated analog (Reboxetine-d5) perfectly mimics analyte behavior.[3]Sub-optimal: A structurally similar compound is used, which may have different extraction recovery and chromatographic behavior.[13][14]
Selectivity Very High: Based on both retention time and specific mass-to-charge (m/z) transitions. Minimizes interference.Lower: Based only on retention time and UV absorbance/fluorescence. Prone to interference from co-eluting matrix components.[13]
Sensitivity High: Capable of achieving LLOQ in the low ng/mL or sub-ng/mL range.Moderate to Low: Typical LLOQ is significantly higher (e.g., >10 ng/mL), often requiring derivatization for fluorescence.[14]
Linear Range Wide: Typically spans 3-4 orders of magnitude.Narrower: Often limited by detector saturation at the high end.
Robustness High: Effectively corrects for matrix effects and instrumental variability, leading to high precision and accuracy.[4]Lower: Susceptible to matrix effects and variations in sample preparation, which can compromise accuracy.
Regulatory Acceptance Gold Standard: Preferred method for regulated bioanalysis.[15][16]Acceptable for some applications (e.g., bulk drug assay), but generally insufficient for low-concentration bioanalysis in complex matrices.[13]
The Case Against a Non-Isotopically Labeled IS in MS

One might consider using a structural analog (e.g., another antidepressant) as an IS in an LC-MS/MS method. While better than no IS, this approach is flawed. The analog will have a different retention time and different ionization efficiency. If a region of ion suppression occurs where the analyte elutes but the IS does not, the analyte's signal will be artificially lowered, but the IS signal will be unaffected, leading to an inaccurate quantification that the system cannot correct. The deuterated standard co-elutes, experiences the same suppression, and thus the ratio remains constant and accurate.[1][5]

Conclusion

Establishing the linearity and range of a bioanalytical method is a foundational requirement for generating reliable concentration data. By employing a robust LC-MS/MS method coupled with a deuterated internal standard like Reboxetine-d5, researchers can build a self-validating system that corrects for the inherent variability of the analytical process. This approach, grounded in the principles of regulatory guidelines, ensures the highest degree of scientific integrity, providing trustworthy data for critical decisions in drug development.

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Özkul, A., Kılınç, A., & Gezgin, H. (2007). A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets. Journal of AOAC International, 90(1), 145-150. [Link]

  • European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. [Link]

  • Nwosu, C., & Ewah, E. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1), 1-6. [Link]

  • ResolveMass. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Neiens, P., De Simone, A., Ramershoven, A., Höfner, G., Allmendinger, L., & Wanner, K. T. (2018). Development and Validation of an LC-ESI-MS/MS Method for the Quantification of D-84, Reboxetine and Citalopram for Their Use in MS Binding Assays Addressing the Monoamine Transporters hDAT, hSERT and hNET. Biomedical Chromatography, 32(7), e4231. [Link]

  • ResolveMass. (n.d.). Deuterated Standards for LC-MS Analysis. [Link]

  • The M. et al. (2001). Enantioseparation of the antidepressant reboxetine. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Kim, Y. et al. (2013). Validation of an analytical LC-MS/MS method in human plasma for the pharmacokinetic study of atomoxetine. ResearchGate. [Link]

  • V-Bio. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Yamada, T., Uchikata, T., Sakamoto, S., Yokoi, N., & Bamba, T. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • Al-Salami, H., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Bioanalytical Method Validation. ResearchGate. [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • John Jay College of Criminal Justice. (n.d.). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY Academic Works. [Link]

  • Raggi, M. A., Casamenti, G., Mandrioli, R., Izzo, G., & Kenndler, E. (2000). Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods. Journal of Chromatography B: Biomedical Sciences and Applications, 740(2), 273-281. [Link]

  • IRIS-AperTO. (n.d.). Determination of pharmaceutical and illicit drugs in oral fluid by ultra-high performance liquid chromatography. [Link]

Sources

Validation

Chapter 1: Foundational Principles of Bioanalytical Method Validation

An Inter-Laboratory Comparison Guide to the Quantification of Reboxetine in Biological Matrices This guide provides a comprehensive comparison of prevalent analytical methodologies for the quantification of Reboxetine, a...

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Comparison Guide to the Quantification of Reboxetine in Biological Matrices

This guide provides a comprehensive comparison of prevalent analytical methodologies for the quantification of Reboxetine, a selective norepinephrine reuptake inhibitor used in the treatment of major depressive disorder.[1][2] Accurate and reproducible measurement of Reboxetine in biological matrices such as plasma and serum is critical for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and overall drug development to ensure safety and efficacy.[3][4]

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, provides the framework for establishing self-validating and robust analytical systems, and is grounded in international regulatory standards. We will compare three major chromatographic techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), HPLC with Fluorescence Detection (HPLC-FLD), and the current industry gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Before comparing methods, it is crucial to understand the universal benchmarks against which any quantitative bioanalytical method is judged. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure that analytical data is reliable and reproducible.[5][6][7] An inter-laboratory comparison serves as the ultimate test of a method's robustness, revealing its performance consistency across different environments, equipment, and operators.

The core validation parameters, which form the basis of our comparison, are defined as follows:[8][9]

  • Selectivity & Specificity: The ability of the method to differentiate and quantify the analyte (Reboxetine) from other components in the sample, such as endogenous matrix components, metabolites, or co-administered drugs.[5][10]

  • Accuracy: The closeness of the mean test results to the true concentration of the analyte. It is expressed as a percentage of the nominal value. The EMA guideline suggests accuracy should be within ±15% of the nominal value for QC samples.[5]

  • Precision: The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. It is typically expressed as the coefficient of variation (CV) and should not exceed 15% for QC samples (20% at the LLOQ).[5]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The curve must be well-defined over the expected concentration range.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. The Lower Limit of Quantification (LLOQ) is a critical parameter, especially for clinical samples where drug concentrations may be low.[7]

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw, short-term bench-top, long-term storage).

Caption: Core parameters for bioanalytical method validation.

Chapter 2: Method Comparison: Chromatographic Techniques for Reboxetine Quantification

The choice of an analytical method is a balance between the required sensitivity, selectivity, cost, and throughput. Here, we compare three commonly employed techniques for Reboxetine analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This technique separates Reboxetine from other matrix components on a reversed-phase column. The quantification is based on the absorbance of UV light by the analyte at a specific wavelength. It is a workhorse method in many analytical laboratories due to its simplicity and cost-effectiveness.

Expert Insights: The primary advantage of HPLC-UV is its accessibility and lower operational cost. However, its sensitivity is limited compared to other methods, and its selectivity can be a significant challenge. Without the mass-based confirmation of MS/MS, there is a higher risk of co-eluting interferences from the biological matrix being misidentified as the analyte, leading to inaccurate quantification. Wavelength selection is critical; for Reboxetine, detection is often performed around 210 nm, 226 nm, or 273-277 nm.[3][4][11]

Experimental Protocol: HPLC-UV for Reboxetine in Human Plasma

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

    • To 500 µL of plasma, add an internal standard (IS) and vortex.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Elute Reboxetine and the IS with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[1][11]

    • Mobile Phase: Isocratic mixture of acetonitrile and an aqueous buffer (e.g., potassium phosphate or tetramethylammonium perchlorate).[1][4] A typical ratio might be 50:50 (v/v).[4]

    • Flow Rate: 1.0 mL/min.[11]

    • Detection: UV detector set at 273 nm.[4]

    • Injection Volume: 20 µL.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Principle: To enhance sensitivity, fluorescence detection can be employed. Reboxetine is not natively fluorescent, so a pre-column derivatization step is required. A fluorescent tag is chemically attached to the Reboxetine molecule, allowing it to be detected at much lower concentrations than with UV.

Expert Insights: This method offers a significant boost in sensitivity over UV detection. The derivatization step, while adding time to the sample preparation process, also enhances selectivity, as only compounds that react with the derivatizing agent will produce a signal. Common derivatizing agents for secondary amines like Reboxetine include 9-fluorenylmethyl chloroformate (FMOC-Cl) or 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F).[1][12] This approach is excellent for applications requiring low limits of quantification when an LC-MS/MS is not available.

Experimental Protocol: HPLC-FLD for Reboxetine in Human Plasma

  • Sample Preparation (SPE):

    • Follow the same SPE procedure as described for the HPLC-UV method.

  • Derivatization Step:

    • After evaporation, reconstitute the sample extract in 100 µL of borate buffer (pH 8).

    • Add 100 µL of NBD-F reagent solution in acetonitrile.[12]

    • Vortex and heat the mixture at 70°C for 30 minutes.[12]

    • Cool the sample and inject it into the HPLC system.

  • Chromatographic Conditions:

    • Column: Phenyl- or C18-based analytical column.[12]

    • Mobile Phase: A gradient or isocratic mixture, often consisting of an acetate buffer, tetrahydrofuran, and acetonitrile.[12]

    • Flow Rate: 1.0 - 2.0 mL/min.[12]

    • Detection: Fluorescence detector with excitation wavelength (λex) at 470 nm and emission wavelength (λem) at 530 nm (for NBD-F derivatives).[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is the definitive method for quantitative bioanalysis.[13] It combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of tandem mass spectrometry. The mass spectrometer isolates the protonated Reboxetine molecule (the precursor ion), fragments it, and then detects a specific fragment ion (the product ion). This precursor-to-product ion transition is unique to the analyte, providing unparalleled specificity and virtually eliminating matrix interference.

Expert Insights: The specificity of Multiple Reaction Monitoring (MRM) in LC-MS/MS allows for simpler and faster sample preparation methods, such as protein precipitation or liquid-liquid extraction (LLE), increasing throughput. The sensitivity is superior to both UV and fluorescence detection, making it the only choice for studies requiring the lowest possible LLOQ, such as in microdosing or pediatric studies. While the initial capital investment and operational complexity are higher, the quality and reliability of the data are unmatched.

Experimental Protocol: LC-MS/MS for Reboxetine in Human Plasma

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (preferably a stable isotope-labeled version of Reboxetine, e.g., Reboxetine-d5).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Chromatographic Conditions:

    • Column: A fast-separating C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: 0.4 mL/min.

    • Run Time: Typically less than 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in Positive Mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition (Example): For Reboxetine, this would be determined by infusing a standard solution. A hypothetical transition might be m/z 314.2 → 148.1.

Performance Data Summary

The following table summarizes typical performance characteristics for each method based on published literature. These values serve as a general guide, as actual performance will depend on the specific instrumentation and laboratory conditions.

ParameterHPLC-UVHPLC-FLDLC-MS/MS
Typical LLOQ (in plasma) 4-15 ng/mL[1][4]~1.7 ng/mL[12]≤0.05 ng/mL[14]
Linear Range 1-50 µg/mL (tablets)[11]2-500 ng/mL[12]0.05-100 ng/mL[14]
Precision (CV%) < 5%[1]< 4%[3]< 15%[14]
Accuracy (% Recovery) > 90%[4]> 95%[3]85-115%[14]
Sample Preparation Time Moderate (SPE)Long (SPE + Derivatization)Short (Protein Precipitation)
Specificity Low to ModerateModerate to HighVery High
Cost & Complexity LowModerateHigh

Chapter 3: Designing an Inter-Laboratory Comparison Study

A robust analytical method should yield equivalent results regardless of where it is performed. An inter-laboratory comparison study is essential for validating the transferability and reproducibility of a quantification method.

Objective: To verify that a standardized protocol for Reboxetine quantification produces accurate and precise results across multiple independent laboratories.

Caption: Workflow for an inter-laboratory comparison study.

Protocol for Inter-Laboratory Study Design:

  • Method Selection: The coordinating laboratory selects and fully validates the primary analytical method to be tested (e.g., the LC-MS/MS method described above).

  • Sample Preparation: A single batch of human plasma is used to prepare calibration standards and Quality Control (QC) samples at a minimum of three concentrations: Low, Medium, and High (LQC, MQC, HQC).

  • Kit Distribution: Each participating laboratory receives a blinded set of samples, the harmonized, step-by-step analytical protocol, the internal standard, and a reporting template.

  • Analysis: Each laboratory analyzes the samples in triplicate on three separate days to determine both intra-day and inter-day precision and accuracy.

  • Data Reporting: Results are submitted to the coordinating laboratory for independent statistical analysis.

  • Acceptance Criteria: The study is considered successful if the results from each laboratory meet the criteria set by regulatory guidelines. For example, the mean accuracy of the QC samples should be within ±15% of the nominal value, and the precision (CV) should not exceed 15%.[5]

Conclusion and Recommendations

The choice of a quantification method for Reboxetine is dictated by the specific requirements of the study.

  • HPLC-UV is a viable option for analyzing bulk drug substances or pharmaceutical dosage forms where concentrations are high and the matrix is simple.[11] It is generally unsuitable for bioanalysis in complex matrices like plasma due to its limited sensitivity and selectivity.

  • HPLC-FLD provides a sensitive alternative for bioanalysis when LC-MS/MS is not available. The requirement for derivatization adds complexity but yields a significant improvement in the limit of quantification over UV detection.

  • LC-MS/MS is the unequivocally superior method for the quantification of Reboxetine in biological matrices for all regulated clinical and non-clinical studies. Its exceptional sensitivity, specificity, and high-throughput capabilities make it the gold standard, ensuring the highest level of data integrity.

Conducting an inter-laboratory comparison is a critical step to ensure that the chosen method is not only validated in a single location but is truly robust, transferable, and capable of producing reliable data that can be trusted across the global scientific community.

References

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Enantioseparation of the antidepressant reboxetine | Request PDF Source: ResearchGate URL: [Link]

  • Title: Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods Source: PubMed URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Automated determination of reboxetine by high-performance liquid chromatography with column-switching and ultraviolet detection Source: PubMed URL: [Link]

  • Title: Sensitive quantitation of reboxetine enantiomers in rat plasma and brain, using chiral liquid chromatography–tandem mass spectrometry Source: Ovid URL: [Link]

  • Title: Quantitation of Paroxetine in Human Plasma by LC-MS/MS: Overcoming Significant Column-to-Column Retention Time Variation Source: Longdom Publishing URL: [Link]

  • Title: A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets Source: PubMed URL: [Link]

  • Title: Quantification of antidepressants in oral fluid and plasma samples using microextraction by packed sorbent and analysis by gas chromatography-tandem mass spectrometry Source: ScienceDirect URL: [Link]

  • Title: Comparison of efficacy and tolerability of reboxetine and venlafaxine XR in major depression and major depression with anxiety features: an open label study Source: PubMed URL: [Link]

  • Title: Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry Source: PubMed Central URL: [Link]

  • Title: Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study Source: ResearchGate URL: [Link]

  • Title: A highly sensitive HPLC method with automated on-line sample pre-treatment and fluorescence detection for determination of reboxetine in human plasma | Request PDF Source: ResearchGate URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Chromatographic Method Development and Validation (HPLC-UV Technique) of p-Formaldehyde Quantification in Duloxetine Hydrochloride Drug Substance Source: Navrachana University URL: [Link]

  • Title: Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Source: ScienceDirect URL: [Link]

  • Title: Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: Bioanalysis of Racemic Reboxetine and Its Desethylated Metabolite in a Therapeutic Drug Monitoring Setting Using Solid Phase Extraction and HPLC Source: Sci-Hub URL: [Link]

  • Title: Development and validation of novel UV spectrophotometric and RP-HPLC method for the estimation of paroxetine hydrochloride in bulk and pharmaceutical dosage forms Source: Scholars Research Library URL: [Link]

  • Title: Revised FDA Guidance on the validation of analytical methods Source: gmp-compliance.org URL: [Link]

  • Title: A highly sensitive HPLC method with automated on-line sample pre-treatment and fluorescence detection for determination of reboxetine in human plasma Source: PubMed URL: [Link]

Sources

Comparative

Choosing the Right Internal Standard for Reboxetine Bioanalysis: A Comparative Guide to Reboxetine-d5 Mesylate and Structural Analogs

From the Desk of a Senior Application Scientist For researchers in drug development and clinical monitoring, the accurate quantification of therapeutic agents in biological matrices is non-negotiable. In the world of liq...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

For researchers in drug development and clinical monitoring, the accurate quantification of therapeutic agents in biological matrices is non-negotiable. In the world of liquid chromatography-mass spectrometry (LC-MS/MS), this accuracy hinges on the meticulous selection of an internal standard (IS). The IS is our anchor, correcting for the inevitable variability that occurs during sample preparation and analysis.

This guide provides an in-depth comparison of two common choices for the bioanalysis of Reboxetine, a selective norepinephrine reuptake inhibitor: its stable isotope-labeled (SIL) form, Reboxetine-d5 Mesylate , and the alternative approach of using a structural analog . We will move beyond mere definitions to explore the fundamental causality behind experimental choices, empowering you to design robust, self-validating bioanalytical methods.

The Cornerstone of Quantitative Bioanalysis: The Role of the Internal Standard

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) standard in an analytical run. Its purpose is to normalize the response of the analyte of interest.[1] By calculating the peak area ratio of the analyte to the IS, we can compensate for variations in:

  • Sample Preparation: Physical loss of analyte during extraction, evaporation, or reconstitution steps.

  • Injection Volume: Minor inconsistencies in the volume injected onto the LC system.

  • Matrix Effects: Suppression or enhancement of the analyte's ionization signal caused by co-eluting components from the biological matrix (e.g., phospholipids, salts).[2][3]

The fundamental assumption is that the IS will experience the same variations as the analyte. The closer an IS is to being a perfect chemical and physical twin of the analyte, the more accurately it can fulfill this role. This is the central issue in the debate between using a SIL-IS versus a structural analog.

Candidate 1: The "Gold Standard" - Reboxetine-d5 Mesylate (SIL-IS)

A stable isotope-labeled internal standard is a version of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H or Deuterium (D), ¹³C, ¹⁵N).[4] Reboxetine-d5 Mesylate is the deuterated form of Reboxetine, where five hydrogen atoms have been replaced by deuterium.[5]

Theoretical Advantages:

  • Near-Identical Physicochemical Properties: Being chemically identical, a SIL-IS co-elutes with the analyte.[4] This is the single most critical factor for accurately compensating for matrix effects, as both compounds are exposed to the same co-eluting interferences at the same time in the mass spectrometer's ion source.[1]

  • Similar Extraction Recovery: Reboxetine-d5 will have nearly identical solubility and partitioning behavior to Reboxetine during liquid-liquid or solid-phase extraction, ensuring that any procedural losses are mirrored accurately.

  • Equivalent Ionization Efficiency: The ionization efficiency of the SIL-IS is expected to be the same as the analyte, providing the most reliable normalization of the MS signal.

Potential Pitfalls:

  • Cost and Availability: The synthesis of SIL compounds is often complex and expensive, making them a less accessible option for some laboratories.

  • Isotopic Purity: The SIL-IS must be of high isotopic purity to prevent any contribution to the analyte's signal, which could compromise accuracy at the lower limit of quantification (LLOQ).[4]

  • Chromatographic Separation (Isotope Effect): In some rare cases, particularly with a high number of deuterium substitutions on a small molecule, a slight chromatographic separation from the analyte can occur. This "isotope effect" can diminish the advantage of using a SIL-IS if the separation is significant enough to expose the two compounds to different matrix effects.

Candidate 2: The Pragmatic Choice - A Structural Analog IS

When a SIL-IS is unavailable or cost-prohibitive, a structural analog is the next consideration. A structural analog is a compound with a chemical structure closely related to the analyte but with a different molecular weight.[6] For Reboxetine, a suitable analog might be a molecule with a minor modification, such as an altered alkyl chain or a halogen substitution, that is not a known metabolite present in the study samples.

Theoretical Advantages:

  • Lower Cost: Structural analogs are generally more readily available and less expensive than their SIL counterparts.

  • No Isotopic Crosstalk: There is no risk of the IS contributing to the analyte's mass channel.

Potential Pitfalls:

  • Differential Chromatographic Behavior: The primary drawback is that even a small structural change can alter the compound's polarity and retention time. If the analog does not co-elute closely with the analyte, it may be subjected to a different matrix effect environment, leading to poor signal normalization and inaccurate quantification.[7]

  • Varying Extraction Recovery and Ionization Efficiency: The structural difference can also lead to different recoveries during sample preparation and disparate ionization efficiencies in the mass spectrometer, further compromising the analyte-to-IS ratio's reliability.[6] Studies have shown that analogs with certain modifications, such as substituted amine moieties, can exhibit unacceptable performance with significant bias compared to a SIL-IS.[6]

Experimental Design for Head-to-Head Comparison

To make an informed decision, a rigorous experimental comparison is essential. This validation should be designed to challenge the performance of each internal standard, particularly concerning the matrix effect, as mandated by regulatory bodies like the FDA.[3][8]

Below is a workflow for comparing Reboxetine-d5 Mesylate against a hypothetical structural analog, "Bromo-Reboxetine," in human plasma.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Sample Processing & Analysis cluster_validation Phase 3: Validation & Data Evaluation cluster_decision Phase 4: Decision P1 Prepare separate stock solutions: - Reboxetine - Reboxetine-d5 (IS-1) - Bromo-Reboxetine (IS-2) P2 Spike blank human plasma to create: - Calibration Standards (8 levels) - QC Samples (LLOQ, LQC, MQC, HQC) P1->P2 A1 Aliquot plasma samples P2->A1 A2 Add Internal Standard (Process two identical sets of samples, one with IS-1, one with IS-2) A1->A2 A3 Perform Solid Phase Extraction (SPE) A2->A3 A4 Evaporate and Reconstitute A3->A4 A5 Inject on LC-MS/MS System A4->A5 V1 Assess Matrix Effect (Post-extraction spike method) A5->V1 V2 Calculate Extraction Recovery A5->V2 V4 Compare Calibration Curves (Linearity, r², weighting) A5->V4 V3 Evaluate Accuracy & Precision (Analyze 3 validation batches) V1->V3 V2->V3 D1 Compare performance against FDA/ICH M10 guidelines V3->D1 V4->V3 D2 Select optimal Internal Standard D1->D2 G start Begin Method Development is_sil_available Is a Stable Isotope Labeled (SIL) IS available? start->is_sil_available use_sil Use SIL-IS (e.g., Reboxetine-d5) is_sil_available->use_sil Yes find_analog Identify potential Structural Analog (SA) IS is_sil_available->find_analog No / Cost Prohibitive validate_sil Perform Full Validation per FDA/ICH M10 Guidelines use_sil->validate_sil validate_analog Perform Rigorous Validation: - Close chromatographic elution? - Similar extraction recovery? - Tracks matrix effects? find_analog->validate_analog analog_ok Does SA-IS meet all validation criteria? validate_analog->analog_ok use_analog Use SA-IS with caution. Consider matrix-matched calibrants. analog_ok->use_analog Yes redevelop Method is not reliable. Re-evaluate analyte/IS or re-develop sample cleanup. analog_ok->redevelop No

Sources

Validation

A Senior Application Scientist's Guide to the Chromatographic Isotope Effect: Assessing the Impact of Deuterium Labeling

Introduction In modern analytical science, particularly in quantitative mass spectrometry, stable isotope-labeled (SIL) compounds are indispensable tools. Deuterium (²H or D), a stable, non-radioactive isotope of hydroge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In modern analytical science, particularly in quantitative mass spectrometry, stable isotope-labeled (SIL) compounds are indispensable tools. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is frequently used to create internal standards for liquid chromatography-mass spectrometry (LC-MS) assays due to its cost-effectiveness and the relative ease of synthesis.[1][2] The foundational assumption is that a deuterated standard will behave chemically and chromatographically identically to its non-labeled (protium, ¹H) counterpart.[3] However, this assumption is not always valid. The substitution of hydrogen with deuterium can introduce subtle yet significant changes in physicochemical properties, leading to a phenomenon known as the Chromatographic Isotope Effect (CIE) or Deuterium Isotope Effect (DIE).[4]

This guide provides an in-depth comparison of the chromatographic behavior of deuterated and non-deuterated compounds. We will explore the fundamental principles governing the CIE, its manifestation in different chromatographic modes, and the factors that influence its magnitude. By understanding the causality behind these effects, researchers can better design experiments, troubleshoot unexpected results, and ensure the highest level of data integrity in their analytical workflows.

The Physicochemical Origins of the Deuterium Isotope Effect

The CIE is not an analytical artifact but a direct consequence of the fundamental physical differences between the protium and deuterium nuclei.

  • Bond Strength and Length: A carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. This is due to the lower zero-point vibrational energy of the heavier deuterium atom.[4]

  • Molecular Volume and Polarizability: The shorter C-D bond results in a slightly smaller van der Waals radius for the deuterated molecule. This, in turn, reduces its overall molecular volume and polarizability.[4]

  • Hydrophobicity: The reduced polarizability of a C-D bond compared to a C-H bond makes deuterated compounds slightly less "hydrophobic" or "lipophilic." In the context of intermolecular forces, the protiated compound can engage in stronger van der Waals interactions with nonpolar surfaces.[5][6]

These subtle differences in intermolecular forces—primarily van der Waals interactions—are the primary drivers of the chromatographic separation between isotopologues.[7] While hydrogen bonding strength is also affected by deuterium substitution, its impact on chromatographic retention is often secondary to the changes in hydrophobicity, especially in reversed-phase systems.[8][9]

Manifestations Across Chromatographic Modes

The impact of deuterium labeling is highly dependent on the separation mechanism employed.

Reversed-Phase Liquid Chromatography (RPLC)

In RPLC, where analytes are separated based on their hydrophobicity, the CIE is most commonly observed and well-characterized.

  • The "Inverse Isotope Effect": Deuterated compounds typically elute earlier than their non-deuterated analogs.[4] This is termed an "inverse" effect because the heavier isotope elutes faster.

  • Causality: The stationary phase in RPLC (e.g., C18) is nonpolar. Protiated compounds, being slightly more lipophilic, engage in stronger van der Waals interactions with the stationary phase.[5][6][10] The deuterated compound, with its reduced polarizability, interacts less strongly and is therefore swept through the column more quickly by the polar mobile phase.[6][10] This effect confirms the predominance of hydrophobic interactions in RPLC retention processes.[11]

Normal-Phase Liquid Chromatography (NPLC)

In NPLC, the stationary phase is polar, and the mobile phase is nonpolar. The interactions are more complex, involving dipole-dipole interactions and hydrogen bonding.

  • Variable Effects: Unlike the predictable behavior in RPLC, deuterated compounds in NPLC may be retained longer, shorter, or co-elute with their protiated counterparts.[4] In some cases, a "normal" isotope effect is observed, where the deuterated (heavier) compound is retained longer.[12]

  • Causality: The outcome depends on which specific interactions dominate retention. If the deuteration site is involved in a key polar interaction with the stationary phase, retention time can shift. For instance, changes in bond polarity near a heteroatom due to deuterium substitution can alter the strength of interaction with a silica or cyano stationary phase.[13]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC separates polar compounds using a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent.

  • Mitigated Isotope Effect: Studies have shown that the deuterium-induced isotope effect can be largely eliminated in certain HILIC modes, particularly zwitterionic HILIC (ZIC-HILIC).[14]

  • Causality: ZIC-HILIC operates on a mixed-mode separation mechanism involving both hydrophilic partitioning and ionic interactions.[14] This combination of forces appears to minimize the subtle differences in hydrophobicity between the deuterated and non-deuterated peptides, promoting co-elution.[14]

Key Factors Influencing the Magnitude of the CIE

The degree of separation between isotopologues is not constant. It is influenced by a combination of molecular and experimental factors.

  • Number of Deuterium Atoms: The magnitude of the retention time shift is generally proportional to the number of deuterium atoms substituted.[4][11][13] A molecule with eight deuterium atoms (D8) will typically show a greater shift from its protiated analog than a D3 version of the same molecule.[13]

  • Position of Deuteration: The location of the deuterium atoms is critical.[4] Deuteration on aliphatic (sp³) carbons often produces a more pronounced effect than on aromatic (sp²) carbons.[10][11] This is because the C-H bonds on aliphatic chains are more available to interact with the stationary phase in RPLC.

  • Molecular Structure: The inherent structure of the analyte plays a significant role. The effect of deuteration can be more pronounced in smaller molecules where the isotopic substitution represents a larger proportional change to the molecule's overall properties.

  • Chromatographic Conditions:

    • Mobile Phase Composition: In RPLC, increasing the aqueous content of the mobile phase can enhance the isotope effect.[12] The choice of organic modifier (e.g., acetonitrile vs. methanol) can also modulate the separation.[12]

    • Stationary Phase: While the inverse isotope effect is observed across various RPLC stationary phases (C18, C8, Phenyl), the specific chemistry of the phase can subtly influence the degree of separation.[11]

    • Temperature: Temperature affects the thermodynamics of partitioning and can be adjusted to either increase or decrease the separation between isotopologues.

Practical Implications: The Case of Deuterated Internal Standards

The most critical application where the CIE must be considered is the use of deuterated internal standards (IS) in quantitative LC-MS.[3] The accuracy of this method relies on the IS correcting for variability in sample preparation, injection, and, most importantly, ionization efficiency (matrix effects).[2][15]

If the deuterated IS separates chromatographically from the analyte, even slightly, it may be subjected to a different degree of ion suppression or enhancement from co-eluting matrix components.[13][16] This can negate the benefit of using a SIL-IS and lead to unacceptable inaccuracies in quantification.[16][17] While labels like ¹³C or ¹⁵N are less prone to causing a CIE, deuterium remains widely used.[16][18] Therefore, verifying co-elution is a critical step in method validation.

Experimental Protocols

Protocol 1: Workflow for Assessing the Chromatographic Isotope Effect

This protocol provides a systematic approach to determine if a deuterated compound separates from its non-deuterated analog under specific chromatographic conditions.

Objective: To quantify the retention time difference (Δt_R) and resolution (R_s) between a protiated analyte and its deuterated isotopologue.

Methodology:

  • Preparation of Standards:

    • Prepare individual stock solutions of the analyte and the deuterated internal standard (e.g., at 1 mg/mL in a suitable solvent).

    • Create a "Co-elution Test Mix" by combining equal volumes of the two stock solutions and diluting to a final concentration suitable for detector response (e.g., 1 µg/mL).

  • Initial Chromatographic Analysis:

    • Equilibrate the LC system with the intended starting mobile phase conditions.

    • Inject the Co-elution Test Mix onto the column.

    • Acquire data using a high-resolution mass spectrometer or a tandem quadrupole instrument monitoring the specific mass transitions for both the analyte and the deuterated standard.

  • Data Analysis:

    • Extract the ion chromatograms for both the light (protiated) and heavy (deuterated) species.

    • Carefully determine the retention time (t_R) at the apex of each peak.

    • Calculate the retention time difference: Δt_R = t_R(protiated) - t_R(deuterated) .

    • Calculate the chromatographic resolution (R_s) to quantify the degree of separation. A resolution of R_s ≥ 1.5 indicates baseline separation.

  • Systematic Parameter Evaluation (if separation is observed):

    • Gradient Slope: Run shallower gradients. A slower change in organic solvent concentration provides more time for the separation to manifest.

    • Mobile Phase Modifier: If using acetonitrile, test the same gradient with methanol, and vice versa.[12]

    • Temperature: Analyze the Co-elution Test Mix at different column temperatures (e.g., 30°C, 40°C, 50°C) to observe the effect on Δt_R.

Diagram: Workflow for CIE Assessment

CIE_Assessment_Workflow cluster_prep Step 1: Preparation cluster_analysis Step 2: Analysis cluster_eval Step 3: Evaluation prep1 Prepare Analyte & Deuterated Standard Stocks prep2 Create 1:1 Co-elution Test Mix prep1->prep2 analysis1 Equilibrate LC System prep2->analysis1 analysis2 Inject Test Mix analysis1->analysis2 analysis3 Acquire MS Data for Light & Heavy Species analysis2->analysis3 eval1 Extract Ion Chromatograms analysis3->eval1 eval2 Calculate ΔtR & Rs eval1->eval2 eval3 Separation Observed? eval2->eval3 eval4 Co-elution Confirmed (Proceed with Validation) eval3->eval4 No eval5 Optimize Method (Go to Step 4) eval3->eval5 Yes

Caption: A systematic workflow for the preparation, analysis, and evaluation of potential chromatographic separation between an analyte and its deuterated isotopologue.

Data Summary

The following tables summarize typical results observed when assessing the CIE in RPLC. The data is representative and illustrates the key principles discussed.

Table 1: Impact of Deuteration on Retention Time in RPLC

CompoundNumber of Deuterium AtomsMobile Phase (A: 0.1% FA in H₂O, B: ACN)Gradientt_R (min)Δt_R (sec)
Analyte X0 (Protiated)5-95% B in 10 minIsocratic5.25Ref
Analyte X-d445-95% B in 10 minIsocratic5.20-3.0
Analyte Y0 (Protiated)20-80% B in 15 minIsocratic8.62Ref
Analyte Y-d7720-80% B in 15 minIsocratic8.54-4.8

As shown, the deuterated compounds (X-d4, Y-d7) elute earlier than their protiated counterparts, demonstrating the inverse isotope effect. The magnitude of the shift (Δt_R) is more significant for the more heavily labeled Analyte Y-d7.

Table 2: Influence of Chromatographic Conditions on Δt_R for Analyte Y/Y-d7 Pair

Parameter ChangedConditiont_R (Protiated)t_R (Deuterated)Δt_R (sec)
Reference 15 min gradient, 40°C 8.62 min 8.54 min -4.8
Gradient Slope30 min gradient, 40°C12.44 min12.31 min-7.8
Temperature15 min gradient, 30°C8.91 min8.82 min-5.4
Temperature15 min gradient, 50°C8.35 min8.28 min-4.2

These data illustrate that a shallower gradient exaggerates the separation, increasing the Δt_R. Conversely, increasing the temperature can slightly reduce the observed separation.

Conclusion and Recommendations

The assumption of perfect co-elution between a deuterated internal standard and its analyte is a potential vulnerability in quantitative LC-MS assays. The Chromatographic Isotope Effect is a real phenomenon rooted in the fundamental physicochemical differences between C-H and C-D bonds.

As a Senior Application Scientist, my recommendations are as follows:

  • Acknowledge the CIE: Do not assume co-elution. Treat the potential for separation as a critical parameter to be tested during method development and validation.

  • Verify Experimentally: Always perform a co-elution test by analyzing a mixed solution of the analyte and the deuterated standard, as described in Protocol 1.

  • Prioritize Heavier Isotopes When Possible: If available and economically feasible, internal standards labeled with ¹³C or ¹⁵N are preferable as they are far less likely to exhibit a chromatographic isotope effect.[16]

  • Optimize for Co-elution: If a deuterium isotope effect is observed and is problematic for the assay (e.g., in the presence of matrix effects), adjust chromatographic parameters such as gradient slope, temperature, or organic modifier to minimize the separation.

  • Document Findings: Thoroughly document all co-elution experiments and justify the final method conditions in validation reports to ensure regulatory compliance and scientific rigor.

By understanding and proactively assessing the impact of deuterium labeling, researchers can avoid analytical pitfalls and develop more robust, accurate, and reliable quantitative methods.

References

  • Baertschi, P., & Matousek, J. (2005). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Journal of Chromatography A, 1073(1-2), 25-36. [Link]

  • Deng, Y., et al. (2006). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 44(8), 489–496. [Link]

  • Kovács, D., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6556–6563. [Link]

  • Kushida, H., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S2), e8814. [Link]

  • Gliwinski, R., & Wróbel, R. (2012). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. The Journal of Physical Chemistry B, 116(1), 325–332. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. [Link]

  • Gliwinski, R., & Wróbel, R. (2012). Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. The Journal of Physical Chemistry B, 116(1), 325-32. [Link]

  • Halevi, E. A. (1963). Differences in the Hydrogen and Deuterium Bonds. Israel Journal of Chemistry, 1(4), 385-392. [Link]

  • Wolrab, D., et al. (2014). Evaluation of the Deuterium Isotope Effect in Zwitterionic Hydrophilic Interaction Liquid Chromatography Separations for Implementation in a Quantitative Proteomic Approach. Analytical Chemistry, 86(12), 5869–5876. [Link]

  • Tuchman, Y. (2018). Deuterium Bonding Versus Hydrogen Bonding. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry, 95(48), 17721–17729. [Link]

  • Gliwinski, R., & Wróbel, R. (2012). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. ACS Publications. [Link]

  • Ilisz, I., et al. (2015). Separation of undeuterated and partially deuterated enantioisotopologues of some amphetamine derivatives on achiral and polysaccharide-based chiral columns in high-performance liquid chromatography. Journal of Chromatography A, 1424, 98-107. [Link]

  • Jemal, M., & Ouyang, Z. (2003). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 17(16), 1723-1734. [Link]

  • LibreTexts. (2024). Hydrogen Bonding and Van der Waals Forces. Biology LibreTexts. [Link]

Sources

Comparative

A Technical Guide to the Comparative Pharmacokinetics of Reboxetine Enantiomers Utilizing Stable Isotope-Labeled Standards

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting comparative pharmacokinetic studies of Reboxetine enantiomers. It emphasizes the critical role o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting comparative pharmacokinetic studies of Reboxetine enantiomers. It emphasizes the critical role of stable isotope-labeled internal standards in achieving accurate and robust bioanalytical data.

Introduction: The Significance of Chirality in Reboxetine's Profile

Reboxetine, a selective norepinephrine reuptake inhibitor (SNRI), is clinically administered as a racemic mixture of its (S,S) and (R,R) enantiomers.[1] These stereoisomers, while chemically similar, exhibit distinct pharmacological and pharmacokinetic properties. The (S,S)-(+)-enantiomer is recognized as the more potent inhibitor of norepinephrine reuptake.[2] However, in vivo studies have consistently shown that the plasma concentration of the (S,S)-enantiomer is significantly lower than that of the (R,R)-enantiomer, with a steady-state ratio of approximately 0.5.[1][2] This disparity underscores the necessity of enantioselective bioanalysis to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer, thereby providing a clearer understanding of the drug's overall therapeutic and side-effect profile.

The Rationale for Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for ensuring accuracy and precision. A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N).

Causality behind this choice:

  • Minimizing Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement during mass spectrometric analysis, leading to variability in the analyte's signal. Since a SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects.[3] By calculating the ratio of the analyte's signal to the SIL-IS's signal, these variations are effectively normalized.

  • Correcting for Variability in Sample Preparation: Any loss of analyte during sample extraction and processing will be mirrored by a proportional loss of the SIL-IS, ensuring that the final analyte-to-IS ratio remains constant and reflective of the true concentration in the original sample.

  • Improving Precision and Accuracy: The use of a SIL-IS significantly reduces the coefficient of variation (%CV) in quantitative measurements compared to using a structurally analogous but chemically different internal standard.[4]

Experimental Design: A Comparative Pharmacokinetic Study

A robust study to compare the pharmacokinetics of Reboxetine enantiomers would typically involve the oral administration of racemic Reboxetine to a cohort of subjects, followed by serial blood sampling over a defined period (e.g., up to 72 hours).[5] Plasma is then harvested and analyzed for the concentrations of individual (S,S)- and (R,R)-reboxetine enantiomers.

Diagram of the Experimental Workflow

experimental_workflow cluster_clinical_phase Clinical Phase cluster_bioanalytical_phase Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis subject_dosing Subject Dosing (Racemic Reboxetine) blood_sampling Serial Blood Sampling subject_dosing->blood_sampling plasma_separation Plasma Separation & Storage blood_sampling->plasma_separation sample_prep Plasma Sample Preparation (Spiking with SIL-IS) plasma_separation->sample_prep chiral_lcms Chiral LC-MS/MS Analysis sample_prep->chiral_lcms data_analysis Data Processing & Quantification chiral_lcms->data_analysis pk_modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) data_analysis->pk_modeling comparison Comparative Analysis of Enantiomers pk_modeling->comparison

Caption: High-level workflow for a comparative pharmacokinetic study of Reboxetine enantiomers.

Detailed Experimental Protocol

Materials and Reagents
  • Reference Standards: (S,S)-Reboxetine and (R,R)-Reboxetine.

  • Labeled Internal Standards: Deuterium-labeled (S,S)-Reboxetine (e.g., d5-(S,S)-Reboxetine) and d5-(R,R)-Reboxetine. As commercial availability is limited, synthesis is often required. A potential synthetic route involves using deuterated precursors.

  • Biological Matrix: Drug-free human plasma.

  • Solvents and Reagents: HPLC-grade methanol, acetonitrile, water, formic acid, and reagents for sample preparation (e.g., solid-phase extraction cartridges or liquid-liquid extraction solvents).

Preparation of Labeled Internal Standards

The synthesis of deuterated Reboxetine analogs can be adapted from radiolabeling procedures. For instance, a precursor molecule can be reacted with a deuterated alkylating agent. It is crucial that the deuterium labels are placed on a part of the molecule that is not susceptible to metabolic cleavage or chemical exchange.

Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a reliable method for extracting Reboxetine from plasma.[6]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of human plasma, add 20 µL of the working solution of d5-(S,S)- and d5-(R,R)-Reboxetine internal standards. Vortex to mix. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Chiral LC-MS/MS Analysis
  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

    • Chiral Column: A polysaccharide-based chiral stationary phase is effective for separating Reboxetine enantiomers.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion for Reboxetine is [M+H]⁺ at m/z 314.3. The product ions would be determined by infusing a standard solution and selecting the most stable and abundant fragments. For a deuterated (d5) standard, the precursor ion would be at m/z 319.3.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
(S,S)- & (R,R)-Reboxetine314.3To be determined
d5-(S,S)- & d5-(R,R)-Reboxetine319.3To be determined

Note: The specific product ions need to be optimized in the laboratory but would likely result from fragmentation of the morpholine ring or the ether linkage.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., EMA, FDA). Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of the analytes. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification - LLOQ).

  • Matrix Effect: Assessed by comparing the response of the analytes in post-extraction spiked blank plasma to the response in a neat solution.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Diagram of the Bioanalytical Method

bioanalytical_method cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample (200 µL) add_is Add d5-Reboxetine IS plasma_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elute & Evaporate spe->elute reconstitute Reconstitute in Mobile Phase elute->reconstitute inject Inject into HPLC reconstitute->inject chiral_sep Chiral Separation inject->chiral_sep ms_detect MS/MS Detection (MRM) chiral_sep->ms_detect

Caption: Detailed workflow for the bioanalytical quantification of Reboxetine enantiomers.

Data Analysis and Interpretation

Following the acquisition of concentration-time data for both (S,S)- and (R,R)-Reboxetine, standard non-compartmental pharmacokinetic analysis is performed to determine key parameters for each enantiomer:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • CL/F (Apparent Clearance): The rate of drug elimination from the body after oral administration.

  • Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Comparative Pharmacokinetic Data

The following table summarizes typical pharmacokinetic parameters for Reboxetine enantiomers in humans after a single oral dose of racemic Reboxetine.

Parameter(S,S)-Reboxetine(R,R)-ReboxetineReference
Cmax LowerHigher[7]
AUC LowerHigher[7]
~13 hours~13 hours[5]
CL/F HigherLower[8]

Note: Absolute values can vary between studies and individuals.

These data consistently demonstrate that despite being administered in equal amounts, the systemic exposure (AUC) to the more potent (S,S)-enantiomer is significantly lower than that of the (R,R)-enantiomer. This difference is primarily attributed to a higher apparent clearance of the (S,S)-enantiomer.[8]

Conclusion

A thorough understanding of the comparative pharmacokinetics of Reboxetine enantiomers is essential for a complete characterization of its clinical pharmacology. The use of a validated, enantioselective LC-MS/MS method with stable isotope-labeled internal standards is paramount for generating reliable and accurate data. This guide provides a detailed framework for designing and executing such studies, from the clinical phase through to bioanalysis and data interpretation. The insights gained from these studies are invaluable for optimizing drug therapy and for future drug development endeavors in the field of chiral compounds.

References

  • Fleishaker, J. C., et al. (1999). Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients With Depression. Clinical Pharmacokinetics. Available at: [Link]

  • Öhman, D., et al. (2003). Determination of serum reboxetine enantiomers in patients on chronic medication with racemic reboxetine. Therapeutic Drug Monitoring. Available at: [Link]

  • Wienkers, L. C., & Hauer, M. J. (2004). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2*. Available at: [Link]

  • Raggi, M. A., et al. (2000). Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]

  • Fleishaker, J. C., et al. (1999). Absolute bioavailability of reboxetine enantiomers and effect of gender on pharmacokinetics. Biopharmaceutics & Drug Disposition. Available at: [Link]

  • Edwards, D. J., et al. (2005). Pharmacokinetics of reboxetine in healthy volunteers with different ethnic descents. European Journal of Clinical Pharmacology. Available at: [Link]

  • Pellizzoni, C., et al. (1995). Pharmacokinetics of reboxetine in healthy volunteers. Single oral doses, linearity and plasma protein binding. Biopharmaceutics & Drug Disposition. Available at: [Link]

  • Taylor, P. J. (2005). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Reboxetine-d5 Mesylate in a Laboratory Setting

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Reboxetine-d5 Mesylate, a deuterated isotopologue of a selective norepinephrine reuptake inhibitor used in research. Adherence...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Reboxetine-d5 Mesylate, a deuterated isotopologue of a selective norepinephrine reuptake inhibitor used in research. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the occupational safety of laboratory personnel and protecting the environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management.

Core Principles: Hazard Identification and Risk Assessment

Before any disposal protocol can be implemented, a thorough understanding of the compound's associated hazards is paramount. Reboxetine Mesylate, and by extension its deuterated form, is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with specific hazard statements that dictate its handling and disposal requirements.[1][2] The causality for treating this compound as hazardous waste stems directly from its toxicological profile.

Table 1: GHS Hazard Classification for Reboxetine Mesylate [1][2]

Hazard Class Hazard Code Description
Acute Toxicity, Oral H302 Harmful if swallowed
Reproductive Toxicity H360 May damage fertility or the unborn child
Reproductive Toxicity, Effects on or via lactation H362 May cause harm to breast-fed children

| Specific Target Organ Toxicity, Repeated Exposure | H373 | May cause damage to organs through prolonged or repeated exposure |

These classifications, particularly its status as a reproductive toxin and a substance with target organ toxicity, mandate that Reboxetine-d5 Mesylate cannot be treated as benign waste.[1][2] Disposal must follow stringent protocols for hazardous chemical waste to mitigate risks of environmental contamination and human exposure.

The Regulatory Landscape: Ensuring Compliance

The disposal of hazardous chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] Laboratories are considered generators of hazardous waste and must adhere to the standards outlined in Title 40 of the Code of Federal Regulations (CFR), Parts 260 through 273.[3] Furthermore, the Occupational Safety and Health Administration (OSHA) requires employers to maintain a safe workplace, which includes implementing a Chemical Hygiene Plan and ensuring proper waste disposal procedures.[5][6]

The core directive from these regulations is clear: hazardous waste must be identified, segregated, and managed from its point of generation to its final disposal—a "cradle-to-grave" approach.[4]

Disposal Decision Workflow

The following workflow provides a logical pathway for the proper management and disposal of Reboxetine-d5 Mesylate waste streams within a research environment.

DisposalWorkflow cluster_0 Waste Identification & Segregation cluster_1 Waste Accumulation & Labeling cluster_2 Final Disposal Start Waste Generated: Reboxetine-d5 Mesylate WasteType Identify Waste Type Start->WasteType Solid Solid Waste Stream (Reboxetine-d5 Mesylate) WasteType->Solid Pure Compound / Expired Reagent Contaminated Contaminated Solid Waste Stream (Sharps, PPE, etc.) WasteType->Contaminated Contaminated Materials (PPE, Glassware, etc.) Liquid Aqueous/Solvent Waste Stream (Containing Reboxetine-d5) WasteType->Liquid Solutions AccumulateSolid Collect in a designated, sealed, and labeled Hazardous Waste container. Solid->AccumulateSolid AccumulateCont Collect in appropriate, sealed, and labeled Hazardous Waste containers (e.g., Sharps container, lined bin). Contaminated->AccumulateCont AccumulateLiquid Collect in a designated, sealed, and labeled Liquid Hazardous Waste container. (Do not mix incompatible wastes). Liquid->AccumulateLiquid EHSO Arrange for pickup by Institution's Environmental Health & Safety (EHS) Department or a licensed hazardous waste contractor. AccumulateSolid->EHSO AccumulateCont->EHSO AccumulateLiquid->EHSO

Caption: Decision workflow for the segregation and disposal of Reboxetine-d5 Mesylate waste.

Step-by-Step Disposal Protocols

The following protocols provide actionable, step-by-step guidance for handling different forms of Reboxetine-d5 Mesylate waste.

Protocol 1: Disposal of Pure, Expired, or Unused Reboxetine-d5 Mesylate (Solid)

This protocol applies to the original compound in its solid form. The primary objective is to prevent its release into the environment.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Waste Container Preparation:

    • Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "Reboxetine-d5 Mesylate". List all constituents if it is a mixture.

  • Waste Transfer:

    • Carefully transfer the solid Reboxetine-d5 Mesylate into the prepared hazardous waste container.

    • If the original vial is being discarded, place the entire sealed vial into the waste container.

    • Causality: This direct transfer minimizes the generation of dust and potential for inhalation or surface contamination.

  • Container Sealing and Storage:

    • Securely close the hazardous waste container.

    • Store the container in a designated satellite accumulation area. This area should be secure, away from drains, and clearly marked.

  • Final Disposal:

    • Once the container is full or has been in storage for the maximum allowable time per institutional and RCRA guidelines, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[7][8]

Protocol 2: Disposal of Contaminated Materials

This protocol covers items such as weigh boats, contaminated gloves, bench paper, and disposable labware.

  • PPE: Wear appropriate PPE as described in Protocol 1.

  • Waste Segregation:

    • Non-Sharp Solid Waste: Place items like contaminated gloves, wipes, and bench paper into a dedicated, labeled hazardous waste bag or container. This container must also be clearly marked with "Hazardous Waste" and the contaminant's name ("Reboxetine-d5 Mesylate contaminated debris").

    • Contaminated Glassware/Sharps: Dispose of all contaminated sharps (needles, scalpels) and disposable glassware (pipettes, broken vials) in a designated, puncture-proof sharps container labeled for hazardous chemical waste.

    • Causality: Segregating waste streams is a core requirement of the RCRA to prevent dangerous reactions and to ensure waste is sent to the appropriate treatment facility.[8][9]

  • Container Sealing and Storage:

    • Seal all containers when not in use. Store in the satellite accumulation area.

  • Final Disposal:

    • Arrange for pickup through your institution's EHS department.

Prohibited Disposal Methods: A Critical Warning

To ensure safety and compliance, the following disposal methods are strictly prohibited for Reboxetine-d5 Mesylate and its contaminated materials:

  • DO NOT Dispose Down the Drain: The Safety Data Sheet expressly warns against allowing the product to reach the sewage system.[1] Furthermore, the EPA prohibits the drain disposal of hazardous waste pharmaceuticals.[10] This practice can disrupt wastewater treatment processes and introduce active pharmaceutical ingredients into aquatic ecosystems.

  • DO NOT Dispose in Regular or Biohazard Trash: Due to its reproductive and organ toxicity, Reboxetine-d5 Mesylate must not be placed in household or general laboratory trash.[1][11] This prevents accidental exposure to custodial staff and contamination of municipal landfills.

  • DO NOT Incinerate in a General Laboratory Burn Box: Only licensed hazardous waste incineration facilities are equipped to handle and destroy such chemicals in an environmentally sound manner.[8]

Emergency Procedures: Spill Management

In the event of an accidental spill of solid Reboxetine-d5 Mesylate, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE, including a lab coat, gloves, and safety glasses. For larger spills, respiratory protection may be necessary.[12]

  • Contain the Spill:

    • Gently cover the spill with an absorbent material (e.g., vermiculite or chemical spill pads) to prevent the powder from becoming airborne.

    • Avoid dry sweeping.

  • Clean Up:

    • Carefully scoop the material and absorbent into a designated hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's Chemical Hygiene Plan.

By adhering to this comprehensive guide, researchers can ensure that their use of Reboxetine-d5 Mesylate is matched by a commitment to the highest standards of safety and environmental stewardship.

References

  • Cayman Chemical. (2024). Reboxetine (mesylate)
  • Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (n.d.). Edronax, Tablet.
  • College ter Beoordeling van Geneesmiddelen (CBG-MEB). (n.d.). EDRONAX, REBOXETINE.
  • MedchemExpress. (n.d.).
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.
  • U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA)
  • Therapeutic Goods Administration (TGA). (2025). Safe disposal of unwanted medicines.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Overview.
  • U.S. Environmental Protection Agency (EPA). (2025).
  • PubChem, National Center for Biotechnology Information. (n.d.).
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • U.S. Environmental Protection Agency (EPA). (2025). Waste, Chemical, and Cleanup Enforcement.
  • Patsnap Synapse. (2024).
  • U.S. Drug Enforcement Administration (DEA). (2018). HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES.
  • US Bio-Clean. (n.d.).
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
  • MedPro Disposal. (n.d.).
  • Cleanchem Laboratories LLP. (n.d.).
  • Stericycle, Inc. (2019). US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals.
  • U.S. Food and Drug Administration (FDA). (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Reboxetine-d5 Mesylate

For Researchers, Scientists, and Drug Development Professionals Handling potent pharmaceutical compounds requires a meticulous approach to safety. This guide provides essential, immediate safety and logistical informatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Handling potent pharmaceutical compounds requires a meticulous approach to safety. This guide provides essential, immediate safety and logistical information for the handling of Reboxetine-d5 Mesylate, a deuterated analog of a selective norepinephrine reuptake inhibitor. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and integrity in your laboratory.

Understanding the Risks: A Proactive Stance on Safety

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate Personal Protective Equipment (PPE) for workers who may be exposed to hazardous drugs.[3] This guide is designed to align with best practices for handling potent compounds, drawing from authoritative sources to ensure a self-validating system of laboratory safety.

Essential Personal Protective Equipment (PPE) and Procedural Rationale

The selection and use of PPE is the last line of defense against exposure. Therefore, it must be comprehensive and used correctly. The following table summarizes the required PPE for handling Reboxetine-d5 Mesylate.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile or neoprene gloves.[4][5]The inner glove should be worn under the gown cuff and the outer glove over the cuff to create a protective seal.[3] Double gloving is required for handling hazardous drugs to minimize the risk of exposure due to tears or permeation.[4] Gloves should be changed every 30 minutes or immediately if contaminated or damaged.[4]
Gown Disposable, long-sleeved, seamless gown made of low-permeability fabric with a solid front and tight-fitting cuffs.[3][4]A solid-front gown provides a barrier against spills and splashes. Tight-fitting cuffs prevent the compound from entering through the sleeves. Gowns worn in hazardous areas should not be worn elsewhere to prevent cross-contamination.[4]
Eye Protection Safety goggles with side shields.[4][6]Protects the eyes from splashes and airborne particles of the compound. Standard eyeglasses are not sufficient.[4]
Face Protection A disposable, cleanroom-grade face mask. A face shield can be used in conjunction with a mask for full facial protection.[4]Protects mucous membranes from irritation and prevents inhalation of the compound.[4]
Respiratory Protection An N95 respirator or higher, particularly when handling the powder form outside of a containment device.[4]Surgical masks do not offer adequate respiratory protection from drug exposure.[4] A respirator is essential to prevent inhalation of fine particles.
Head and Hair Covers Disposable head and hair covers, including beard and mustache covers if applicable.[4]Prevents contamination of the work area with hair and protects the head and facial hair from contamination with the compound.[4]

Step-by-Step Guide for Handling Reboxetine-d5 Mesylate

This protocol outlines the essential steps for safely handling Reboxetine-d5 Mesylate, from preparation to disposal.

Pre-Handling Preparations
  • Designated Area: All handling of Reboxetine-d5 Mesylate should occur in a designated area, such as a chemical fume hood or a containment ventilated enclosure (CVE), to minimize exposure.[7]

  • Safety Data Sheet (SDS) Review: Before beginning any work, thoroughly review the SDS for Reboxetine Mesylate.[8][9]

  • Gather Materials: Ensure all necessary PPE and handling materials are readily available before you begin.

Donning PPE: A Deliberate Sequence

PPE_Donning_Sequence cluster_prep Preparation cluster_donning Donning Sequence WashHands Wash Hands Thoroughly Gown 1. Don Gown Mask 2. Don Mask/Respirator Gown->Mask Goggles 3. Don Goggles/Face Shield Mask->Goggles Gloves 4. Don Inner Gloves Goggles->Gloves OuterGloves 5. Don Outer Gloves (over cuff) Gloves->OuterGloves PPE_Doffing_Sequence cluster_doffing Doffing Sequence OuterGloves 1. Remove Outer Gloves Gown 2. Remove Gown OuterGloves->Gown InnerGloves 3. Remove Inner Gloves Gown->InnerGloves WashHands1 Wash Hands InnerGloves->WashHands1 Goggles 4. Remove Goggles/Face Shield WashHands1->Goggles Mask 5. Remove Mask/Respirator Goggles->Mask WashHands2 Wash Hands Thoroughly Mask->WashHands2

Figure 2: Recommended sequence for doffing Personal Protective Equipment.

Disposal Plan: Ensuring a Safe Conclusion

Proper disposal of Reboxetine-d5 Mesylate and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable PPE (gloves, gown, mask, etc.) and any materials that have come into contact with Reboxetine-d5 Mesylate should be considered hazardous waste. [2]* Containment: Place all contaminated solid waste into a designated, labeled, and sealed hazardous waste container. [10][11][12]* Liquid Waste: Unused solutions of Reboxetine-d5 Mesylate should be collected in a labeled hazardous waste container for chemical waste. Do not pour down the drain. [13]* Institutional Guidelines: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. [2]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. [14]* Eye Contact: Rinse eyes with pure water for at least 15 minutes. [14]* Inhalation: Move to fresh air. If breathing is difficult, seek medical attention. [14]* Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [14] Always have the Safety Data Sheet available for emergency responders.

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring the integrity and success of your research.

References

  • Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS REBOXETINE MESYLATE.
  • Medsafe. (2022). Edronax, Tablet.
  • Cayman Chemical. (2024). Reboxetine (mesylate) - Safety Data Sheet.
  • Medicines Evaluation Board. (n.d.). EDRONAX, REBOXETINE.
  • Cayman Chemical. (2013). Product Information - Reboxetine (mesylate).
  • Choudhary, A. (n.d.). SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium.
  • BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from The University of British Columbia website.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs.
  • Salamandra. (n.d.). Regulatory Considerations for Deuterated Products.
  • Water Corporation. (n.d.). Laboratory chemical waste.
  • VelocityEHS. (2019). USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry.
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • LabXchange. (2022). How To: Lab Waste.
  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
  • VxP Pharma. (2020). Highly Potent Compounds.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • Bioprocess Online. (2017). Handling Processing Of Potent Compounds A Holistic Approach.
  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
  • National Center for Biotechnology Information. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • JRF Global. (n.d.). Deuterated Drugs.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.